molecular formula C6H6N2O4S B173869 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid CAS No. 1370411-46-3

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B173869
CAS No.: 1370411-46-3
M. Wt: 202.19 g/mol
InChI Key: WSXZNFILTBDHHA-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery, primarily for its role as a covalent inhibitor warhead. This pyrimidine derivative functions as an electrophile capable of undergoing nucleophilic aromatic substitution (S N Ar) with cysteine thiols in protein active sites, leading to the formation of a stable, covalent pyrimidyl thioether adduct . This mechanism is particularly valuable for targeting reversely protonated cysteine residues, which are less nucleophilic and often inaccessible to conventional covalent warheads . A prominent application documented in recent research is its use in the development of anti-virulence agents against Staphylococcus aureus . Compounds based on the 2-sulfonylpyrimidine scaffold have been identified as potent, irreversible inhibitors of sortase A (SrtA), a bacterial transpeptidase enzyme essential for the attachment of virulence factors to the cell wall . Inhibiting SrtA attenuates bacterial pathogenicity without affecting bacterial growth, representing a promising strategy to combat antibiotic-resistant infections with lower selective pressure for resistance development . Beyond antibacterial applications, the 2-sulfonylpyrimidine motif has been recognized as a privileged warhead in chemical biology and pharmacology, recently being employed in the covalent targeting of diverse disease-associated proteins such as p53, kinesin HSET, and S. mansoni thioredoxin glutathione reductase . Its relatively mild reactivity, with second-order rate constants for thiol conjugation lower than many other electrophiles, offers the potential for enhanced selectivity, making it a versatile tool for designing targeted covalent inhibitors . The presence of the carboxylic acid functional group on the pyrimidine ring further provides a handle for medicinal chemistry optimization, allowing for the synthesis of amide derivatives or metal complexes to explore additional therapeutic avenues .

Properties

IUPAC Name

2-methylsulfonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXZNFILTBDHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621288
Record name 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370411-46-3
Record name 2-(Methanesulfonyl)pyrimidine-4-carboxylic acid
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Record name 2-methanesulfonylpyrimidine-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, identified by the CAS number 1370411-46-3 , is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, featuring a pyrimidine core functionalized with both a strongly electron-withdrawing methylsulfonyl group and a carboxylic acid moiety, renders it a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups imparts unique reactivity and physicochemical properties, making it a valuable tool for probing biological systems and developing novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, a detailed synthesis protocol, its applications as a reactive intermediate in bioconjugation, and essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1370411-46-3[1][2][3]
Molecular Formula C₆H₆N₂O₄S[3]
Molecular Weight 202.19 g/mol Inferred from formula
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)[4]
Purity Typically >95%[5]
Storage Store in a cool, dry place, sealed from moisture[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the corresponding 2-(methylthio)pyrimidine precursor. This common strategy in organosulfur chemistry involves the oxidation of the thioether to the sulfone, which significantly enhances the reactivity of the C2 position of the pyrimidine ring.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation (Conceptual) cluster_step2 Step 2: Oxidation A Pyrimidine-4-carboxylic acid precursor B 2-(Methylthio)pyrimidine-4-carboxylic acid (CAS: 1126-44-9) A->B Thiolation C 2-(Methylthio)pyrimidine-4-carboxylic acid D This compound (CAS: 1370411-46-3) C->D Oxidation (e.g., Oxone®)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the synthesis of this compound, adapted from established procedures for the oxidation of similar thioether precursors.[6][7]

Step 1: Oxidation of 2-(Methylthio)pyrimidine-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as methanol and water.

  • Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add potassium peroxymonosulfate (Oxone®) (2.0-2.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) is also a viable alternative.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

  • Oxidizing Agent: Oxone® is a versatile and relatively safe oxidizing agent for converting sulfides to sulfones. Its use in a biphasic solvent system facilitates both the reaction and the subsequent work-up.

  • Temperature Control: The initial cooling during the addition of the oxidant is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Acidification: Acidification of the reaction mixture during work-up ensures that the carboxylic acid product is in its protonated, less water-soluble form, thereby maximizing its extraction into the organic phase.

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound in a research context stems from the high reactivity of the 2-sulfonylpyrimidine moiety as a "warhead" for covalent modification of biological macromolecules.[8]

Mechanism of Action: Cysteine-Specific Arylation

The methylsulfonyl group is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly electrophilic. This facilitates a nucleophilic aromatic substitution (SNAr) reaction with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[6]

Mechanism_of_Action reagents This compound + Protein-Cys-SH transition_state Meisenheimer Complex (Transition State) reagents->transition_state Nucleophilic Attack product Covalently Modified Protein + CH₃SO₂H transition_state->product Loss of Leaving Group

Caption: SNAr mechanism for cysteine arylation by 2-(methylsulfonyl)pyrimidine.

This cysteine-specific arylation is a powerful tool in chemical biology and drug discovery for several reasons:

  • Chemoselectivity: The reaction is highly selective for the nucleophilic thiol group of cysteine over other amino acid side chains under physiological conditions.[1][2]

  • Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible covalent modification of the target protein, which can be advantageous for achieving sustained pharmacological effects.

  • Tunable Reactivity: The reactivity of the 2-sulfonylpyrimidine core can be modulated by introducing other substituents on the pyrimidine ring, allowing for the fine-tuning of the warhead's potency and selectivity.[2][9]

Role as a Synthetic Intermediate

Beyond its direct application as a covalent modifier, this compound serves as a key intermediate for the synthesis of more complex derivatives. The carboxylic acid handle provides a convenient point for chemical modification, such as amide bond formation, to append other molecular fragments for targeted delivery or to modulate physicochemical properties.[6][7] This dual functionality makes it a valuable scaffold for the construction of targeted covalent inhibitors and chemical probes.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • Skin Irritation: May cause skin irritation.[10][11][12]

  • Eye Irritation: May cause serious eye irritation.[10][11][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][13]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[13][14]

Storage Recommendations
  • Container: Keep the container tightly closed.[13]

  • Environment: Store in a cool, dry place away from moisture and incompatible materials.[5]

Conclusion

This compound is a highly functionalized building block with significant potential in modern drug discovery and chemical biology. Its well-defined reactivity as a cysteine-directed covalent warhead, coupled with the synthetic versatility afforded by its carboxylic acid group, makes it an invaluable tool for researchers. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates a pyrimidine core, recognized as a privileged scaffold in numerous bioactive agents, with two key functional groups: an electron-withdrawing methylsulfonyl moiety at the C2 position and a carboxylic acid at the C4 position. This unique combination imparts valuable physicochemical properties and reactivity, positioning it as a versatile building block for chemical synthesis and a potential covalent modifier of biological targets. This document details its structure, physicochemical properties, synthesis, reactivity, and explores its biological significance and applications, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Combination of a Privileged Core and Reactive Functionalities

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential backbone of nucleobases uracil, cytosine, and thymine in DNA and RNA. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of this scaffold is a key approach in the design of novel therapeutics.

This compound emerges as a particularly strategic derivative due to its dual functionalities:

  • The Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its presence makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to attack by nucleophiles, most notably the thiol side chains of cysteine residues in proteins. This reactivity is the basis for its application as a covalent warhead in the design of targeted inhibitors.

  • The Carboxylic Acid Group (-COOH): This functional group provides a versatile handle for synthetic elaboration, allowing for the formation of amides, esters, and other derivatives. It also enhances aqueous solubility and offers a critical hydrogen bond donor/acceptor site for molecular recognition at a biological target's active site.

This guide will dissect these features to provide a holistic understanding of the molecule's potential in modern drug discovery.

Physicochemical Properties and Structural Analysis

The structural and physicochemical properties of this compound are fundamental to its behavior in both chemical and biological systems.

Chemical Structure:

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1370411-46-3
Molecular Formula C₆H₆N₂O₄S
Molecular Weight 202.19 g/mol
Canonical SMILES CS(=O)(=O)C1=NC=C(N=C1)C(=O)O
Physical Form Solid (predicted)
Storage Conditions Sealed in dry, room temperature

Synthesis and Chemical Reactivity

The synthesis of this compound typically leverages the established chemistry of pyrimidine precursors. A common and effective strategy involves the oxidation of a more readily available 2-(methylthio)pyrimidine intermediate.

Proposed Synthetic Pathway

A plausible two-step synthesis begins with a 2-chloropyrimidine precursor, followed by nucleophilic substitution with a sulfur source and subsequent oxidation.

SynthesisWorkflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-Chloro-pyrimidine- 4-carboxylic acid intermediate 2-(Methylthio)pyrimidine- 4-carboxylic acid start->intermediate  + CH₃SNa (Sodium thiomethoxide)  Nucleophilic Substitution product 2-(Methylsulfonyl)pyrimidine- 4-carboxylic acid intermediate->product  + Oxidizing Agent (e.g., Oxone®)  Oxidation  

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this molecule is dominated by the electrophilic nature of the C2 position, a direct consequence of the attached methylsulfonyl group.

  • Nucleophilic Aromatic Substitution (SₙAr): This is the hallmark reaction. The methylsulfonyl moiety is an exceptional leaving group, far more reactive than corresponding chloro or methylthio substituents. It readily reacts with soft nucleophiles, particularly thiols (e.g., cysteine residues), at or near physiological pH. The reaction proceeds via a Meisenheimer intermediate, resulting in the formation of a stable thioether bond and the release of methanesulfinic acid. This high reactivity and specificity for thiols make it an ideal electrophile for covalent targeting.

  • Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations, such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling agents (e.g., EDC, HATU). This allows the core scaffold to be readily incorporated into larger, more complex molecules.

Biological Significance and Potential Applications

While direct biological data for this compound is sparse in publicly accessible literature, the well-documented reactivity of the 2-sulfonylpyrimidine scaffold provides a strong basis for its potential applications.

Covalent Inhibitor Design

The primary application lies in its use as a "warhead" for targeted covalent inhibitors. Covalent drugs have seen a resurgence due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance. The 2-sulfonylpyrimidine moiety is highly attractive for this purpose because:

  • Cysteine Selectivity: It demonstrates high chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine under physiological conditions.

  • Tunable Reactivity: The reactivity of the scaffold can be modulated by introducing other substituents onto the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups can attenuate it, allowing for fine-tuning to match the nucleophilicity of a target cysteine.

  • Biocompatibility: The reaction occurs under mild, metal-free conditions compatible with biological systems.

Chemical Biology and Proteomics

Related 2-sulfonylpyrimidines have been utilized as chemical probes for identifying and labeling reactive cysteines within the proteome. This application is crucial for target identification and validation, helping to map the "ligandable" cysteinome and uncover new therapeutic targets.

Intermediate for Medicinal Chemistry

Beyond its role as a covalent warhead, the compound is a valuable synthetic intermediate. The sulfonyl group can be displaced by a variety of nucleophiles (amines, alcohols, etc.) to build diverse libraries of pyrimidine derivatives for screening against a wide range of biological targets. Several approved drugs and clinical candidates containing the pyrimidine core are synthesized from 2-(methylsulfonyl)pyrimidine intermediates.

Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles for the synthesis and characterization of similar compounds. Safety Note: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

  • Reaction Setup: To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF), add sodium thiomethoxide (CH₃SNa, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, carefully quench the reaction with water and acidify with 1M HCl to a pH of ~3-4. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the crude 2-(methylthio)pyrimidine-4-carboxylic acid intermediate.

Step B: Oxidation to this compound

  • Reaction Setup: Dissolve the crude 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) from Step A in a mixture of acetone and water. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add potassium peroxymonosulfate (Oxone®, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The use of Oxone® in an aqueous-organic mixture provides an effective and environmentally friendly oxidation system.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Protocol 2: Characterization of the Final Product
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see a singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.4-3.6 ppm and distinct aromatic protons for the pyrimidine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (~165 ppm) and the carbons of the pyrimidine ring.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) in negative mode to observe the [M-H]⁻ ion, confirming the molecular weight of 202.19 g/mol . High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

  • Purity Analysis:

    • Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This compound is a molecule of high strategic value in contemporary chemical biology and drug discovery. Its structure combines a biologically relevant pyrimidine scaffold with a thiol-reactive sulfonyl group and a synthetically versatile carboxylic acid. This unique arrangement makes it an excellent candidate for the development of targeted covalent inhibitors, advanced chemical probes, and as a key intermediate for the synthesis of diverse small molecule libraries. The straightforward and robust synthetic routes to access this compound further enhance its utility for researchers aiming to innovate at the interface of chemistry and biology.

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Privileged Scaffold for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. With a molecular weight of 202.19 g/mol , this compound has emerged as a key player in the development of targeted covalent inhibitors. This is due to the unique reactivity of the 2-sulfonylpyrimidine moiety, which acts as a tunable electrophilic "warhead" for engaging nucleophilic residues, most notably cysteine, on protein targets. This guide will delve into the synthesis, physicochemical properties, analytical characterization, and the critical role of this molecule in the design of next-generation therapeutics. We will explore the underlying chemical principles that make the 2-sulfonylpyrimidine scaffold a "privileged" warhead and provide practical, field-proven insights for its application in drug discovery programs.

Introduction: The Rise of Covalent Modulators in Drug Discovery

The paradigm of drug design has evolved significantly, with a renewed interest in covalent inhibitors that offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to target challenging proteins. At the heart of this resurgence lies the development of precisely engineered electrophilic warheads that can form a stable covalent bond with a specific amino acid residue within a protein's binding site. Among these, the 2-sulfonylpyrimidine scaffold has garnered considerable attention for its finely tunable reactivity and favorable physicochemical properties. This guide focuses on a key exemplar of this class, this compound, providing a detailed exploration of its chemistry and application.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing everything from synthetic handling to pharmacokinetic behavior.

PropertyValueSource(s)
Molecular Weight 202.19 g/mol [1][2]
Molecular Formula C₆H₆N₂O₄S[1][2]
CAS Number 1370411-46-3[1][2]
Appearance White to off-white solid (predicted)
Melting Point Data not available[3]
Solubility Predicted to have moderate solubility in polar aprotic solvents (e.g., DMSO) and low solubility in water at neutral pH. Solubility is expected to increase in basic aqueous solutions due to the deprotonation of the carboxylic acid.[4][5]
pKa The carboxylic acid is predicted to have a pKa in the range of 2-3, making it a relatively strong acid.[5]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its immediate precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. This is followed by a selective oxidation of the thioether to the corresponding sulfone.

Part 1: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic Acid

The synthesis of the thioether precursor can be achieved through a nucleophilic aromatic substitution reaction.[6]

reactant1 2-Chloropyrimidine-4-carboxylic acid reagents Potassium carbonate Methanol, 50°C reactant1->reagents reactant2 Sodium thiomethoxide reactant2->reagents product 2-(Methylthio)pyrimidine-4-carboxylic acid reagents->product

Synthetic scheme for 2-(methylthio)pyrimidine-4-carboxylic acid.

Experimental Protocol:

  • To a stirred solution of 2-chloropyrimidine-4-carboxylic acid (1.0 equivalent) in methanol, add sodium thiomethoxide (1.1 equivalents) and potassium carbonate (1.0 equivalent).[6]

  • Heat the reaction mixture to 50°C and stir for 16 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of deionized water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(methylthio)pyrimidine-4-carboxylic acid.

Part 2: Oxidation to this compound

The thioether is then oxidized to the desired sulfone. This transformation is crucial as it installs the electrophilic sulfonyl group. A common and effective oxidizing agent for this purpose is potassium peroxymonosulfate (commercially available as Oxone®).[7]

reactant 2-(Methylthio)pyrimidine-4-carboxylic acid solvent Methanol/Water reactant->solvent reagent Potassium peroxymonosulfate (Oxone®) reagent->solvent product This compound solvent->product

Oxidation of the thioether to the sulfone.

Experimental Protocol:

  • Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equivalent) in a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium peroxymonosulfate (Oxone®) (2.0-2.2 equivalents) in water, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methyl protons of the sulfonyl group. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing nature of the sulfonyl and carboxylic acid groups.[8]

    • ¹³C NMR : The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS) :

    • Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) :

    • Reverse-phase HPLC is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.[10][11]

The 2-Sulfonylpyrimidine Moiety: A "Privileged Warhead" in Covalent Inhibitor Design

The 2-sulfonylpyrimidine scaffold has emerged as a "privileged warhead" for targeted covalent inhibition due to a combination of factors:

  • Tunable Reactivity : The electrophilicity of the C2 position of the pyrimidine ring, and thus its reactivity towards nucleophiles, can be modulated by the substituents on the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it.[12] This allows for the fine-tuning of the warhead's reactivity to achieve a balance between potent target engagement and minimal off-target effects.

  • Cysteine Selectivity : The 2-sulfonylpyrimidine moiety exhibits a high degree of selectivity for the soft nucleophilic thiol group of cysteine residues over other nucleophilic amino acids like lysine or serine under physiological conditions.[8]

  • Favorable Physicochemical Properties : Compared to other common covalent warheads like acrylamides, 2-sulfonylpyrimidines often exhibit improved solubility and metabolic stability.[6]

  • Stable Covalent Adduct : The resulting thioether linkage formed upon reaction with a cysteine residue is highly stable, leading to irreversible inhibition of the target protein.[9]

The mechanism of covalent modification involves a nucleophilic aromatic substitution (SNAr) reaction, where the cysteine thiol attacks the electron-deficient C2 position of the pyrimidine ring, displacing the methylsulfinate leaving group.

start 2-Sulfonylpyrimidine + Protein-Cys-SH transition SNAr Reaction start->transition end Covalently Modified Protein + Methylsulfinic acid transition->end

References

A Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Privileged Scaffold for Covalent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Forward

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the essential backbone of nucleic acids and a vast array of pharmacologically active agents.[1][2] In recent years, the field of drug discovery has seen a renaissance in the development of targeted covalent inhibitors (TCIs), which offer the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. Central to the design of these agents is the "warhead," an electrophilic moiety engineered to form a permanent bond with a specific nucleophilic amino acid residue on the target protein.

This guide introduces 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid , a research chemical that stands at the intersection of these two powerful concepts. The 2-sulfonylpyrimidine group has emerged as a privileged and tunable warhead for the covalent modification of cysteine residues, which are frequently implicated in enzyme catalysis and protein regulation.[3] The addition of a carboxylic acid at the 4-position provides a versatile chemical handle, transforming the molecule from a simple warhead into a powerful building block for the synthesis of focused compound libraries and highly specific molecular probes.

This document serves as a technical primer for researchers, chemists, and drug development professionals. It will detail the compound's physicochemical properties, provide a validated synthesis protocol, explore its mechanistic basis for covalent modification, and present actionable experimental workflows for its application in chemical biology and medicinal chemistry programs.

Physicochemical and Structural Properties

This compound is a heterocyclic compound designed for utility in synthetic chemistry and chemical biology. Its structural features are key to its function. The pyrimidine ring is an electron-deficient heterocycle, which is further activated by the potent electron-withdrawing methylsulfonyl group at the C2 position. This activation renders the C2 carbon highly susceptible to nucleophilic attack. The carboxylic acid at the C4 position provides a crucial point for synthetic diversification.

PropertyValueSource
CAS Number 1370411-46-3[4][5]
Molecular Formula C₆H₆N₂O₄S[4]
Molecular Weight 202.19 g/mol [4]
Appearance White to off-white solid (predicted)Inferred from similar compounds[6]
Storage Sealed in a dry environment at room temperature[4]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)Inferred from similar compounds[7]

Synthesis and Characterization

The most direct and reliable synthesis of this compound involves the oxidation of its corresponding methylthio- precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. This two-step approach is advantageous as the thioether is typically more stable and easier to handle than precursors required for direct sulfonyl group installation. The oxidation step can be achieved with high efficiency using a strong oxidizing agent like potassium peroxymonosulfate (Oxone).[3]

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-(methylthio)pyrimidine-4-carboxylic acid OX Oxidation (e.g., Potassium Peroxymonosulfate) SM->OX Solvent (e.g., MeOH/H2O) P 2-(Methylsulfonyl)pyrimidine- 4-carboxylic acid OX->P PUR Purification (Crystallization or Chromatography) P->PUR FP Final Product PUR->FP CovalentMechanism cluster_0 Protein Target cluster_1 Research Chemical cluster_2 Covalent Adduct Prot Protein-SH Adduct Protein-S-Pyrimidine-4-COOH Prot->Adduct Cys Thiolate Attack (SNAr Reaction) Chem 2-(MeSO₂)pyrimidine-4-COOH Chem->Adduct LG + CH₃SO₂⁻ (Methylsulfinate) Adduct->LG Leaving Group Ejected

References

The Strategic Utility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: A Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, and uracil) provides a unique biological relevance, allowing pyrimidine-based molecules to readily interact with biological systems.[3] This inherent bio-compatibility, coupled with the scaffold's versatile synthetic tractability, has led to the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the selection of appropriate building blocks a critical aspect of modern drug design. This guide focuses on one such strategic building block: 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid .

Introduction to this compound: A Molecule of Strategic Importance

This compound (CAS 1370411-46-3) is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in drug discovery.[6] Its structure is characterized by a pyrimidine core substituted with a highly electron-withdrawing methylsulfonyl group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile and provides multiple handles for synthetic elaboration, making it a valuable tool for medicinal chemists.

The methylsulfonyl group at the C2 position acts as an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This reactivity is the cornerstone of its utility in the construction of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in protein active sites.[2][7] The carboxylic acid moiety at the C4 position serves as a versatile handle for amide bond formation, allowing for the introduction of various recognition elements to modulate potency, selectivity, and pharmacokinetic properties.[2]

This guide will provide a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a particular focus on its role as a strategic building block in the design of targeted covalent inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1370411-46-3[1][6]
Molecular Formula C₆H₆N₂O₄S[6]
Molecular Weight 202.19 g/mol [2]
Appearance White to off-white solidGeneral Observation
Melting Point 139-140 °C[8]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF); low solubility in water at neutral pH.[9]
Spectroscopic Characterization
  • 1H NMR: The spectrum is expected to show two distinct signals for the pyrimidine ring protons, likely in the downfield region (δ 8.0-9.5 ppm). The methyl protons of the sulfonyl group will appear as a singlet further upfield (δ 3.0-3.5 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[10][12]

  • 13C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of δ 160-170 ppm. The pyrimidine ring carbons will resonate at distinct chemical shifts, with the C2 carbon attached to the sulfonyl group being significantly influenced by its electron-withdrawing nature. The methyl carbon of the sulfonyl group will appear in the aliphatic region (δ 30-40 ppm).[13][14][15]

  • Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1730 cm⁻¹. The sulfonyl group will exhibit characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[4][16]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 202. Key fragmentation patterns would likely involve the loss of the methylsulfonyl group and the carboxylic acid group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from a readily available precursor. This process involves the initial synthesis of a 2-(methylthio)pyrimidine intermediate, followed by its oxidation to the desired methylsulfonyl compound.[1][2]

Synthesis_Workflow Precursor 2-Chloropyrimidine-4-carboxylic acid Intermediate 2-(Methylthio)pyrimidine-4-carboxylic acid Precursor->Intermediate  Sodium thiomethoxide   Target This compound Intermediate->Target  Oxidation (e.g., Oxone, m-CPBA)  

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

This procedure is adapted from established methods for the synthesis of similar pyrimidine derivatives.

  • Reaction Setup: To a stirred solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as methanol, add sodium thiomethoxide (1.1 eq) and potassium carbonate (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 50 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and acidify to a pH of approximately 4 with acetic acid. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or flash column chromatography to yield 2-(methylthio)pyrimidine-4-carboxylic acid as a solid.

Step 2: Oxidation to this compound

This is a general protocol for the oxidation of thioethers to sulfones.

  • Reaction Setup: Dissolve the 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as water and acetone.

  • Reagent Addition: Add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) (2.0-2.5 eq), portion-wise to the solution while maintaining the temperature with an ice bath.

  • Reaction Conditions: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a reducing agent like sodium bisulfite. Extract the product into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid, this compound, can be purified by recrystallization.

Reactivity and Role as a Heterocyclic Building Block

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactivity_Hub Core This compound C2 Position C4 Position C2_Reaction Nucleophilic Aromatic Substitution (SNAr) Core:c2->C2_Reaction  Electrophilic site C4_Reaction Amide Bond Formation Core:c4->C4_Reaction  Coupling handle Nucleophile Nucleophiles (e.g., Thiols, Amines) C2_Reaction->Nucleophile reacts with Amine Amines (R-NH2) C4_Reaction->Amine couples with

Caption: Dual reactivity of the this compound core.

The C2 Position: A Potent Electrophile for Covalent Bond Formation

The defining feature of this building block is the hyper-reactivity of the C2 position towards nucleophiles. The powerful electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring and the sulfonyl group makes the C2 carbon highly electron-deficient and thus, an excellent electrophile. The methylsulfonyl group is a superior leaving group compared to halogens or a methylthio group, facilitating SNAr reactions under mild conditions.[7]

This reactivity is particularly exploited in the design of targeted covalent inhibitors. The thiol side chain of cysteine residues in proteins is a soft nucleophile that readily attacks the C2 position of the 2-sulfonylpyrimidine, displacing the methylsulfinate and forming a stable carbon-sulfur covalent bond.[2][7] This irreversible binding can lead to enhanced potency and prolonged duration of action.

The reactivity of the 2-sulfonylpyrimidine core can be modulated by the introduction of additional substituents on the pyrimidine ring. Electron-withdrawing groups tend to increase the rate of nucleophilic attack, while electron-donating groups have the opposite effect. This allows for the fine-tuning of the electrophilicity of the "warhead" to balance reactivity and selectivity, minimizing off-target reactions.

The C4 Position: A Versatile Handle for Molecular Elaboration

The carboxylic acid at the C4 position provides a robust and versatile point of attachment for introducing various chemical moieties. Standard peptide coupling conditions (e.g., using HATU, TBTU, or EDC) can be employed to form amide bonds with a wide range of amines.[2] This allows for the systematic exploration of structure-activity relationships (SAR) by incorporating different recognition elements that can interact with specific binding pockets in the target protein, thereby enhancing affinity and selectivity.

Applications in Drug Discovery: A Case Study on Sortase A Inhibitors

The unique properties of 2-(sulfonyl)pyrimidines have been successfully applied in the development of inhibitors for various therapeutic targets. A notable example is the development of inhibitors for Staphylococcus aureus Sortase A (SrtA).[2]

SrtA is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for the development of anti-infective agents. The active site of SrtA contains a critical cysteine residue (Cys184) that is essential for its catalytic activity.

Researchers have utilized the 2-sulfonylpyrimidine scaffold as a warhead to covalently target Cys184.[2] In a typical drug discovery workflow, this compound or a related derivative serves as the starting point.

SrtA_Inhibitor_Workflow cluster_0 Scaffold Elaboration cluster_1 Biological Evaluation BuildingBlock 2-(Methylsulfonyl)pyrimidine- 4-carboxylic acid Coupling Amide Coupling BuildingBlock->Coupling AmineLibrary Amine Library (Recognition Elements) AmineLibrary->Coupling InhibitorLibrary Library of Covalent Inhibitor Candidates Coupling->InhibitorLibrary Screening Enzymatic & Cellular Assays InhibitorLibrary->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Hit Optimized Hit Compound SAR->Hit

Caption: Drug discovery workflow for SrtA covalent inhibitors.

The carboxylic acid is coupled with a library of diverse amines to generate a series of candidate inhibitors. These candidates are then screened for their ability to inhibit SrtA activity. SAR studies are conducted to identify the recognition moieties that provide the best affinity for the SrtA binding pocket. This iterative process of design, synthesis, and testing leads to the identification of potent and selective covalent inhibitors. Mass spectrometry studies have confirmed that these inhibitors form a covalent adduct with the active site cysteine of SrtA, validating the proposed mechanism of action.[2]

Conclusion and Future Perspectives

This compound is a powerful and versatile heterocyclic building block with significant applications in modern drug discovery. Its dual functionality allows for the strategic construction of complex molecules, particularly targeted covalent inhibitors. The well-defined reactivity of the 2-methylsulfonyl group as a leaving group in SNAr reactions, combined with the synthetic utility of the 4-carboxylic acid handle, provides a robust platform for medicinal chemists.

The successful application of this scaffold in the development of Sortase A inhibitors highlights its potential. As the field of covalent drug discovery continues to expand, the demand for well-characterized, reactive, and tunable building blocks will undoubtedly grow. This compound and its derivatives are poised to remain at the forefront of this exciting area of research, enabling the development of the next generation of precision medicines.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid based on established principles of spectroscopy and data from structurally related compounds. As of the time of this writing, publicly available experimental spectra for this specific compound are limited. This guide is intended to serve as a robust predictive resource for researchers.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, and the methylsulfonyl and carboxylic acid functional groups can impart specific physicochemical properties, such as improved solubility and potential for targeted interactions.[1] Accurate structural elucidation and characterization are paramount for any further development of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for its identification and analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Hypothetical Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set a spectral width of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5broad singlet1HCOOHThe acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.
~9.2doublet1HH6Protons on pyrimidine rings are deshielded. H6 is coupled to H5.
~8.5doublet1HH5H5 is coupled to H6.
~3.4singlet3H-SO₂CH₃The methyl protons of the methylsulfonyl group are expected to be a singlet in this region.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of a carboxylic acid typically resonates in this downfield region.
~160C2Carbons in a pyrimidine ring are deshielded, and C2, being adjacent to two nitrogen atoms and the electron-withdrawing sulfonyl group, is expected to be significantly downfield.
~158C6Aromatic carbons in the pyrimidine ring.
~155C4Aromatic carbons in the pyrimidine ring.
~120C5Aromatic carbons in the pyrimidine ring.
~40-SO₂CH₃The methyl carbon of the methylsulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Hypothetical Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (carboxylic acid)The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.
~1710StrongC=O stretch (carboxylic acid)The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer typically appears in this region.
1600-1450Medium-StrongC=C and C=N stretches (pyrimidine ring)These are characteristic stretching vibrations for the pyrimidine ring.[1]
~1350 and ~1150StrongS=O stretch (sulfonyl)The asymmetric and symmetric stretching vibrations of the sulfonyl group are typically strong and appear in these regions.
1320-1210MediumC-O stretch (carboxylic acid)The C-O single bond stretch of the carboxylic acid group.
950-910Medium, BroadO-H bend (out-of-plane)A characteristic out-of-plane bending vibration for the carboxylic acid O-H.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Hypothetical Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • For positive ion mode, expect to see the protonated molecule [M+H]⁺.

    • For negative ion mode, expect to see the deprotonated molecule [M-H]⁻.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrometry Data
  • Molecular Weight: 202.19 g/mol

  • Molecular Formula: C₆H₆N₂O₄S

  • Predicted Molecular Ions:

    • Positive Ion Mode (ESI+): m/z 203.0 [M+H]⁺

    • Negative Ion Mode (ESI-): m/z 201.0 [M-H]⁻

Predicted Fragmentation Pattern

The fragmentation of this compound in tandem MS would likely proceed through the loss of small, stable molecules.

MS_Fragmentation M_H [M+H]⁺ m/z = 203.0 frag1 Loss of H₂O m/z = 185.0 M_H->frag1 - H₂O frag2 Loss of COOH m/z = 158.0 M_H->frag2 - COOH frag3 Loss of SO₂CH₃ m/z = 124.0 M_H->frag3 - SO₂CH₃

References

Unlocking the Therapeutic Potential of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential research applications for the novel compound, 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid. By dissecting its structural components—the biologically versatile pyrimidine core and the pharmacologically advantageous methylsulfonyl group—we delineate promising avenues for investigation in medicinal chemistry and drug development. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, offering hypothesis-driven research plans, detailed experimental protocols, and a robust framework for exploring the therapeutic utility of this compound in oncology, inflammatory diseases, and infectious diseases.

Introduction: Deconstructing a Molecule of Interest

The convergence of a pyrimidine nucleus with a methylsulfonyl substituent in this compound presents a compelling scaffold for the development of novel therapeutics. Pyrimidine derivatives are integral to a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The methylsulfonyl group is a key pharmacophore known to enhance metabolic stability, improve solubility, and increase binding affinity to biological targets through the formation of hydrogen bonds.[6][7] This unique combination of structural motifs suggests that this compound is a promising starting point for targeted drug discovery campaigns.

This guide will explore three primary, evidence-based research directions for this molecule: its potential as a selective COX-2 inhibitor for inflammatory conditions, its application as an inhibitor of Stapylococcus aureus Sortase A for combating bacterial infections, and its prospective role as an apoptosis inhibitor in the context of ischemic diseases.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's properties is fundamental to any research endeavor. The following table summarizes the key physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄SSigma-Aldrich
Molecular Weight 202.19 g/mol Sigma-Aldrich
CAS Number 1370411-46-3BLD Pharm
Physical Form SolidSigma-Aldrich[8]
Storage Sealed in dry, room temperatureSigma-Aldrich[8]
Synthetic Pathway

The synthesis of this compound analogs typically proceeds through a multi-step process, commencing with the cyclocondensation of a suitable precursor, followed by methylation and subsequent oxidation.[9] A general and efficient method involves the oxidation of the corresponding 2-(methylthio)pyrimidine derivative.[9][10]

Synthesis_Pathway A 2-(Methylthio)pyrimidine-4-carboxylic acid B This compound A->B Oxidation Oxidant Oxidizing Agent (e.g., Oxone, m-CPBA) Oxidant->B caption General synthetic route to 2-(methylsulfonyl)pyrimidine derivatives.

General synthetic route to 2-(methylsulfonyl)pyrimidine derivatives.

Potential Research Area 1: Selective COX-2 Inhibition for Anti-Inflammatory Applications

Scientific Rationale

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory therapies. The discovery of selective COX-2 inhibitors has been a significant advancement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Notably, derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been identified as highly potent and specific COX-2 inhibitors.[6][7] The structural similarity of this compound to these known inhibitors suggests its potential to interact with the active site of the COX-2 enzyme. The methylsulfonyl group can form crucial hydrogen bonds within the enzyme's binding pocket, while the pyrimidine core serves as a rigid scaffold for optimal substituent orientation.

Proposed Research Workflow

COX2_Workflow Start Synthesize Library of 2-(Methylsulfonyl)pyrimidine-4-carboxamide Derivatives Enzyme_Assay In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., PGE2 production in LPS-stimulated macrophages) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) SAR->In_Vivo Lead_Opt->Enzyme_Assay Iterative Design End Candidate for Preclinical Development In_Vivo->End caption Workflow for COX-2 inhibitor discovery.

Workflow for COX-2 inhibitor discovery.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its derivatives against human recombinant COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or equivalent).

    • Arachidonic acid (substrate).

    • Colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compounds or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Stop the reaction and measure the absorbance at the appropriate wavelength according to the kit manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Research Area 2: Inhibition of Staphylococcus aureus Sortase A

Scientific Rationale

Staphylococcus aureus is a major human pathogen, and the emergence of antibiotic-resistant strains necessitates the development of novel therapeutic strategies. Sortase A (SrtA) is a bacterial enzyme that anchors virulence factors to the cell wall, playing a crucial role in pathogenesis. Inhibition of SrtA represents an attractive anti-virulence approach. Recent studies have identified 2-sulfonylpyrimidines as privileged warheads for the development of S. aureus SrtA inhibitors.[10] These compounds are proposed to form a covalent bond with the active site cysteine residue of SrtA. The electrophilic nature of the sulfonyl group makes it susceptible to nucleophilic attack by the catalytic cysteine, leading to irreversible inhibition.

Proposed Mechanism of Action

SrtA_Inhibition cluster_0 SrtA Active Site cluster_1 Inhibitor SrtA SrtA-Cys184-SH Covalent_Complex SrtA-Cys184-S-Pyrimidine-R + CH3SO2H (Covalent Adduct) SrtA->Covalent_Complex Nucleophilic Attack Inhibitor 2-(Methylsulfonyl)pyrimidine-R Inhibitor->Covalent_Complex caption Proposed covalent inhibition of Sortase A.

Proposed covalent inhibition of Sortase A.

Experimental Protocol: Sortase A Inhibition Assay
  • Objective: To evaluate the inhibitory activity of this compound and its derivatives against S. aureus Sortase A.

  • Materials:

    • Recombinant S. aureus Sortase A.

    • Fluorescently labeled peptide substrate (e.g., Dabcyl-QALPETGEE-Edans).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the test compounds or vehicle control to the wells of the microplate.

    • Add Sortase A to each well and incubate for a predetermined time to allow for potential covalent modification.

    • Initiate the enzymatic reaction by adding the fluorescent peptide substrate.

    • Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ values as described previously.

Potential Research Area 3: Apoptosis Inhibition for Ischemia Treatment

Scientific Rationale

Apoptosis, or programmed cell death, plays a significant role in the pathophysiology of ischemic injuries, such as stroke and myocardial infarction. The development of apoptosis inhibitors is a promising therapeutic strategy for these conditions. A series of 2-sulfonyl-pyrimidinyl derivatives have been discovered as potent apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II.[11] This mechanism of action is particularly relevant to ischemia, where mitochondrial dysfunction is a key driver of cell death. The structural features of this compound align with those of the reported apoptosis inhibitors, suggesting its potential to exert a similar protective effect on mitochondria.

Proposed Research Workflow

Apoptosis_Workflow Start Synthesize and Screen This compound Derivatives Cell_Viability Cell Viability Assay (e.g., MTT, in models of oxidative stress) Start->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining) Cell_Viability->Apoptosis_Assay Mito_Function Mitochondrial Function Assays (e.g., Mitochondrial membrane potential, Complex II activity) Apoptosis_Assay->Mito_Function SAR SAR Analysis Mito_Function->SAR SAR->Start Iterative Optimization In_Vivo In Vivo Models of Ischemia (e.g., MCAO model of stroke) SAR->In_Vivo End Lead Candidate for Further Development In_Vivo->End caption Workflow for apoptosis inhibitor discovery.

Workflow for apoptosis inhibitor discovery.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Objective: To assess the ability of this compound and its derivatives to inhibit caspase-3/7 activity in a cell-based model of apoptosis.

  • Materials:

    • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells).

    • An apoptosis-inducing agent (e.g., staurosporine).

    • Luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay, Promega).

    • Test compounds dissolved in DMSO.

    • 96-well white-walled microplates.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 1 hour).

    • Induce apoptosis by adding staurosporine to the wells (excluding the negative control).

    • Incubate for a period sufficient to induce apoptosis (e.g., 4-6 hours).

    • Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature in the dark.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition of caspase-3/7 activity.

    • Determine the EC₅₀ (half-maximal effective concentration) values.

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential in drug discovery. The strategic combination of a pyrimidine core and a methylsulfonyl group provides a robust platform for the design of novel inhibitors targeting a range of therapeutic areas. The research directions outlined in this guide—selective COX-2 inhibition, Sortase A inhibition, and apoptosis inhibition—are grounded in existing scientific literature and offer clear, actionable pathways for investigation. Further exploration of this compound and its derivatives, guided by the principles of structure-activity relationship studies and iterative design, is highly warranted and holds the promise of delivering next-generation therapeutics.

References

An In-depth Guide to 2-Sulfonylpyrimidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the various modifications, the introduction of a sulfonyl group at the 2-position has garnered significant attention, giving rise to the 2-sulfonylpyrimidine class of compounds. These molecules have emerged as particularly effective and tunable electrophilic "warheads" for targeted covalent inhibitors (TCIs), which form a stable bond with their protein target, often leading to enhanced potency and prolonged duration of action.

This guide provides a comprehensive technical overview of 2-sulfonylpyrimidines, delving into their synthesis, physicochemical properties, mechanism of action, and structure-activity relationships (SAR). We will explore their application in drug discovery through case studies and provide detailed experimental protocols for key methodologies, offering researchers and drug development professionals a thorough understanding of this important chemical class.

Physicochemical and Pharmacokinetic Properties: The "Why" Behind the Warhead

The 2-sulfonyl group profoundly influences the electronic properties of the pyrimidine ring, making the C2 position highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a covalent modifier. However, the true elegance of the 2-sulfonylpyrimidine scaffold lies in its tunability.

Key advantages of 2-sulfonylpyrimidines include:

  • Tunable Reactivity: The reactivity of the scaffold can be modulated over an astonishing nine orders of magnitude by introducing electron-donating or electron-withdrawing groups at other positions on the pyrimidine ring.[1][2][3] This allows for the precise calibration of electrophilicity to match the nucleophilicity of the target cysteine residue, minimizing off-target reactions.

  • Aqueous Stability and Solubility: Compared to other hydrophobic electrophiles, 2-sulfonylpyrimidines generally exhibit good aqueous stability and solubility, which are crucial properties for biological assays and in vivo applications.[1][2]

  • Chemoselectivity: These compounds demonstrate exquisite chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine or tyrosine under physiological conditions.[1][2][4][5]

  • Stable Adduct Formation: The resulting thioether bond formed with a cysteine residue is highly stable, leading to irreversible inhibition.[1][2]

The ability to fine-tune these properties through synthetic chemistry makes 2-sulfonylpyrimidines a powerful tool in the design of selective and potent covalent inhibitors.

Synthesis of 2-Sulfonylpyrimidines

The most common and straightforward method for synthesizing 2-sulfonylpyrimidines involves the oxidation of the corresponding 2-thiopyrimidines. This transformation can be achieved using a variety of oxidizing agents.

Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidines

A general and scalable protocol for the synthesis of 2-(methylsulfonyl)pyrimidines is as follows:

  • Dissolution: Dissolve the starting 2-(methylthio)pyrimidine in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution at room temperature.[6] The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the mixture is typically washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(methylsulfonyl)pyrimidine.[6]

This versatile method allows for the preparation of a wide array of substituted 2-sulfonylpyrimidines for SAR studies.

Mechanism of Action and Biological Targets

2-Sulfonylpyrimidines primarily act as covalent inhibitors by reacting with the thiol side chain of cysteine residues in proteins. The mechanism is a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr Mechanism

The reaction proceeds in a two-step mechanism:

  • Nucleophilic Attack: The deprotonated thiolate of a cysteine residue acts as a nucleophile and attacks the electrophilic C2 carbon of the pyrimidine ring. This forms a transient, stabilized intermediate known as a Meisenheimer-Jackson complex.[1][2]

  • Leaving Group Departure: The sulfinate group is then eliminated as a leaving group, resulting in the formation of a stable thioether bond between the protein and the pyrimidine ring.[7][8]

SNAr_Mechanism

Biological Targets

The versatility of the 2-sulfonylpyrimidine scaffold has led to its application against a wide range of biological targets, primarily those with a strategically located cysteine residue that can be targeted for covalent modification.

Some notable examples include:

  • Protein Kinases: Bruton's tyrosine kinase (BTK) is a well-validated target in B-cell malignancies. 2-Sulfonylpyrimidine-based inhibitors have been developed as effective replacements for the acrylamide warhead in the approved drug ibrutinib, demonstrating comparable in vitro and in cellulo activity.[9][10]

  • Tumor Suppressors: The tumor suppressor protein p53 is frequently mutated in cancer. Certain 2-sulfonylpyrimidines have been shown to stabilize thermolabile p53 mutants by selectively alkylating surface-exposed cysteines, leading to anticancer activity.[11]

  • DNA Helicases: Werner syndrome ATP-dependent helicase (WRN) is a promising target in microsatellite instable cancers. High-throughput screening identified 2-sulfonylpyrimidines as novel and selective covalent inhibitors of WRN helicase activity.[7][8]

  • Bacterial Enzymes: Sortase A, a transpeptidase in Staphylococcus aureus, is a key virulence factor. 2-Sulfonylpyrimidines have been identified as a new class of potent inhibitors that act through covalent modification of the active site cysteine.[4][5]

Structure-Activity Relationship (SAR) Studies

The ability to systematically modify the 2-sulfonylpyrimidine scaffold allows for detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR Insights
  • Substitution at the 5-position: This position has the most significant impact on reactivity. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or ester (-COOMe) groups drastically increase the reaction rate, while electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OMe) groups can completely switch off reactivity.[1][2]

  • The Sulfonyl Leaving Group: While the methylsulfonyl group is common, other sulfonyl derivatives can be employed to fine-tune reactivity and physicochemical properties.

  • Substituents for Target Recognition: The substituents at the 4- and 6-positions are crucial for achieving binding affinity and selectivity for the target protein. These groups interact with the protein's binding pocket, orienting the warhead for optimal covalent reaction with the target cysteine.

SAR Data Summary for BTK Inhibitors

The following table summarizes the SAR for a series of 2-sulfonylpyrimidine-based BTK inhibitors, highlighting the impact of substitution on inhibitory activity.

CompoundSubstitution at 5-positionBTK Inhibition (%) at 1 µM
8a N-phenyl>95
8b N-(4-fluorophenyl)>95
8c N-(4-chlorophenyl)>95
8d N-(4-methoxyphenyl)>95
1g (Ibrutinib) ->95

Data adapted from a study on BTK inhibition.[9]

Case Studies in Drug Discovery

The practical application of 2-sulfonylpyrimidines in drug discovery is best illustrated through specific examples.

Case Study 1: Covalent Inhibitors of WRN Helicase

Researchers identified 2-sulfonylpyrimidines as novel covalent inhibitors of WRN helicase.[7][8] Through SAR studies, they discovered that 2-sulfonamide analogues were significantly more potent. Optimization of the substituents on the pyrimidine core led to the development of a tool compound with a potency of approximately 13 nM.[7] Kinetic studies revealed that the potency was driven more by increased binding affinity than by chemical reactivity, underscoring the importance of optimizing both aspects in covalent inhibitor design.[7][8]

Case Study 2: Targeting Sortase A in S. aureus

In the fight against antibiotic resistance, 2-sulfonylpyrimidines have emerged as potent inhibitors of S. aureus sortase A.[4][5] These compounds covalently modify the active site cysteine Cys184. Interestingly, these inhibitors showed selectivity for the protonated form of the cysteine residue found in sortase A and did not react with the more nucleophilic thiolate in cathepsin-like proteases.[4][5] This highlights the potential for achieving selectivity even among cysteine-containing proteins.

DrugDiscoveryWorkflow

Future Directions and Outlook

The 2-sulfonylpyrimidine scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its tunable reactivity, favorable physicochemical properties, and proven success in targeting a variety of proteins make it an attractive starting point for the development of novel covalent inhibitors. Future research will likely focus on:

  • Exploring new biological targets: The expanding understanding of the proteome will undoubtedly reveal new opportunities for targeting cysteine residues with 2-sulfonylpyrimidines.

  • Developing more sophisticated SAR models: Computational methods, in conjunction with experimental data, will enable more predictive models for designing inhibitors with desired properties.

  • Application in other modalities: Beyond small molecule inhibitors, the 2-sulfonylpyrimidine warhead could find applications in areas such as antibody-drug conjugates (ADCs) and chemical probes for proteomics research.

References

The Electrophilicity of the C-2 Position in 2-Sulfonylpyrimidines: A Technical Guide for Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the electrophilic nature of the C-2 position in 2-sulfonylpyrimidine scaffolds. It is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, chemical biology, and covalent inhibitor design. We will explore the underlying principles governing the reactivity of this privileged warhead, delve into the mechanistic details of its reactions, and provide practical insights into its application for the development of targeted covalent inhibitors and novel bioconjugates. This guide emphasizes the tunable nature of 2-sulfonylpyrimidines, offering a roadmap for rationally designing molecules with bespoke reactivity profiles for specific biological targets.

Introduction: The Rise of Covalent Modifiers and the Need for Tunable Electrophiles

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target. This approach offers distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets. Historically, the arsenal of electrophilic "warheads" used to achieve covalent modification has been limited, with moieties like acrylamides and chloroacetamides dominating the landscape.[1] While effective, these groups can suffer from drawbacks such as off-target reactivity and instability.[1]

This has spurred the exploration of novel electrophiles with finely tunable reactivity profiles, allowing for greater precision and selectivity in targeting specific amino acid residues, most notably cysteine.[2][3] Among the emerging classes of tunable electrophiles, 2-sulfonylpyrimidines have garnered significant attention for their remarkable versatility and predictable reactivity.[2][3][4] This guide will illuminate the chemical principles that make the C-2 position of 2-sulfonylpyrimidines a highly effective and modulable electrophilic center.

The Chemical Basis of Electrophilicity at the C-2 Position

The pyrimidine ring, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C-2, C-4, and C-6 positions. When a potent electron-withdrawing sulfonyl group is installed at the C-2 position, the electrophilicity of this carbon is significantly enhanced. This heightened electrophilicity makes the C-2 position susceptible to attack by nucleophiles.

The reactivity of 2-sulfonylpyrimidines is primarily governed by a nucleophilic aromatic substitution (SNAr) mechanism.[5][6][7] The key steps of this mechanism are:

  • Nucleophilic Attack: A nucleophile, typically a thiol such as the side chain of a cysteine residue, attacks the electron-deficient C-2 carbon of the pyrimidine ring.[5][6] This leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer-Jackson complex .[3] The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing sulfonyl group and the nitrogen atoms of the pyrimidine ring.[8][9]

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the sulfonyl group as a sulfinate anion (a good leaving group). This step is typically fast and irreversible.[3]

The overall result is the formation of a stable covalent bond, often a thioether linkage, between the nucleophile and the pyrimidine ring.[2][3]

Visualizing the SNAr Mechanism

Caption: The SNAr mechanism of a 2-sulfonylpyrimidine with a nucleophile.

Tuning the Electrophilicity: A Structure-Reactivity Relationship

A key advantage of the 2-sulfonylpyrimidine scaffold is the ability to modulate its reactivity over an astonishing nine orders of magnitude.[2][3][4] This fine-tuning is achieved by strategic substitution on the pyrimidine ring, allowing for the rational design of covalent inhibitors with reactivity profiles tailored to their intended target.

The general principles for modulating reactivity are as follows:

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., -NO₂, -CF₃, -COOMe) on the pyrimidine ring, particularly at the 5-position, significantly enhances the electrophilicity of the C-2 position and dramatically increases the reaction rate.[2][3] These groups further polarize the C-2 carbon and stabilize the negatively charged Meisenheimer intermediate.[5][6]

  • Electron-Donating Groups (EDGs): Conversely, the installation of EDGs (e.g., -NH₂, -OMe) on the pyrimidine ring decreases the electrophilicity of the C-2 position, leading to a slower reaction rate.[2][3] In some cases, strong EDGs can effectively "switch off" the reactivity.[3]

Quantitative Data on Reactivity Modulation

The following table summarizes the effect of various substituents on the second-order rate constants (k) for the reaction of 2-sulfonylpyrimidines with glutathione (GSH), a model thiol.

CompoundSubstituent at C-5Second-Order Rate Constant (k) at pH 7.0 (M⁻¹s⁻¹)Relative Reactivity (vs. Unsubstituted)
4q -H (Unsubstituted)~1.2 x 10⁻²[2][3]1
4y -COOMe~9900[2][3]>800,000x
- -NO₂Drastically increased rate[2][3]~3.5 to 6 orders of magnitude increase[2][3]
4m -NH₂Reactivity switched off[3]-
4n -OMeReactivity switched off[3]-

Data adapted from structure-reactivity studies.[2][3]

Experimental Protocol: Synthesis of a Representative 2-Sulfonylpyrimidine

The synthesis of 2-sulfonylpyrimidines is generally straightforward. A common route involves the oxidation of a corresponding 2-thiopyrimidine precursor.

Step-by-Step Methodology: Synthesis of 2-(Methylsulfonyl)pyrimidine
  • Synthesis of 2-(Methylthio)pyrimidine:

    • To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add sodium thiomethoxide (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(methylthio)pyrimidine.

  • Oxidation to 2-(Methylsulfonyl)pyrimidine:

    • Dissolve the 2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(methylsulfonyl)pyrimidine.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation Start1 2-Chloropyrimidine + Sodium Thiomethoxide Reaction1 Stir at RT Start1->Reaction1 Workup1 Solvent Removal & Extraction Reaction1->Workup1 Product1 2-(Methylthio)pyrimidine Workup1->Product1 Start2 2-(Methylthio)pyrimidine + m-CPBA Product1->Start2 Input for Step 2 Reaction2 Stir at 0°C to RT Start2->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product2 2-(Methylsulfonyl)pyrimidine Purification->Product2

Caption: A typical workflow for the synthesis of 2-sulfonylpyrimidines.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of 2-sulfonylpyrimidines has positioned them as privileged warheads in modern drug discovery and chemical biology.

  • Targeted Covalent Inhibitors (TCIs): By incorporating a 2-sulfonylpyrimidine moiety into a ligand that binds non-covalently to a target protein, it is possible to achieve selective and irreversible inhibition by forming a covalent bond with a nearby cysteine residue.[1][5][6] This has been successfully applied in the development of inhibitors for various enzyme classes. For example, 2-sulfonylpyrimidines have been identified as a new class of potent inhibitors against S. aureus sortase A by covalently modifying the active site cysteine.[5][6]

  • Chemical Probes and Bioconjugation: The chemoselective reaction of 2-sulfonylpyrimidines with cysteine allows for their use as chemical probes to label and study proteins.[2][3] Their tunable reactivity enables the design of probes that can selectively modify specific cysteine residues within the proteome. This has significant implications for proteomics, target identification, and understanding protein function.

  • Allosteric Modulation: Covalent modification of a cysteine residue distal to the active site of an enzyme can lead to allosteric modulation of its activity. This has been demonstrated with the discovery of a selective covalent modifier of adenosine deaminase (ADA) using a 2-sulfonylpyridine, a closely related scaffold.[10][11]

Conclusion and Future Outlook

2-Sulfonylpyrimidines represent a highly versatile and tunable class of electrophiles that are making a significant impact on the fields of drug discovery and chemical biology. Their predictable structure-reactivity relationships, coupled with their synthetic tractability, provide a powerful platform for the rational design of next-generation covalent therapeutics and chemical probes. As our understanding of the proteome and the roles of specific cysteine residues in disease continues to grow, the importance of precisely controlled covalent modification will only increase. The 2-sulfonylpyrimidine scaffold is well-positioned to be a key enabling technology in this exciting area of research.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Covalent Inhibitors Using 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Covalent Inhibitors (TCIs) represent a powerful modality in drug discovery, offering enhanced potency and prolonged duration of action through the formation of a stable bond with the protein target.[1][2] While traditional electrophilic "warheads" like acrylamides have been successful, they can suffer from variable stability and off-target reactivity.[3][4][5] Heteroaryl sulfones, and specifically the 2-sulfonylpyrimidine (2-SP) scaffold, have emerged as a superior class of warheads for targeting cysteine residues.[3][4] They exhibit high chemoselectivity, tunable reactivity, and form stable thioether linkages.[3][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel covalent inhibitors utilizing 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid as a versatile and reactive building block. We will delve into the core mechanistic principles, provide step-by-step synthetic procedures, and outline methods for validation, empowering researchers to leverage this privileged scaffold in their drug development programs.

Core Principles: The Chemistry of 2-Sulfonylpyrimidine Warheads

Mechanism of Covalent Modification

The efficacy of the 2-sulfonylpyrimidine scaffold lies in its ability to undergo a highly selective Nucleophilic Aromatic Substitution (SNAr) reaction with the thiol side chain of a cysteine residue.[6][7] The core of this reactivity is the electron-deficient pyrimidine ring, which is further activated by the potent electron-withdrawing sulfonyl group at the C2 position.

The key steps are:

  • Non-covalent Binding: The inhibitor, bearing the 2-SP warhead, first docks into the protein's binding pocket through non-covalent interactions, positioning the electrophilic C2 atom of the pyrimidine near the nucleophilic cysteine.

  • Nucleophilic Attack: The deprotonated cysteine (thiolate) attacks the C2 carbon of the pyrimidine ring. This reaction is pH-dependent, proceeding faster at physiological or slightly basic pH where the concentration of the more nucleophilic thiolate anion is higher.[3][4]

  • Leaving Group Displacement: The attack results in the formation of a stable thioether bond and the displacement of the methylsulfonyl group as methanesulfinic acid, a stable and readily cleared byproduct.[3] This irreversible step locks the inhibitor onto its target protein.

The high selectivity for cysteine over other nucleophilic residues like serine or lysine is a key advantage, minimizing off-target modifications.[3][6]

References

Protocol for reacting 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid with cysteine residues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Reacting 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid with Cysteine Residues

For: Researchers, scientists, and drug development professionals.

A Guide to Chemoselective Cysteine Arylation using this compound

Introduction: The selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of antibody-drug conjugates (ADCs), the labeling of proteins for imaging, and the development of targeted covalent inhibitors. Among the amino acids, cysteine, with its highly nucleophilic thiol side chain, presents a prime target for chemoselective bioconjugation.[1][2] This document provides a detailed guide to the use of this compound as a robust and tunable electrophile for the arylation of cysteine residues. This class of reagents, known as 2-sulfonylpyrimidines (2-SPs), offers significant advantages, including metal-free reaction conditions, high stability of the resulting thioether bond, and exquisite selectivity for cysteine.[1][3][4][5]

The reaction proceeds under benign aqueous conditions, typically at or near neutral pH, and forms a highly stable covalent bond between the pyrimidine ring and the cysteine sulfur.[1][2][6] Unlike traditional reagents such as maleimides, the resulting conjugates are not prone to retro-Michael reactions, leading to more stable bioconjugates.[1][2] This guide will delve into the underlying mechanism, provide a detailed experimental protocol, and outline methods for the characterization of the resulting conjugate.

The Chemistry: Mechanism and Rationale

The reaction of this compound with a cysteine residue is a Nucleophilic Aromatic Substitution (SNAr). The key to this reaction is the electron-deficient pyrimidine ring, which is activated towards nucleophilic attack by the strongly electron-withdrawing methylsulfonyl group at the C2 position.

The Mechanism Unpacked:

  • Nucleophilic Attack: The reaction is initiated by the deprotonated thiol side chain of a cysteine residue (the thiolate anion, -S⁻), which is a potent nucleophile. The thiolate attacks the electrophilic C2 carbon of the pyrimidine ring.[7] The rate of this step is pH-dependent; higher pH values favor the deprotonation of the cysteine thiol (pKa ≈ 8.5), increasing the concentration of the reactive thiolate and thus accelerating the reaction.[1][2]

  • Formation of the Meisenheimer Complex: The nucleophilic attack results in the formation of a transient, negatively charged intermediate known as a Meisenheimer-Jackson complex.[1][2] This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring and the sulfonyl group. Density functional theory (DFT) calculations support the formation of this stabilized intermediate as the rate-determining step of the reaction.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the methylsulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine sulfur and the C2 carbon of the pyrimidine. This overall transformation is typically irreversible due to a large negative Gibbs free energy change (ΔG).[1][2]

The presence of the carboxylic acid at the C4 position provides a valuable handle for further modifications or for influencing the solubility and pharmacokinetic properties of the molecule.

Caption: Figure 1: S(N)Ar Mechanism for Cysteine Arylation

Experimental Protocol

This protocol provides a general framework for the conjugation of a cysteine-containing protein with this compound. Optimization of stoichiometry, temperature, and reaction time may be required depending on the specific protein and the reactivity of the target cysteine.

Materials and Reagents
  • Protein: Cysteine-containing protein of interest, purified and buffer-exchanged into a suitable reaction buffer.

  • Reagent: this compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or potassium phosphate (KPi) buffer, pH 7.0-8.0. Degas the buffer prior to use to minimize cysteine oxidation.

  • Co-solvent (if needed): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a stock solution of the reagent.

  • Quenching Reagent: L-cysteine or N-acetylcysteine (100 mM stock).

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis system.

  • Analytical Instruments: UV-Vis spectrophotometer, LC-MS system (e.g., ESI-MS).

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow prep 1. Preparation - Prepare protein solution in degassed buffer. - Prepare reagent stock in DMSO. react 2. Conjugation Reaction - Add reagent to protein solution. - Incubate at controlled temp (4-25°C). prep->react quench 3. Quenching - Add excess L-cysteine to consume unreacted reagent. react->quench purify 4. Purification - Remove excess reagent and byproducts via SEC or dialysis. quench->purify analyze 5. Analysis & Characterization - Confirm conjugation via ESI-MS. - Assess purity via SDS-PAGE/SEC. purify->analyze

Caption: Figure 2: Experimental Workflow

  • Preparation of Reagents:

    • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL (typically 20-100 µM) in the chosen reaction buffer (e.g., 50 mM KPi, 150 mM NaCl, pH 7.4). Ensure the buffer has been thoroughly degassed.

    • Reagent Stock Solution: Prepare a 10-100 mM stock solution of this compound in a minimal amount of organic co-solvent like DMSO. Note: The final concentration of the co-solvent in the reaction mixture should ideally be kept low (<5% v/v) to avoid protein denaturation.[1]

  • Conjugation Reaction:

    • Add the required volume of the reagent stock solution to the protein solution to achieve the desired molar excess (stoichiometry). A good starting point is 10-20 equivalents of the reagent relative to the protein.[2]

    • Incubate the reaction mixture at a controlled temperature. For many proteins, incubation at room temperature (20-25°C) for 1-4 hours or at 4°C overnight is sufficient.[1][2] Reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.

  • Quenching the Reaction:

    • Once the desired level of conjugation is achieved (or at the end of the incubation period), quench the reaction by adding a small molecule thiol, such as L-cysteine or N-acetylcysteine, to a final concentration of 1-10 mM. This will consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted reagent, the quenching agent, and the methylsulfinate byproduct from the protein conjugate.

    • For proteins >20 kDa, a desalting column (e.g., PD-10) is efficient. Equilibrate the column with the desired final storage buffer and apply the quenched reaction mixture.

    • Alternatively, dialysis against the storage buffer (with several buffer changes) can be used.

Recommended Reaction Parameters

The optimal conditions are protein-dependent. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale & Key Considerations
pH 7.0 - 8.0Higher pH increases the concentration of the reactive thiolate, accelerating the reaction. However, pH > 8.5 can risk side reactions or compromise protein stability.[1][2]
Temperature 4°C - 25°CLower temperatures (4°C) can improve selectivity for highly reactive cysteines and enhance protein stability over longer incubation times. Room temperature (20-25°C) provides faster kinetics.[1][2]
Stoichiometry 10 - 100 molar equivalentsA higher excess drives the reaction to completion faster but increases the risk of off-target modification if other highly nucleophilic cysteines are present. Start with 10-20 equivalents.[2]
Reaction Time 1 - 16 hoursHighly dependent on the pKa and accessibility of the target cysteine. Monitor progress via LC-MS to determine the optimal time.
Co-solvent < 5% (v/v) DMSONecessary to dissolve the reagent, but high concentrations can negatively impact protein structure and stability.

Validation and Characterization

It is critical to confirm the successful and specific conjugation of the protein.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This is the primary method for confirming covalent modification.[8]

    • Procedure: Analyze both the unmodified protein and the purified conjugate via LC-MS.

    • Expected Result: The deconvoluted mass spectrum of the conjugate will show a mass increase corresponding to the mass of the pyrimidine adduct minus the mass of the methylsulfonyl leaving group. For the specified reagent, this corresponds to the addition of C₇H₄N₂O₂S (the pyrimidine-cysteine adduct part). For example, incubation of a protein with a 2-sulfonylpyrimidine reagent resulted in a mass shift consistent with the addition of the pyrimidine adduct.[8]

  • SDS-PAGE: Run non-reducing SDS-PAGE to visually inspect the purity of the conjugate and confirm the absence of significant aggregation or degradation.

  • Peptide Mapping (LC-MS/MS): To identify the specific cysteine residue(s) that have been modified, the conjugate can be digested (e.g., with trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS). The modified peptide will show a characteristic mass shift.

  • X-ray Crystallography: For a definitive, high-resolution confirmation of the modification site, co-crystallization of the protein-reagent conjugate can be performed.[1][2][4]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Target cysteine is inaccessible or has a high pKa.2. Reagent instability or insufficient excess.3. Cysteine is oxidized (disulfide bond).1. Increase pH towards 8.0. Consider adding a mild denaturant if protein function is not critical.2. Increase stoichiometry of the reagent or reaction time. Prepare fresh reagent stock.3. Add a mild reducing agent (e.g., 0.5 mM TCEP) prior to conjugation, then remove it before adding the 2-SP reagent.
Non-specific Modification 1. Reaction conditions are too harsh (high pH, high temp).2. Protein has multiple reactive, solvent-exposed cysteines.1. Lower the pH to ~7.0 and the temperature to 4°C to favor modification of only the most reactive cysteines.2. Requires protein engineering (site-directed mutagenesis) to remove non-target cysteines.
Protein Precipitation 1. Co-solvent (DMSO) concentration is too high.2. The conjugate is less soluble than the native protein.1. Ensure final DMSO concentration is <5%. Add the reagent stock to the protein solution slowly while vortexing.2. Perform conjugation at a lower protein concentration. Screen different buffer formulations for the final conjugate.

References

Application Note: Leveraging 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid for Nucleophilic Aromatic Substitution in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This application note provides a comprehensive guide for researchers on the strategic use of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid in nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic principles governing its reactivity, present detailed, validated protocols for its reaction with amine and thiol nucleophiles, and offer practical insights into troubleshooting and optimization. This guide is designed to empower chemists in drug discovery and synthetic methodology to effectively utilize this versatile building block for the efficient construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

Pyrimidine derivatives are foundational to the development of a wide array of pharmaceuticals, including antiviral and anticancer agents.[1][2][3] Their biological significance stems from their structural resemblance to nucleobases, allowing them to interact with a multitude of biological targets.[1] A key transformation for derivatizing these heterocycles is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the introduction of diverse functional groups onto the electron-deficient pyrimidine ring.

This compound emerges as a superior reagent for SNAr for two primary reasons:

  • Exceptional Leaving Group: The methylsulfonyl (–SO₂Me) group is a powerful activating group and an excellent nucleofuge (leaving group), significantly more labile than traditional halide leaving groups. This heightened reactivity often allows for milder reaction conditions and broader substrate scope.[4][5]

  • Versatile Functional Handle: The carboxylic acid at the C4 position provides a convenient point for subsequent chemical modifications, such as amide bond formation, enabling the straightforward synthesis of compound libraries for structure-activity relationship (SAR) studies.[6]

This note will explore the fundamental principles and practical applications of this reagent, establishing a foundation for its integration into innovative synthetic workflows.

Mechanistic Rationale and Regioselectivity

The efficacy of this compound in SNAr reactions is rooted in the electronic properties of the pyrimidine core. The two ring nitrogen atoms act as powerful electron sinks, withdrawing electron density and rendering the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack.[7][8]

The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10]

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the most electrophilic carbon, C2, which is activated by both ring nitrogens and bears the methylsulfonyl leaving group. This step temporarily breaks the ring's aromaticity to form the Meisenheimer complex.

  • Stabilization: The negative charge of this intermediate is effectively delocalized across the pyrimidine ring and onto the electronegative nitrogen atoms, which provides significant stabilization.[7][8] This stabilization is crucial for the feasibility of the reaction.

  • Elimination & Aromatization: The departure of the methylsulfinate anion (MeSO₂⁻) as the leaving group restores the aromaticity of the pyrimidine ring, yielding the final substituted product.

It is noteworthy that recent studies suggest some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step process, particularly with highly activated systems.[9][11] However, the Meisenheimer model remains a valuable framework for predicting reactivity.

Caption: General mechanism for the SNAr reaction.

Application in Covalent Inhibitor Development

A cutting-edge application of 2-sulfonylpyrimidines is in the design of targeted covalent inhibitors (TCIs).[12] The pyrimidine scaffold serves as an electrophilic "warhead" that can form a permanent covalent bond with a nucleophilic amino acid residue, typically cysteine, in a protein's active site.[4][5] The reactivity of the 2-sulfonylpyrimidine can be finely tuned by modifying substituents on the pyrimidine ring, allowing for the optimization of both potency and selectivity.[4][12] This strategy has been successfully employed to develop inhibitors for enzymes like S. aureus Sortase A.[6]

Detailed Experimental Protocols

The following protocols provide a robust starting point for performing SNAr reactions with this compound. Standard laboratory safety precautions should always be observed.

General Experimental Workflow

Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-pyrimidine-4-carboxylic acid derivatives, which are valuable intermediates in pharmaceutical synthesis.[13]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., benzylamine, morpholine) (1.1 - 1.5 eq)

  • Base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) and the base (e.g., DIPEA, 2.5 eq). Stir the mixture until the solids are dissolved.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).[14]

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-pyrimidine-4-carboxylic acid derivative.[15]

Protocol 2: Reaction with Thiol Nucleophiles (Cysteine Analogue)

This protocol is adapted for reactions with thiols, relevant for creating covalent modifiers.[4] The procedure uses N-acetyl-L-cysteine as a model thiol.

Materials:

  • This compound (1.0 eq)

  • N-acetyl-L-cysteine (1.1 eq)

  • Buffer solution (e.g., Phosphate or HEPES buffer, pH 7.4)

  • Co-solvent (e.g., DMSO or acetonitrile)

  • Acetonitrile, Water, Formic Acid (for LC-MS and purification)

Procedure:

  • Stock Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare a stock solution of N-acetyl-L-cysteine in the reaction buffer (e.g., 10 mM in 50 mM HEPES, pH 7.4).

  • Reaction Setup: In a microcentrifuge tube or vial, combine the buffer solution with the stock solution of the pyrimidine reagent. The final concentration of organic co-solvent should typically be kept low (<10%) to maintain buffer integrity.

  • Reaction Initiation: Initiate the reaction by adding the N-acetyl-L-cysteine stock solution. The final reactant concentrations are typically in the micromolar to low millimolar range.

  • Reaction: Incubate the reaction mixture at a constant temperature (e.g., 25 °C or 37 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress directly by injecting aliquots into an LC-MS system at various time points. Track the disappearance of starting materials and the appearance of the product mass.[5]

  • Analysis and Purification: The product can be analyzed directly by LC-MS. For preparative scale, the reaction can be quenched by acidification (e.g., with formic acid) and purified using reverse-phase HPLC.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature or reaction time. 2. Nucleophile is too weak. 3. Base is not strong enough or is sterically hindered. 4. Poor quality of starting material or solvent.1. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and/or extend the reaction time.[14] 2. Consider using a stronger base to deprotonate the nucleophile more effectively (e.g., NaH for thiols, K₂CO₃ for some amines). 3. Switch to a more polar aprotic solvent like NMP or DMA to improve solubility and reaction rates. 4. Ensure starting materials are pure and solvents are anhydrous.
Multiple Products / Side Reactions 1. Reaction temperature is too high, causing decomposition. 2. Di-substitution or reaction at the carboxylic acid. 3. Oxidation of thiol nucleophiles.1. Lower the reaction temperature. 2. Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to the SNAr reaction if it interferes. 3. For thiol reactions, degas the buffer and run the reaction under an inert atmosphere to minimize disulfide bond formation.
Difficult Purification 1. Product is highly polar and water-soluble. 2. Residual high-boiling solvent (DMF, DMSO).1. If the product is a zwitterion, consider purification by reverse-phase HPLC or ion-exchange chromatography. 2. During work-up, perform multiple aqueous washes to remove DMF/DMSO. Alternatively, remove via high-vacuum distillation if the product is stable.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of substituted pyrimidines via nucleophilic aromatic substitution. Its activated nature, conferred by the potent methylsulfonyl leaving group and the electron-deficient pyrimidine core, facilitates reactions with a broad range of nucleophiles under accessible conditions. The protocols and insights provided herein offer a solid foundation for researchers to harness the potential of this building block in the pursuit of novel therapeutics and advanced chemical entities.

References

Application Notes and Protocols: 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is a heterocyclic compound with significant potential in drug discovery. This document provides an in-depth guide to its application, drawing upon the established roles of its core components—the pyrimidine-4-carboxylic acid scaffold and the 2-methylsulfonyl group. While direct research on this specific molecule is emerging, a wealth of data on its close analogs allows for the formulation of robust hypotheses regarding its utility as a versatile building block for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. These notes will detail its potential mechanisms of action, propose therapeutic applications, and provide comprehensive protocols for its derivatization and biological evaluation.

Introduction: A Scaffold of Promise

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] The pyrimidine-4-carboxylic acid moiety, in particular, has been identified as a valuable scaffold in the pursuit of novel anticancer agents and other therapeutics.[3]

The subject of these application notes, this compound, combines this privileged pyrimidine scaffold with a methylsulfonyl group at the 2-position. This functional group is not merely a passive substituent; it is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in target proteins, a mechanism of action that can lead to potent and durable pharmacological effects.[4][5][6]

The Dual-Functionality of this compound

The therapeutic potential of this molecule stems from the distinct and synergistic contributions of its two key functionalities:

  • The Pyrimidine-4-Carboxylic Acid Core: This part of the molecule provides a rigid scaffold that can be readily functionalized to achieve specific interactions with a biological target. The carboxylic acid group can act as a hydrogen bond donor or acceptor, or it can be converted into an amide or ester to explore a wider range of chemical space and modulate pharmacokinetic properties.[7][8]

  • The 2-Methylsulfonyl "Warhead": The methylsulfonyl group at the 2-position of the pyrimidine ring is a potent electrophile. It can undergo nucleophilic aromatic substitution (SNA r) with thiol groups, most notably the cysteine residues present in many enzymes.[5][6] This reaction results in the formation of a stable covalent bond between the pyrimidine and the protein, leading to irreversible inhibition.[4][5]

The combination of a versatile scaffold for achieving target selectivity and a reactive warhead for potent, covalent inhibition makes this compound a highly attractive starting point for the development of targeted covalent inhibitors.

Proposed Therapeutic Applications

Based on the known activities of structurally related compounds, this compound and its derivatives are proposed to have therapeutic potential in the following areas:

Oncology

The pyrimidine scaffold is a well-established pharmacophore in oncology.[1][9][10] The hybridization of pyrimidine with sulfonamide-like moieties has yielded potent anticancer agents.[9][10] Furthermore, the 2-methylsulfonylpyrimidine core has been shown to stabilize mutant p53, a protein implicated in a wide range of cancers.[4][6]

Proposed Mechanism of Action in Oncology:

Derivatives of this compound could be designed to target cysteine-containing proteins that are critical for cancer cell proliferation and survival. By forming a covalent bond with a cysteine residue in the active site of an oncogenic enzyme, these inhibitors could achieve high potency and prolonged duration of action.

oncology_mechanism Drug_Derivative 2-(Methylsulfonyl)pyrimidine-4- carboxylic acid Derivative Oncogenic_Protein Oncogenic Protein (with active site Cysteine) Drug_Derivative->Oncogenic_Protein Covalent Bonding Covalent_Adduct Inactive Covalent Drug-Protein Adduct Oncogenic_Protein->Covalent_Adduct Inhibition Apoptosis Tumor Cell Apoptosis Covalent_Adduct->Apoptosis

Caption: Proposed mechanism of action for anticancer activity.

Inflammatory Diseases

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and a well-established target for anti-inflammatory drugs. Notably, derivatives of 2-(4-methylsulfonylphenyl)pyrimidine have been identified as highly potent and specific inhibitors of COX-2.[11] This suggests that the 2-(methylsulfonyl)pyrimidine moiety is a promising pharmacophore for the development of novel anti-inflammatory agents.

Proposed Mechanism of Action in Inflammation:

By targeting a cysteine residue in or near the active site of COX-2, derivatives of this compound could achieve irreversible inhibition of the enzyme, leading to a sustained reduction in the production of pro-inflammatory prostaglandins.

Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of derivatives of this compound.

General Synthesis of Amide Derivatives

This protocol describes the coupling of this compound with a primary or secondary amine to generate a library of amide derivatives.

Workflow:

synthesis_workflow Start 2-(Methylsulfonyl)pyrimidine -4-carboxylic acid Activation Carboxylic Acid Activation (e.g., TBTU, HATU) Start->Activation Coupling Amine Coupling (R1R2NH) Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Product Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Activation: Add a coupling agent such as TBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the COX-2 enzyme.

StepProcedure
1 Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in assay buffer.
2 Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions.
3 Incubation: Pre-incubate the enzyme with the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
4 Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
5 Reaction Termination: Stop the reaction after a defined period by adding a quenching solution.
6 Detection: Measure the product (e.g., PGE₂) formation using a commercially available ELISA kit.
7 Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation

The following table provides a hypothetical example of the kind of data that could be generated from a COX-2 inhibition assay.

CompoundCOX-2 IC₅₀ (nM)
1a HPhenyl50
1b H4-Fluorophenyl25
1c MethylCyclohexyl150

Conclusion

This compound represents a promising and versatile starting point for the discovery of novel, potent, and potentially covalent inhibitors of a range of therapeutic targets. Its synthetic tractability, combined with the well-documented activities of its structural analogs, provides a strong rationale for its inclusion in drug discovery programs, particularly those focused on oncology and inflammatory diseases. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the exploration of this exciting area of medicinal chemistry.

References

2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: A Privileged Warhead for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Covalent Inhibition and the Need for Novel Warheads

Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for reversible inhibitors.[1][2][3] The resurgence of interest in covalent drugs, once sidelined due to concerns about off-target toxicity, has been fueled by the clinical success of molecules like ibrutinib and osimertinib.[4] At the heart of every TCI is an electrophilic "warhead" designed to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine.[5]

Historically, the arsenal of warheads has been dominated by Michael acceptors, such as acrylamides.[4][6] While effective, these warheads can suffer from drawbacks including instability and off-target reactivity, prompting the search for novel electrophiles with improved pharmacological properties.[4][6] The 2-sulfonylpyrimidine scaffold has recently gained prominence as a highly effective and tunable warhead for cysteine-directed TCIs.[4][6][7][8][9] This guide provides an in-depth exploration of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid and its derivatives as a warhead for the development of next-generation TCIs.

The 2-Sulfonylpyrimidine Warhead: Mechanism of Action and Key Advantages

The 2-sulfonylpyrimidine moiety acts as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction with the thiol side chain of a cysteine residue.[7][8][9] The sulfonyl group at the C2 position of the pyrimidine ring serves as an excellent leaving group, facilitating the nucleophilic attack by the cysteine thiolate. This results in the formation of a stable carbon-sulfur covalent bond and the displacement of the sulfinic acid.[7][8]

Diagram of the Covalent Modification Mechanism

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Bond Formation Protein_Cys Target Protein (with Cysteine) EI_Complex Enzyme-Inhibitor Complex Protein_Cys->EI_Complex Ki Inhibitor 2-Sulfonylpyrimidine Inhibitor Inhibitor->EI_Complex Covalent_Adduct Covalent Adduct EI_Complex->Covalent_Adduct kinact

Caption: The two-step mechanism of covalent inhibition.

Key advantages of the 2-sulfonylpyrimidine warhead include:

  • Tunable Reactivity: The reactivity of the warhead can be modulated by introducing electron-donating or electron-withdrawing groups on the pyrimidine ring, allowing for fine-tuning of the electrophilicity to balance target engagement with off-target reactivity.[4][10]

  • Enhanced Stability: Compared to acrylamides, 2-sulfonylpyrimidine derivatives have demonstrated greater stability in aqueous buffers and plasma, which can translate to improved pharmacokinetic properties.[4][6]

  • Improved Selectivity: The ability to modify the pyrimidine ring provides opportunities to optimize interactions with the target protein, potentially leading to higher selectivity.[4][6]

  • Favorable Physicochemical Properties: These warheads can be incorporated into molecules with good solubility and other drug-like properties.[6]

Synthesis of this compound-based Inhibitors

The synthesis of inhibitors incorporating the this compound warhead typically involves a modular approach. A common strategy is the amide bond formation between the carboxylic acid of the pyrimidine core and an appropriate amine-containing recognition element that provides affinity and selectivity for the target protein.

General Synthetic Scheme

A representative synthetic route begins with a commercially available or readily synthesized 2-(methylthio)pyrimidine-4-carboxylic acid. This intermediate is then coupled with the desired amine to form an amide linkage. Subsequent oxidation of the thioether to the corresponding sulfone yields the final covalent inhibitor.

Diagram of the General Synthetic Workflow

G Start 2-(Methylthio)pyrimidine- 4-carboxylic Acid Coupling Amide Coupling (e.g., HATU, TBTU) Start->Coupling Amine Target Recognition Moiety (R-NH2) Amine->Coupling Intermediate Thioether Intermediate Coupling->Intermediate Oxidation Oxidation (e.g., Oxone) Intermediate->Oxidation Final_Product 2-(Methylsulfonyl)pyrimidine Covalent Inhibitor Oxidation->Final_Product

Caption: A generalized synthetic workflow for 2-sulfonylpyrimidine inhibitors.

Characterization of Covalent Inhibitors: A Multi-faceted Approach

A thorough characterization of TCIs is crucial to understand their mechanism of action, potency, and selectivity.[11][12] This involves a combination of biochemical, biophysical, and cell-based assays.

I. Biochemical Assays for Potency and Mechanism of Action

A. Kinetic Analysis of Irreversible Inhibition

The potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/Ki, which reflects the efficiency of covalent bond formation.[13] This parameter is determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Protocol: Determination of kinact and Ki

  • Objective: To determine the kinetic parameters of irreversible inhibition.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

    • 2-(Methylsulfonyl)pyrimidine-based inhibitor

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the inhibitor in DMSO.

    • In a multi-well plate, add the enzyme and varying concentrations of the inhibitor to the assay buffer.

    • Incubate the enzyme-inhibitor mixture for different time points.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a microplate reader.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki.[14][15][16][17]

Data Presentation: Kinetic Parameters

InhibitorTargetkinact (s-1)Ki (μM)kinact/Ki (M-1s-1)Reference
Example 1 BTK18.4 x 10-32.25 x 10-38.16 x 106[6]
Example 2 WRN-0.032-[7][8][18]

B. IC50 Shift Assay

A simple method to qualitatively assess time-dependent inhibition is the IC50 shift assay. A decrease in the IC50 value with increasing pre-incubation time is indicative of covalent inhibition.[13][19]

II. Confirmation of Covalent Adduct Formation

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirming covalent modification and identifying the specific amino acid residue that has been targeted.[20][21][22]

Protocol: LC-MS/MS Analysis of Covalent Adducts

  • Objective: To confirm covalent modification and identify the site of adduction.

  • Materials:

    • Target protein

    • Inhibitor

    • Incubation buffer

    • Denaturing and reducing agents (e.g., urea, DTT)

    • Alkylating agent (e.g., iodoacetamide)

    • Protease (e.g., trypsin)

    • LC-MS/MS system

  • Procedure:

    • Incubate the target protein with the inhibitor.

    • Denature, reduce, and alkylate the protein to unfold it and cap any free cysteines.

    • Digest the protein into peptides using a protease like trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data for a peptide with a mass shift corresponding to the addition of the inhibitor, minus the leaving group.

    • The fragmentation pattern of the modified peptide will pinpoint the exact site of covalent modification.[23]

B. Intact Protein Mass Spectrometry

For a quicker assessment of covalent modification, intact protein mass spectrometry can be used to observe the mass increase of the protein upon incubation with the inhibitor.[24][25]

III. Selectivity Profiling

Assessing the selectivity of a TCI is critical to minimize the risk of off-target toxicity.[11][26]

A. Kinome-wide or Proteome-wide Profiling

Chemoproteomic platforms can be used to assess the selectivity of a covalent inhibitor across the entire proteome or a specific protein family like kinases.[11] These methods often involve competition experiments with broad-spectrum probes.

B. Cellular Target Engagement Assays

Cell-based assays are essential to confirm that the inhibitor can engage its target in a physiological context.[27][28]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess target engagement in cells.

  • Materials:

    • Cells expressing the target protein

    • Inhibitor

    • Lysis buffer

    • Equipment for heating samples and performing Western blotting or mass spectrometry.

  • Procedure:

    • Treat cells with the inhibitor or vehicle control.

    • Lyse the cells.

    • Heat the cell lysates at a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

    • Covalent binding of the inhibitor will stabilize the protein, leading to a shift in its melting temperature.

IV. Structural Characterization

X-ray Crystallography

Co-crystallization of the target protein with the covalent inhibitor can provide atomic-level detail of the covalent bond and the binding interactions, offering invaluable insights for structure-based drug design.[2][29][30]

Conclusion and Future Perspectives

The 2-(methylsulfonyl)pyrimidine warhead represents a significant advancement in the field of targeted covalent inhibitors. Its favorable properties, including tunable reactivity, enhanced stability, and potential for improved selectivity, make it an attractive alternative to traditional electrophiles. The protocols and methodologies outlined in this guide provide a framework for the design, synthesis, and characterization of novel TCIs based on this promising scaffold. As our understanding of the nuanced interplay between warhead reactivity and biological outcomes continues to grow, the 2-sulfonylpyrimidine moiety is poised to play an increasingly important role in the development of next-generation covalent therapeutics.

References

Probing the Reactivity Landscape: A Guide to the Kinetic Analysis of 2-Sulfonylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

2-Sulfonylpyrimidines (2-SPs) have emerged as a highly versatile class of electrophilic "warheads" in drug discovery and chemical biology, prized for their tunable reactivity and chemoselectivity, particularly towards cysteine residues.[1][2] Their application in targeted covalent inhibitors and bioconjugation demands a precise understanding of their reaction kinetics.[3] This guide provides a comprehensive experimental framework for researchers to design, execute, and analyze kinetic studies of 2-sulfonylpyrimidine reactions. We delve into the underlying reaction mechanism, compare key analytical techniques, and present detailed, field-tested protocols for both UV-Vis spectrophotometry and NMR spectroscopy, enabling the robust characterization of this important class of reagents.

The Underpinning Chemistry: The SNAr Mechanism

The reactivity of 2-sulfonylpyrimidines is governed by a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] The pyrimidine ring, being electron-deficient, is further activated by the potent electron-withdrawing sulfonyl group at the C-2 position. This renders the C-2 carbon highly electrophilic and susceptible to attack by a nucleophile, such as the thiolate anion of a cysteine residue.

The reaction proceeds in two key steps:

  • Addition of the Nucleophile: The nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this intermediate is crucial to the reaction's progress.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the sulfinate leaving group, resulting in the formation of a stable thioether bond between the nucleophile and the pyrimidine ring.[5][7]

The presence of additional electron-withdrawing groups on the pyrimidine ring can further stabilize the Meisenheimer intermediate, thereby accelerating the reaction rate.[8][9] This feature allows for the fine-tuning of reactivity over several orders of magnitude, a key advantage in designing specific covalent modifiers.[1][10]

Caption: SNAr Mechanism for 2-Sulfonylpyrimidines.

Selecting the Optimal Analytical Technique

The choice of analytical method is critical and depends on the reaction rate, the spectroscopic properties of the reactants and products, and the available instrumentation.

TechniqueTime ResolutionPrinciple & StrengthsWeaknesses
UV-Vis Spectrophotometry Seconds to hoursMonitors change in absorbance. Simple, widely available, excellent for pseudo-first-order kinetics.[11]Requires a significant change in the UV-Vis spectrum between reactant and product.[12]
Stopped-Flow Spectroscopy Milliseconds to secondsA rapid-mixing UV-Vis technique for studying very fast reactions.[13][14] Essential for highly reactive 2-SPs.[15]Requires specialized equipment and larger sample volumes.[13]
NMR Spectroscopy Minutes to hoursProvides detailed structural information.[16] Simultaneously tracks multiple species (reactant, product, intermediates).[17]Lower time resolution, less sensitive than UV-Vis, requires deuterated solvents.
HPLC Minutes to hoursPhysically separates and quantifies all components. Ideal for complex mixtures or multiple products.[18][19]Not a real-time method; requires quenching and sampling at time points. Slower throughput.

For many 2-SP derivatives reacting with biological thiols like glutathione (GSH), a combination of NMR for slower-reacting compounds and UV-Vis (or stopped-flow) for faster ones provides a comprehensive kinetic profile.[1][20]

General Experimental Workflow

A robust kinetic study follows a systematic workflow, from initial preparation to final data analysis. This process ensures reproducibility and accuracy.

Caption: General workflow for a kinetic experiment.

Protocol 1: Kinetics by UV-Vis Spectrophotometry

This protocol is ideal for reactions that exhibit a change in absorbance and occur on a timescale of seconds to hours. We will use pseudo-first-order conditions, where the nucleophile (e.g., GSH) is in large excess (≥10-fold) over the 2-sulfonylpyrimidine. This simplifies the kinetics, as the concentration of the excess reactant remains effectively constant, and the reaction follows a first-order rate law.

4.1. Materials and Reagents

  • 2-Sulfonylpyrimidine (2-SP): Stock solution in DMSO or acetonitrile (e.g., 10 mM).

  • Nucleophile (e.g., L-Glutathione, GSH): Stock solution in reaction buffer (e.g., 20 mM).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Instrumentation: Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder.

  • Cuvettes: 1 cm pathlength quartz or disposable UV-transparent cuvettes.

4.2. Experimental Procedure

  • Instrument Setup: Set the spectrophotometer to the desired temperature (e.g., 25°C). Set the instrument to kinetic mode to acquire data at a specific wavelength over time. The analytical wavelength should be chosen where the difference in absorbance between the reactant and product is maximal.

  • Prepare Reaction Mixture: In a cuvette, pipette the required volume of reaction buffer and the nucleophile stock solution to achieve the desired final concentration (e.g., 1 mM GSH). Use a separate cuvette with only buffer and nucleophile as a blank.

  • Equilibration: Place the cuvette(s) in the temperature-controlled cell holder and allow them to equilibrate for at least 5 minutes.

  • Reaction Initiation: To start the reaction, add a small volume of the 2-SP stock solution to the cuvette (e.g., add 5 µL of 10 mM 2-SP to 495 µL of the GSH/buffer mix for a final [2-SP] of 100 µM).

  • Mixing and Data Acquisition: Immediately after adding the 2-SP, mix the solution rapidly by capping and inverting the cuvette 2-3 times or by gentle pipetting. Place the cuvette back into the spectrophotometer and start data acquisition immediately.

  • Data Collection: Record the absorbance at the chosen wavelength at regular intervals until the reaction is complete (i.e., the absorbance value becomes stable), typically for at least 5 reaction half-lives.

  • Control Experiment: Perform a control experiment by adding the 2-SP stock solution to the buffer without the nucleophile to check for any background hydrolysis or instability.[10]

4.3. For Very Fast Reactions (t1/2 < 10 seconds): Stopped-Flow Technique For highly reactive 2-SPs, manual mixing is too slow. A stopped-flow instrument is required.[21][22]

  • Setup: Load one syringe with the 2-SP solution and another with the nucleophile solution (at 2x the final desired concentration).

  • Initiation: The instrument rapidly drives the contents of both syringes into a high-efficiency mixer and then into an observation cell, all within milliseconds.[14]

  • Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence in the observation cell is recorded on a millisecond timescale.[15]

Protocol 2: Kinetics by 1H NMR Spectroscopy

NMR is a powerful tool for monitoring reactions directly in solution, providing rich structural information and allowing for the simultaneous tracking of reactant consumption and product formation.[1][20][23]

5.1. Materials and Reagents

  • 2-Sulfonylpyrimidine (2-SP): Stock solution in a deuterated solvent (e.g., DMSO-d6).

  • Nucleophile (e.g., GSH): Freshly prepared stock solution in reaction buffer made with D2O.

  • Reaction Buffer: Potassium phosphate buffer prepared in D2O (e.g., 100 mM, pD 7.4).

  • Internal Standard: A non-reactive compound with a simple, isolated signal (e.g., TMSP or DSS).

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • NMR Tubes: Standard 5 mm NMR tubes.

5.2. Experimental Procedure

  • Sample Preparation: In an NMR tube, add the D2O buffer, the internal standard, and the nucleophile stock solution.

  • Initial Spectrum (t=0): Acquire a spectrum of the nucleophile solution before adding the 2-SP to serve as a baseline.

  • Reaction Initiation: Add a small, known volume of the 2-SP stock solution to the NMR tube. Cap the tube, invert several times to mix thoroughly, and quickly insert it into the pre-equilibrated NMR spectrometer.

  • Data Acquisition: Immediately begin acquiring a series of 1H NMR spectra at set time intervals (e.g., every 5 minutes for 2 hours). Automated acquisition is standard for this purpose.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analysis: Identify characteristic, well-resolved signals for both the starting 2-SP and the resulting thioether product. Integrate these signals relative to the constant integral of the internal standard in each spectrum.[1]

Data Analysis and Interpretation

For both UV-Vis and NMR data collected under pseudo-first-order conditions, the reaction progress can be plotted against time.

  • Determine kobs: The data (absorbance or normalized NMR integral of the starting material) is fitted to a single exponential decay equation: Signalt = Signal∞ + (Signal0 - Signal∞) * e-kobst Where Signalt is the signal at time t, Signal0 is the initial signal, Signal∞ is the signal at reaction completion, and kobs is the observed pseudo-first-order rate constant.

  • Calculate the Second-Order Rate Constant (k2): The true second-order rate constant, which reflects the intrinsic reactivity of the compound, is calculated by dividing kobs by the concentration of the excess reactant (the nucleophile): k2 = kobs / [Nucleophile] The units of k2 are M-1s-1.

Sample Data Table

Compound[2-SP] (µM)[GSH] (mM)pHkobs (s-1)k2 (M-1s-1)
Example 2-SP-A1001.07.41.6 x 10-40.16
Example 2-SP-B1001.07.44.5 x 10-34.50
Example 2-SP-B1001.06.59.1 x 10-40.91

This data illustrates how k₂ can be used to compare the intrinsic reactivity of different compounds (A vs. B) and how reaction conditions like pH can significantly impact the rate.[20]

References

Topic: Use of ESI-MS to Detect 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid Protein Adducts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Covalent modification of proteins by small molecules is a critical mechanism for both therapeutic intervention and toxicity. The 2-sulfonylpyrimidine scaffold has emerged as a promising electrophilic warhead for targeting cysteine residues in proteins.[1] Understanding the selectivity and potential off-target binding of compounds containing this moiety is crucial in drug development. This application note provides a comprehensive guide and detailed protocols for the detection and characterization of protein adducts formed by 2-(methylsulfonyl)pyrimidine-4-carboxylic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). We detail a robust bottom-up proteomics workflow, from in vitro adduct formation to data analysis, enabling researchers to identify specific modification sites and confirm the covalent binding event.

Introduction: The Double-Edged Sword of Covalent Modification

The formation of stable, covalent bonds between a drug molecule and its protein target can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. However, the reactive nature of these molecules also carries the risk of off-target modifications, where the drug covalently binds to unintended proteins. Such off-target adduction can disrupt protein function, trigger immune responses, and lead to significant adverse drug reactions.[2][3] Therefore, robust analytical methods are required to characterize the covalent binding profile of reactive compounds during the drug discovery and development process.[4]

This compound belongs to the heteroaryl sulfone class of compounds, which are known to act as tunable, cysteine-reactive electrophiles.[5][6] These compounds react with the thiol side chain of cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism, displacing the methylsulfonyl leaving group.[7] This application note provides the scientific principles and a field-proven protocol for using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) to identify which proteins and, more specifically, which cysteine residues are targeted by this compound.

Principle of Adduct Formation: SNAr Chemistry on Cysteine

The core of the interaction between this compound and a protein is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group makes the C-2 position of the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack.

Causality of the Reaction:

  • Nucleophile: The thiol side chain of a cysteine residue is a potent biological nucleophile, especially in its deprotonated thiolate form (-S⁻). The reaction rate is therefore pH-dependent, increasing at pH values near or above the pKa of the cysteine thiol (~8.3), where the thiolate concentration is higher.[1]

  • Electrophile: The C-2 carbon of the pyrimidine ring.

  • Leaving Group: The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, which facilitates the irreversible reaction.

The reaction results in a stable thioether bond between the protein and the pyrimidine-4-carboxylic acid moiety.

Figure 1: Covalent modification of a protein cysteine residue.

Principle of ESI-MS for Adduct Detection

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for analyzing large biomolecules like proteins.[8] It gently transfers ions from solution into the gas phase, allowing for accurate mass measurement without fragmentation.[9] For identifying specific modification sites, a "bottom-up" proteomics strategy is most effective.[4][10]

The Bottom-Up Workflow:

  • Digestion: The adducted protein is enzymatically digested (typically with trypsin) into smaller peptides.

  • Separation: The complex mixture of peptides is separated using liquid chromatography (LC).

  • Ionization & Mass Analysis (MS1): As peptides elute from the LC, they are ionized by ESI and their mass-to-charge (m/z) ratios are measured in the mass spectrometer. The covalent adduct results in a predictable mass increase on the modified peptide.

  • Fragmentation & Sequencing (MS2): The instrument isolates peptides of interest (including those with the expected mass shift) and fragments them. The resulting fragment ion masses (MS/MS spectrum) are used to determine the peptide's amino acid sequence and pinpoint the exact site of modification.[4][11]

Calculating the Mass Shift: The key to identifying the adduct is searching the MS data for a specific mass modification on cysteine residues.

  • Mass of this compound (C₆H₆N₂O₄S): 202.19 Da[12]

  • Mass of leaving group (methylsulfonyl, -SO₂CH₃): ~79.1 Da

  • Mass of adducted moiety (C₅H₂N₂O₂): ~122.02 Da (Monoisotopic)

Therefore, a peptide containing a cysteine residue modified by the compound will exhibit a mass increase of +122.02 Da . This value is used to instruct the data analysis software what to look for.

Overall Experimental Workflow

The entire process, from sample preparation to data interpretation, follows a systematic workflow designed to ensure reproducibility and confidence in the results. Proper controls, such as a vehicle-treated protein sample, are essential at every stage.

Figure 2: Bottom-up proteomics workflow for adduct detection.

Detailed Experimental Protocols

Protocol 1: In Vitro Protein Adduct Formation

  • Objective: To covalently modify a target protein in a controlled environment.

  • Expert Insight: The choice of buffer is critical. Phosphate buffers are acceptable, but volatile buffers like ammonium bicarbonate are preferred if the plan includes analysis of the intact protein, as they can be easily removed.[13]

Materials:

  • Target Protein (e.g., Human Serum Albumin, a common test protein)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Thermomixer or incubator

Procedure:

  • Prepare a 10 mg/mL stock solution of the target protein in PBS.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a microcentrifuge tube, set up the reaction mixture:

    • Test Sample: 100 µL of protein stock, 5 µL of compound stock (final concentrations: ~1.5 mM protein, 0.5 mM compound; a 3:1 molar excess of protein cysteine is a good starting point).

    • Control Sample: 100 µL of protein stock, 5 µL of DMSO.

  • Incubate both tubes at 37°C for 4 hours with gentle shaking. The incubation time may need optimization depending on the protein and compound reactivity.

  • Proceed immediately to Protocol 2 or store samples at -80°C.

Protocol 2: Sample Preparation for MS (Bottom-Up Workflow)

  • Objective: To digest the control and adducted proteins into peptides suitable for LC-MS analysis.

  • Expert Insight: The alkylation step with iodoacetamide (IAA) is crucial. It caps all cysteine residues that were not modified by the test compound. This prevents disulfide bond reformation and allows for unambiguous identification of the compound-modified sites.

Materials:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (AmBic)

  • Trypsin, MS-grade

  • Formic Acid (FA)

  • C18 Desalting Tips

Procedure:

  • Denaturation: Add 8 M urea solution to the protein samples (~100 µg protein) to a final urea concentration of 6 M. Vortex briefly.

  • Reduction: Add 1 M DTT to a final concentration of 10 mM. Incubate at 37°C for 45 minutes. This step reduces all disulfide bonds.

  • Alkylation: Cool samples to room temperature. Add 0.5 M IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: a. Dilute the sample 5-fold with 50 mM AmBic to reduce the urea concentration to below 1.2 M (critical for trypsin activity). b. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). c. Incubate overnight (16-18 hours) at 37°C.

  • Quenching & Acidification: Stop the digestion by adding formic acid to a final concentration of 1% (pH ~2-3).

  • Desalting: Clean up the peptide mixture using C18 tips according to the manufacturer's protocol. This removes salts, urea, and detergents that interfere with ESI.[14] Elute peptides in a solution of 50% acetonitrile / 0.1% formic acid.

  • Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS analysis.

Protocol 3: LC-ESI-MS/MS Analysis

  • Objective: To separate and acquire high-resolution mass spectra of the digested peptides.

  • Expert Insight: A Data-Dependent Acquisition (DDA) method is highly effective. The instrument performs a survey scan (MS1) to measure peptide masses and then automatically selects the most abundant ions for fragmentation (MS2), allowing for both identification and sequencing in a single run.[4]

Typical Parameters:

Parameter Setting Rationale
LC Column C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) Provides excellent separation of complex peptide mixtures.
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous phase for peptide reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for eluting peptides.
LC Gradient 2% to 40% B over 60 minutes A gradual gradient ensures good separation and peak shape.
Flow Rate 300 µL/min Typical for analytical scale columns.
ESI Voltage +3.5 kV Standard voltage for positive ion mode ESI.
MS1 Scan Range 350 - 1500 m/z Covers the typical m/z range for doubly and triply charged tryptic peptides.
MS1 Resolution 60,000 @ m/z 200 High resolution is critical for accurate mass measurement.
DDA Method Top 15 Selects the 15 most intense precursor ions for MS/MS fragmentation.
MS2 Resolution 15,000 @ m/z 200 Sufficient for identifying fragment ions.

| Collision Energy | Stepped HCD (e.g., 28, 30, 32) | Ensures efficient fragmentation of different peptide types. |

Data Analysis and Interpretation

Data analysis involves searching the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

  • Software: Use specialized proteomics software (e.g., Proteome Discoverer™, MaxQuant, etc.). Many open-source tools are also available.[2][15]

  • Search Parameters:

    • Enzyme: Trypsin, with up to 2 missed cleavages.

    • Fixed Modification: Carbamidomethyl on Cysteine (+57.021 Da). This corresponds to the IAA alkylation.

    • Variable Modifications:

      • Oxidation on Methionine (+15.995 Da). A common side reaction.

      • Adduct of Interest: Custom modification on Cysteine (+122.02 Da).

  • Interpreting the Output: The software will generate a list of identified peptides. The key is to filter for peptides that contain the +122.02 Da modification on a cysteine residue. The results from the test sample should be compared against the control, where this modification should be absent.

Example Data Output:

Peptide Sequence Precursor m/z Charge Modification Site Score
...LVNEVTEFAK... 621.83 2+ None - 150
...SLGKVGTRC CTKPESER... 789.68 3+ Carbamidomethyl Cys-8 210
...YLYEIAR... 488.77 2+ Oxidation Met-1 95

| ...T CVADESHAG CEK... | 835.35 | 2+ | +122.02 Da | Cys-2 | 185 |

The bolded entry indicates the successful identification of a peptide adducted by this compound. The final step is manual validation of the MS/MS spectrum for the adducted peptide to ensure the major fragment ions match the proposed sequence and modification site.

Conclusion

The combination of a controlled in vitro reaction and a robust bottom-up LC-ESI-MS/MS workflow provides a powerful and reliable method for detecting and precisely localizing protein adducts of this compound. This approach is indispensable in modern drug development, enabling scientists to confirm on-target engagement for covalent inhibitors and to proactively identify potential off-target liabilities, ultimately contributing to the design of safer and more effective medicines.

References

Application of 2-Sulfonylpyrimidines in the Synthesis of Hyperbranched Polymers: A Proposed Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Convergence of Unique Reactivity and Advanced Polymer Architectures

Hyperbranched polymers (HBPs) are a fascinating class of three-dimensional macromolecules characterized by their highly branched, dendritic structures.[1][2] Unlike their linear counterparts, HBPs possess a unique combination of properties, including low viscosity, high solubility, and a multitude of terminal functional groups, making them highly desirable for a wide range of applications, from drug delivery and coatings to rheology modifiers and nanomaterials.[3][4] The synthesis of HBPs is typically achieved through the polymerization of ABx-type monomers, a one-pot approach that offers a significant advantage over the multi-step synthesis required for perfect dendrimers.[1]

This application note explores a novel, proposed synthetic strategy for the preparation of hyperbranched polymers utilizing the unique reactivity of 2-sulfonylpyrimidines. While the direct application of 2-sulfonylpyrimidines in hyperbranched polymer synthesis is not yet established in the literature, their well-documented and tunable reactivity towards nucleophiles presents a compelling opportunity for the design of novel AB2 monomers.[5][6] Specifically, the facile nucleophilic aromatic substitution (SNAr) reaction between 2-sulfonylpyrimidines and thiols offers a robust and efficient pathway for polymer backbone formation.[7][8]

This document will detail a hypothetical framework for the synthesis of hyperbranched poly(thioether-pyrimidine)s, leveraging a custom-designed AB2 monomer featuring a 2-sulfonylpyrimidine electrophilic core and two nucleophilic thiol groups. We will provide a comprehensive, step-by-step protocol for the synthesis and characterization of these novel polymers, grounded in the established principles of both 2-sulfonylpyrimidine chemistry and hyperbranched polymer synthesis.

The Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The cornerstone of this proposed synthesis is the design of an AB2 monomer where the 'A' group is the electrophilic C-2 position of the pyrimidine ring, activated by the sulfonyl group, and the two 'B' groups are nucleophilic thiols. A plausible candidate for such a monomer is 4,6-bis(mercaptomethyl)-2-(methylsulfonyl)pyrimidine .

The polymerization would proceed via a step-growth mechanism, where the thiol groups of one monomer attack the 2-position of the pyrimidine ring of another monomer, displacing the methylsulfonyl leaving group and forming a stable thioether linkage. This process is illustrated in the reaction scheme below.

polymerization_mechanism cluster_monomer AB2 Monomer cluster_polymerization Polymerization Monomer 4,6-bis(mercaptomethyl)-2-(methylsulfonyl)pyrimidine M1 Monomer Dimer Dimer M1->Dimer - SO2Me M2 Monomer M2->Dimer Trimer Trimer Dimer->Trimer - SO2Me HBP Hyperbranched Polymer Trimer->HBP ... Monomer_input Monomer Monomer_input->Trimer experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Setup Assemble Schlenk flask under N2 AddMonomer Add monomer and DMF Setup->AddMonomer AddBase Add triethylamine AddMonomer->AddBase Heat Heat reaction mixture (e.g., 60 °C) AddBase->Heat Monitor Monitor reaction by TLC/GPC Heat->Monitor Cool Cool to room temperature Monitor->Cool Precipitate Precipitate in methanol/diethyl ether Cool->Precipitate Filter Filter and wash the polymer Precipitate->Filter Dry Dry under vacuum Filter->Dry NMR 1H NMR, 13C NMR Dry->NMR GPC Determine Mn, Mw, and PDI Dry->GPC FTIR Confirm functional groups Dry->FTIR TGA_DSC Thermal analysis Dry->TGA_DSC

References

The Methylsulfonyl Group: A Tunable Leaving Group for Advanced Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Halogens in Pyrimidine Functionalization

In the vast landscape of heterocyclic chemistry, pyrimidines stand out as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyrimidine ring is paramount to tuning the physicochemical and biological properties of these molecules. Historically, halogens have been the workhorses for introducing nucleophiles onto the pyrimidine core via nucleophilic aromatic substitution (SNAr). However, the pursuit of greater reactivity, selectivity, and biocompatibility has led to the exploration of alternative leaving groups. Among these, the methylsulfonyl (–SO₂CH₃) group has emerged as a highly versatile and tunable activating group, offering a distinct reactivity profile that expands the synthetic chemist's toolkit.

This comprehensive guide delves into the role of the methylsulfonyl group as a superior leaving group in pyrimidine chemistry. We will explore the underlying mechanistic principles, provide detailed protocols for its application, and showcase its utility in cutting-edge research, particularly in the realms of bioconjugation and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methylsulfonylpyrimidines in their synthetic endeavors.

The Scientific Underpinnings: Why the Methylsulfonyl Group Excels

The efficacy of the methylsulfonyl group as a leaving group in nucleophilic aromatic substitution reactions stems from its strong electron-withdrawing nature. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups.[1][2] The –SO₂CH₃ group significantly acidifies the pyrimidine ring, making the carbon atom to which it is attached highly electrophilic and thus primed for attack by a nucleophile.

The SNAr mechanism, in the context of a methylsulfonylpyrimidine, generally proceeds through a two-step addition-elimination pathway involving a discrete, non-aromatic Meisenheimer complex.[1] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3] The stability of this intermediate is crucial to the reaction's feasibility and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The pyrimidine ring itself, with its two nitrogen atoms, contributes to this stabilization. The methylsulfonyl group further enhances this by inductively withdrawing electron density.

The superiority of the sulfonyl group over traditional halogens is evident in its reactivity. Control experiments have demonstrated that under conditions where 2-halopyrimidines fail to show observable reaction with nucleophiles like glutathione (GSH), their 2-sulfonylpyrimidine counterparts react readily.[4][5] This enhanced reactivity allows for milder reaction conditions, often at room temperature, which is a significant advantage when working with sensitive substrates or in biological systems.

Visualizing the SNAr Mechanism

Caption: Generalized SNAr mechanism on a methylsulfonylpyrimidine.

Tunable Reactivity: A Key Advantage

A significant advantage of the methylsulfonyl group is the ability to fine-tune the reactivity of the pyrimidine scaffold by introducing additional substituents. This allows for precise control over reaction rates, which is particularly crucial in applications like covalent drug design, where a specific reactivity profile is desired to achieve target engagement without off-target effects.

The reactivity of sulfonylpyrimidines can be modulated over several orders of magnitude by altering the electronic properties of other substituents on the pyrimidine ring.[4][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or trifluoromethyl (–CF₃) groups at the 5-position drastically increase the reaction rate. For instance, a 5-trifluoromethyl-2-methylsulfonylpyrimidine is approximately 1750 times more reactive than the unsubstituted analog.[4][5]

  • Electron-Donating Groups (EDGs): Conversely, strong electron-donating groups such as amino (–NH₂) or methoxy (–OMe) groups can completely shut down reactivity.[4][5]

  • Positional Effects: The position of the substituent has a profound impact. Substitution at the 5-position generally has the most significant effect on reactivity due to its ability to stabilize the Meisenheimer intermediate through resonance.[5]

This tunable reactivity provides a rational basis for designing methylsulfonylpyrimidine reagents with bespoke kinetic properties for specific applications.

Applications in Bioconjugation and Drug Discovery

The predictable and tunable reactivity of methylsulfonylpyrimidines has made them valuable tools in chemical biology and drug discovery, particularly as "warheads" for covalent inhibitors. Covalent drugs form a stable bond with their target protein, often leading to enhanced potency and prolonged duration of action.

2-Sulfonylpyrimidines have been successfully employed for the mild and chemoselective S-arylation of cysteine residues in proteins.[4] Cysteine, with its nucleophilic thiol side chain, is a common target for covalent modifiers. The reaction of a 2-sulfonylpyrimidine with a cysteine residue results in a stable S-heteroarylated adduct, effectively "capping" the cysteine.[4][5]

The prototypical 2-methylsulfonylpyrimidine, PK11000, has been reported to stabilize thermolabile p53 cancer mutants, demonstrating the therapeutic potential of this scaffold.[4][5]

Experimental Protocol: Cysteine Arylation with a 2-Sulfonylpyrimidine

This protocol describes a general procedure for the reaction of a 2-sulfonylpyrimidine with a cysteine-containing peptide, such as glutathione (GSH), monitored by NMR spectroscopy.

Materials:

  • 2-Sulfonylpyrimidine derivative

  • Glutathione (GSH)

  • Potassium phosphate buffer (pH 7.0)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., TMSP)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the 2-sulfonylpyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of GSH in potassium phosphate buffer (pH 7.0) prepared in D₂O.

  • In an NMR tube, combine the GSH solution and the internal standard.

  • Acquire a baseline NMR spectrum of the GSH solution.

  • Initiate the reaction by adding a small aliquot of the 2-sulfonylpyrimidine stock solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra over time to monitor the disappearance of the starting material signals and the appearance of the product signals.

  • The reaction progress can be quantified by integrating the signals of the starting material and product relative to the internal standard.[4][5]

Expected Outcome:

The reaction should result in the formation of the S-arylated GSH adduct and methanesulfinic acid as a byproduct. The rate of the reaction will depend on the specific substituents on the pyrimidine ring.

Workflow for Cysteine-Specific Protein Labeling

Protein_Labeling_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Analysis reagent_synthesis Synthesize desired 2-sulfonylpyrimidine incubation Incubate protein with 2-sulfonylpyrimidine reagent_synthesis->incubation protein_solution Prepare protein solution in appropriate buffer protein_solution->incubation quenching Quench reaction incubation->quenching analysis Analyze labeling by MS or SDS-PAGE quenching->analysis

Caption: A typical workflow for cysteine-specific protein labeling.

Applications in Polymer Chemistry

The high reactivity of the methylsulfonyl group also lends itself to applications in materials science. It has been successfully employed as a leaving group in the synthesis of hyperbranched poly(arylene pyrimidine ether)s via nucleophilic aromatic substitution polymerization.[6][7][8] In this context, a monomer such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine can react with a diphenol to form a hyperbranched polymer. The high reactivity of the methylsulfonyl group allows for polymerization to occur under relatively mild conditions.[7]

Quantitative Data Summary

The following table summarizes the second-order rate constants for the reaction of various 2-sulfonylpyrimidine derivatives with glutathione (GSH) at pH 7.0, illustrating the impact of substituents on reactivity.

CompoundSubstituent at C5Rate Constant (k) [M⁻¹s⁻¹]Relative Reactivity
4q -H1.2 x 10⁻²1
4l -CF₃ (at C4)21~1750
4y -COOMe9900>800,000
4m -NH₂< 5.0 x 10⁻⁵~0
4n -OMe< 5.0 x 10⁻⁵~0

Data adapted from Bioconjugate Chemistry 2023, 34, 9, 1619–1631.[4][5]

Conclusion and Future Outlook

The methylsulfonyl group has proven to be a highly effective and tunable leaving group in pyrimidine chemistry. Its strong electron-withdrawing nature activates the pyrimidine ring for nucleophilic aromatic substitution, often with significantly greater reactivity than traditional halogen leaving groups. This enhanced reactivity, coupled with the ability to fine-tune reaction rates through the introduction of other substituents, has opened up new avenues in both medicinal chemistry and materials science.

In drug discovery, methylsulfonylpyrimidines are increasingly being explored as covalent warheads for targeted protein modification. The predictable nature of their reactivity allows for the rational design of inhibitors with specific kinetic profiles. In polymer chemistry, the use of the methylsulfonyl group facilitates the synthesis of complex architectures under mild conditions.

As the demand for more sophisticated and selective chemical tools continues to grow, the methylsulfonyl group is poised to play an increasingly important role in the functionalization of pyrimidines and other heterocyclic systems. Future research will likely focus on expanding the scope of nucleophiles that can be employed, further refining the predictability of reactivity through computational modeling, and applying these versatile reagents to solve new challenges in biology and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles for effective optimization and problem-solving.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique electronic properties and ability to act as a versatile synthetic handle. The most common synthetic route involves the oxidation of its thioether precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. While seemingly straightforward, this oxidation requires careful control of reaction conditions to ensure high yield and purity, avoiding common pitfalls such as incomplete conversion, over-oxidation, and product degradation. This guide will walk you through detailed experimental protocols, address potential challenges, and provide solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the synthesis of this compound.

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method is the oxidation of 2-(methylthio)pyrimidine-4-carboxylic acid.[1][2] This precursor is generally more stable and accessible. The oxidation of the thioether to the sulfone is a well-established transformation in organic chemistry.

Q2: Which oxidizing agents are recommended for this transformation?

Two of the most commonly used and effective oxidizing agents for this purpose are meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[3][4][5][6]

  • m-CPBA is a highly selective and efficient oxidant for converting sulfides to sulfones.[3][4] It is soluble in many organic solvents, making the reaction setup straightforward.

  • Oxone® is an inexpensive, stable, and environmentally benign oxidizing agent.[5][6] It is typically used in a biphasic system or in polar protic solvents.

Q3: What are the key parameters to control during the oxidation reaction?

The critical parameters to monitor and control are:

  • Stoichiometry of the oxidizing agent: Using a slight excess (typically 2.1-2.5 equivalents) of the oxidant is crucial to drive the reaction to completion and form the sulfone. Insufficient oxidant will result in the formation of the sulfoxide intermediate.

  • Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the exothermic nature of the oxidation and prevent potential side reactions.

  • Reaction Time: The reaction progress should be carefully monitored, usually by Thin Layer Chromatography (TLC), to determine the point of complete conversion of the starting material.

  • Solvent: The choice of solvent is important for solubility of the reactants and for controlling the reaction rate. Dichloromethane (DCM) or chloroform are common choices for m-CPBA oxidations. For Oxone®, a mixture of solvents like methanol/water or acetonitrile/water is often used.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[7] You will need to find a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) that provides good separation between the starting material (thioether), the intermediate (sulfoxide), and the final product (sulfone). The sulfone product is significantly more polar than the starting thioether. A cospot, where the reaction mixture is spotted on top of the starting material spot, is highly recommended to confirm the consumption of the starting material, especially if the Rf values are close.[7]

Experimental Protocols

Below are detailed, step-by-step methodologies for the oxidation of 2-(methylthio)pyrimidine-4-carboxylic acid using both m-CPBA and Oxone®.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a robust method for the selective oxidation of the thioether to the sulfone.

Materials:

  • 2-(methylthio)pyrimidine-4-carboxylic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (~77%, 2.2 eq) in DCM. Add this solution dropwise to the cooled solution of the starting material over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x) to remove m-chlorobenzoic acid.

    • Wash the organic layer with brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Diagram of the m-CPBA Oxidation Workflow:

mCPBA_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve 2-(methylthio)pyrimidine- 4-carboxylic acid in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba react Stir and warm to RT add_mcpba->react monitor Monitor by TLC react->monitor quench Quench with Na₂SO₃ monitor->quench extract Aqueous work-up (NaHCO₃, Brine) quench->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: Workflow for the m-CPBA oxidation of 2-(methylthio)pyrimidine-4-carboxylic acid.

Protocol 2: Oxidation using Oxone®

This protocol provides a more environmentally friendly alternative to m-CPBA.

Materials:

  • 2-(methylthio)pyrimidine-4-carboxylic acid

  • Oxone® (potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Buffering: Add sodium bicarbonate (3.0-4.0 eq) to the solution to maintain a slightly basic pH during the reaction.

  • Addition of Oxone®: In a separate flask, prepare a solution of Oxone® (2.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Quench any remaining oxidant by adding a small amount of sodium sulfite.

    • Acidify the reaction mixture carefully with 1M HCl to a pH of ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Oxidizing Agent: m-CPBA can degrade over time. Oxone® can also lose its activity if not stored properly. 2. Insufficient Oxidant: The stoichiometry of the oxidant was too low. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Check Oxidant Activity: Use a fresh batch of the oxidizing agent. The activity of m-CPBA can be checked by titration. 2. Increase Oxidant Stoichiometry: Increase the equivalents of the oxidant to 2.5-3.0 eq. 3. Increase Temperature: Allow the reaction to proceed at room temperature for a longer duration, while still monitoring for side product formation.
Formation of Sulfoxide as the Main Product 1. Insufficient Oxidant: Only one equivalent of the oxidant has reacted.1. Add More Oxidant: Add an additional 1.0-1.5 equivalents of the oxidizing agent and continue to monitor the reaction.
Presence of Multiple Unidentified Spots on TLC 1. Over-oxidation: Although less common for this substrate, very harsh conditions could lead to ring oxidation. 2. Hydrolysis of the Product: The sulfonyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of pyrimidinone byproducts.[8] 3. Decarboxylation: Pyrimidine-4-carboxylic acids can be prone to decarboxylation, especially at elevated temperatures.1. Milder Conditions: Run the reaction at a lower temperature and for a shorter duration. 2. Control pH: For Oxone® oxidations, ensure the reaction is adequately buffered. During work-up, avoid prolonged exposure to strong acids or bases. 3. Avoid High Temperatures: Do not heat the reaction mixture unnecessarily.
Difficulty in Purifying the Product 1. High Polarity of the Product: The carboxylic acid and sulfone groups make the product very polar, which can lead to streaking on silica gel chromatography. 2. Contamination with m-chlorobenzoic acid (from m-CPBA): This acidic byproduct can be difficult to separate from the acidic product.1. Chromatography with Additives: Add a small amount of acetic or formic acid to the eluent to improve the peak shape during column chromatography. Alternatively, consider using reverse-phase chromatography. 2. Thorough Basic Wash: Ensure a thorough wash with saturated sodium bicarbonate solution during the work-up to remove all of the m-chlorobenzoic acid. Multiple washes may be necessary. Recrystallization can also be an effective method for removing this impurity.
Product is Unstable upon Storage 1. Residual Acidity/Basicity: Traces of acid or base can catalyze the hydrolysis of the methylsulfonyl group.[8] 2. Moisture: The presence of water can facilitate hydrolysis over time.1. Ensure Neutrality: After purification, ensure the product is free from any acidic or basic residues. 2. Store under Anhydrous Conditions: Store the final product in a desiccator or under an inert atmosphere.

Troubleshooting Decision Tree:

Troubleshooting start Analyze TLC of Reaction Mixture low_conversion Low/No Conversion? start->low_conversion sulfoxide_present Sulfoxide Present? low_conversion->sulfoxide_present No check_reagent Check Oxidant Activity Increase Stoichiometry low_conversion->check_reagent Yes multiple_spots Multiple Byproducts? sulfoxide_present->multiple_spots No add_oxidant Add More Oxidant sulfoxide_present->add_oxidant Yes milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) multiple_spots->milder_conditions Yes control_ph Control pH During Reaction and Work-up multiple_spots->control_ph Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

Data Presentation

The following table summarizes the expected 1H NMR chemical shifts for the starting material and the product. These values can be used to confirm the identity and purity of the synthesized compound.

CompoundStructure1H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted)
2-(methylthio)pyrimidine-4-carboxylic acidThioether Structure-SCH₃: ~2.6 ppm (s, 3H) Pyrimidine H-5: ~7.5 ppm (d, 1H) Pyrimidine H-6: ~8.9 ppm (d, 1H) -COOH: ~13.5 ppm (br s, 1H)
This compoundSulfone Structure-SO₂CH₃: ~3.5 ppm (s, 3H) Pyrimidine H-5: ~8.2 ppm (d, 1H) Pyrimidine H-6: ~9.2 ppm (d, 1H) -COOH: ~14.0 ppm (br s, 1H)

Note: Actual chemical shifts may vary depending on the solvent and concentration. A significant downfield shift of the methyl protons and the pyrimidine protons is indicative of successful oxidation.

References

Technical Support Center: Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route to this important intermediate. Here, we will address common challenges and provide in-depth, evidence-based solutions to improve your yield and purity.

Introduction: The Synthetic Pathway at a Glance

The synthesis of this compound typically proceeds through a multi-step route. A common and effective strategy involves the oxidation of a thioether precursor, 2-(methylthio)pyrimidine-4-carboxylic acid. This precursor itself is often synthesized from more readily available starting materials. The overall transformation can be visualized as a two-stage process: first, the construction of the substituted pyrimidine ring, and second, the oxidation of the methylthio group to the desired methylsulfonyl group.

This guide will focus on troubleshooting and optimizing both of these critical stages to help you achieve higher yields and a more robust synthetic protocol.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during your experiments in a question-and-answer format.

Part 1: Synthesis of the 2-(Methylthio)pyrimidine-4-carboxylic Acid Intermediate

Question 1: I am seeing low yields in the initial cyclization reaction to form the pyrimidine ring. What are the likely causes and how can I improve it?

Low yields in pyrimidine synthesis can often be attributed to several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[1][2]

Immediate Troubleshooting Steps:

  • Purity of Starting Materials: Ensure your starting materials, such as S-methylisothiourea and a suitable three-carbon synthon like diethyl ethoxymethylenemalonate, are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature is crucial. Sodium ethoxide in ethanol is a commonly used system. Ensure your reagents are anhydrous, as water can interfere with the condensation reaction.[2]

  • Reaction Time and Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require longer reaction times to go to completion.[2]

In-depth Explanation:

The formation of the pyrimidine ring is a classic example of a condensation reaction.[3] The efficiency of this step is highly dependent on the reactivity of the electrophilic and nucleophilic partners. The base plays a critical role in deprotonating the starting materials to generate the reactive nucleophiles. If the base is not strong enough or is used in a substoichiometric amount, the reaction will be slow and incomplete. Conversely, overly harsh basic conditions can lead to decomposition of the starting materials or products.

Optimization Protocol: A Step-by-Step Guide

  • Reagent Purity Check: Before starting, verify the purity of your S-methylisothiourea salt and diethyl ethoxymethylenemalonate by NMR or another suitable analytical method.

  • Solvent and Reagent Preparation: Use freshly dried ethanol. Prepare the sodium ethoxide solution in situ by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: Add the diethyl ethoxymethylenemalonate dropwise to the solution of S-methylisothiourea and sodium ethoxide at room temperature. An uncontrolled addition can lead to localized overheating and side product formation.

  • Temperature Control: After the addition, gently reflux the reaction mixture. The optimal temperature will balance reaction rate with the stability of the reactants and products.

  • Work-up: After the reaction is complete (as determined by TLC), carefully neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6 to precipitate the ester intermediate.

Question 2: I am having difficulty with the hydrolysis of the ethyl ester to the carboxylic acid. What conditions are recommended?

Hydrolysis of the ethyl ester of 2-(methylthio)pyrimidine-4-carboxylic acid to the corresponding carboxylic acid is a critical step that can be prone to incomplete conversion or side reactions if not properly controlled.

Recommended Protocol:

A standard and effective method is to use a base-mediated hydrolysis.

  • Dissolution: Dissolve the ethyl ester in a suitable solvent mixture, such as aqueous methanol or ethanol.

  • Base Addition: Add a solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in water. Typically, 1.5 to 2 equivalents of the base are sufficient.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is no longer visible.

  • Acidification: After completion, cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) to a pH of 2-3. This will precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Why this works: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. Using a mixed aqueous-organic solvent system ensures the solubility of both the ester starting material and the hydroxide reagent.

Visualizing the Synthesis and Hydrolysis:

G cluster_0 Part 1: Intermediate Synthesis S-methylisothiourea S-methylisothiourea Cyclization Cyclization S-methylisothiourea->Cyclization Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Cyclization Ethyl 2-(methylthio)pyrimidine-4-carboxylate Ethyl 2-(methylthio)pyrimidine-4-carboxylate Cyclization->Ethyl 2-(methylthio)pyrimidine-4-carboxylate Base (e.g., NaOEt) Ethanol, Reflux Hydrolysis Hydrolysis Ethyl 2-(methylthio)pyrimidine-4-carboxylate->Hydrolysis 2-(methylthio)pyrimidine-4-carboxylic acid 2-(methylthio)pyrimidine-4-carboxylic acid Hydrolysis->2-(methylthio)pyrimidine-4-carboxylic acid 1. NaOH or LiOH 2. HCl (aq)

Caption: Workflow for the synthesis of the thioether intermediate.

Part 2: Oxidation to this compound

Question 3: My oxidation of the methylthio group is giving a low yield of the desired sulfone. What are the best oxidizing agents and conditions?

The oxidation of the methylthio group to a methylsulfonyl group requires a careful choice of oxidizing agent and reaction conditions to avoid over-oxidation or side reactions with the pyrimidine ring.

Recommended Oxidizing Agents:

  • Potassium Peroxymonosulfate (Oxone®): This is a versatile and effective oxidant for this transformation. It is relatively mild and can be used in aqueous or mixed aqueous/organic solvent systems.[4]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): Another common and reliable oxidant for converting sulfides to sulfones. It is typically used in chlorinated solvents like dichloromethane (DCM).[5]

Troubleshooting and Optimization Table:

ParameterRecommendation with Oxone®Recommendation with m-CPBARationale
Solvent A mixture of water and a polar organic solvent like methanol, ethanol, or acetonitrile.Dichloromethane (DCM) or chloroform.Ensures solubility of both the substrate and the oxidant.
Stoichiometry Use at least 2 equivalents of Oxone® per equivalent of the sulfide.Use at least 2 equivalents of m-CPBA.One equivalent is required to form the sulfoxide, and a second to form the sulfone.
Temperature Perform the reaction at 0 °C to room temperature.Start the reaction at 0 °C and allow it to slowly warm to room temperature.Oxidation is an exothermic process. Controlling the temperature prevents over-oxidation and potential side reactions.
Reaction Time Typically 2-12 hours. Monitor by TLC or LC-MS.Typically 2-12 hours. Monitor by TLC or LC-MS.Reaction times can vary depending on the substrate and exact conditions.
Work-up Quench any excess oxidant with a reducing agent like sodium bisulfite or sodium thiosulfate.Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.Proper work-up is essential for isolating a pure product.

Question 4: I am observing the formation of a byproduct that I suspect is the sulfoxide. How can I drive the reaction to the desired sulfone?

Formation of the sulfoxide is a common intermediate in the oxidation of a sulfide to a sulfone. If you are isolating the sulfoxide, it indicates that the oxidation is incomplete.

Solutions:

  • Increase the Amount of Oxidant: Add an additional portion (0.5-1.0 equivalents) of the oxidizing agent to the reaction mixture.

  • Increase the Reaction Time: Allow the reaction to stir for a longer period at room temperature.

  • Increase the Temperature: If the above methods are not effective, you can try gently heating the reaction mixture (e.g., to 40 °C), but be cautious as this can also lead to side reactions.

Visualizing the Oxidation Process:

G cluster_1 Part 2: Oxidation 2-(methylthio)pyrimidine-4-carboxylic acid 2-(methylthio)pyrimidine-4-carboxylic acid Oxidation Oxidation 2-(methylthio)pyrimidine-4-carboxylic acid->Oxidation 1 eq. Oxidant (e.g., Oxone®) 2-(Methylsulfinyl)pyrimidine-4-carboxylic acid (Sulfoxide) 2-(Methylsulfinyl)pyrimidine-4-carboxylic acid (Sulfoxide) Oxidation->2-(Methylsulfinyl)pyrimidine-4-carboxylic acid (Sulfoxide) Further Oxidation Further Oxidation 2-(Methylsulfinyl)pyrimidine-4-carboxylic acid (Sulfoxide)->Further Oxidation 1 eq. Oxidant (e.g., Oxone®) This compound (Sulfone) This compound (Sulfone) Further Oxidation->this compound (Sulfone)

Caption: Stepwise oxidation from thioether to the target sulfone.

Part 3: Purification

Question 5: What is the best way to purify the final this compound product?

The purification of carboxylic acids can sometimes be challenging due to their polarity and potential for salt formation.

Recommended Purification Strategy:

  • Initial Isolation by Precipitation: As described in the hydrolysis and oxidation work-up sections, the product can often be precipitated from the reaction mixture by adjusting the pH. This is an effective first step in purification.

  • Recrystallization: If the precipitated solid is not sufficiently pure, recrystallization from a suitable solvent system is a powerful technique. Good solvent choices for polar carboxylic acids include:

    • Water

    • Ethanol or Methanol

    • A mixture of an organic solvent and water (e.g., ethanol/water)

    • Acetic acid

  • Acid-Base Extraction: For removing neutral or basic impurities, an acid-base extraction can be very effective.[6][7]

    • Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution).

    • Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any non-acidic impurities.

    • Re-acidify the aqueous layer with dilute HCl to precipitate the pure carboxylic acid.

    • Collect the solid by filtration.

  • Chromatography: While often a last resort for carboxylic acids due to potential streaking on silica gel, it can be effective if necessary. A reversed-phase chromatography (e.g., C18) may be more suitable for this polar compound.

References

Technical Support Center: Navigating the Stability of 2-Sulfonylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2-sulfonylpyrimidine derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to prevent the hydrolysis of these valuable compounds during your experiments. Our goal is to empower you with the knowledge to ensure the integrity of your results and the success of your research.

Introduction: The Challenge of Hydrolytic Stability

2-Sulfonylpyrimidines are a class of compounds widely utilized in drug discovery and chemical biology, particularly as covalent modifiers of cysteine residues in proteins.[1][2][3][4] Their reactivity, which can be finely tuned, makes them powerful tools.[1][2][5] However, this reactivity also presents a significant challenge: susceptibility to hydrolysis, which can lead to the formation of inactive pyrimidin-2-ol by-products.[6] This guide will address the common issues encountered and provide robust solutions to maintain the stability of your 2-sulfonylpyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-sulfonylpyrimidine derivative is showing signs of degradation. How can I confirm that hydrolysis is the cause?

A1: Initial Diagnosis and Analytical Confirmation

The primary degradation pathway for 2-sulfonylpyrimidines in aqueous environments is hydrolysis, leading to the formation of a pyrimidin-2-ol and the corresponding sulfinic acid.[6] To confirm this, a combination of chromatographic and spectroscopic techniques is recommended.

Troubleshooting Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is often the first line of investigation.

    • Observation: You may notice a new, more polar peak appearing in your chromatogram over time, with a corresponding decrease in the peak area of your parent compound.

    • Action: Utilize a reverse-phase HPLC method to monitor the purity of your compound over a time course. The pyrimidin-2-ol byproduct will typically have a shorter retention time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive evidence of the identity of the degradant.

    • Observation: The mass spectrum of the new peak should correspond to the molecular weight of the hydrolyzed product.

    • Action: Analyze your sample by LC-MS to confirm the mass of the suspected pyrimidin-2-ol.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for observing the hydrolysis process in real-time.[1][2]

    • Observation: You will see the appearance of new signals corresponding to the pyrimidin-2-ol and the disappearance of the signals from the starting material. The formation of methanesulfinic acid, for example, gives a characteristic signal around 2.3 ppm.[2][6]

    • Action: Prepare your sample in a deuterated buffer and acquire spectra at different time points to monitor the conversion.

Q2: What are the key experimental factors that promote the hydrolysis of 2-sulfonylpyrimidine derivatives?

A2: Understanding the Drivers of Instability

Several factors can accelerate the hydrolysis of 2-sulfonylpyrimidines. Understanding these is crucial for designing experiments that minimize degradation.

  • pH: The pH of your reaction buffer is a critical determinant of stability. While the desired reaction with thiols is often faster at neutral or slightly basic pH (around 7.0-8.0) due to the increased concentration of the nucleophilic thiolate anion, extreme pH values can promote hydrolysis.[1][2][5] For the related sulfonylurea class of compounds, hydrolysis is known to be accelerated under acidic conditions.[9][10][11]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[11][12][13]

  • Aqueous Environments: Prolonged exposure to water, especially in the absence of a desired nucleophile, can lead to significant hydrolysis.[6][13]

  • Buffer Composition: While less common, certain buffer components could potentially catalyze hydrolysis. It is always good practice to use well-characterized and inert buffer systems.

Q3: I am performing a reaction with a cysteine-containing peptide. How can I optimize the conditions to favor the desired S-arylation over hydrolysis?

A3: A Balancing Act: Promoting S-Arylation While Minimizing Hydrolysis

The key is to find a sweet spot where the rate of the desired reaction with the cysteine thiol is significantly faster than the rate of hydrolysis.

Experimental Protocol for Optimizing S-Arylation:

  • pH Control:

    • Rationale: The reaction with cysteine is pH-dependent, with faster rates typically observed at pH 7.0 compared to 6.5, due to the higher concentration of the more nucleophilic thiolate anion.[1][2]

    • Recommendation: Start with a buffered solution at a pH between 6.5 and 7.5. A phosphate buffer is a common and suitable choice.[1] Avoid strongly acidic or basic conditions.

  • Stoichiometry and Concentration:

    • Rationale: Le Chatelier's principle can be applied here. Increasing the concentration of the nucleophile (your cysteine-containing peptide) can help to drive the reaction towards the desired product.

    • Recommendation: Use a slight excess of the 2-sulfonylpyrimidine derivative if your peptide is precious, or a larger excess of the peptide if the pyrimidine derivative is more readily available. Monitor the reaction progress closely to avoid prolonged exposure of the unreacted pyrimidine to the aqueous buffer.

  • Temperature Management:

    • Rationale: While elevated temperatures can speed up the desired reaction, they will also accelerate hydrolysis.[13]

    • Recommendation: Perform your reactions at room temperature or even at 4°C if the reaction kinetics are still favorable. Monitor the reaction progress to determine the optimal temperature.

  • Solvent Considerations:

    • Rationale: While many reactions are performed in aqueous buffers for biological compatibility, the addition of a co-solvent can sometimes improve the stability of the 2-sulfonylpyrimidine derivative.

    • Recommendation: If your experimental system allows, consider the addition of a small percentage (e.g., 5%) of a polar aprotic co-solvent like DMSO.[2] However, be mindful that this can also affect the conformation and solubility of your biomolecule.

Data Summary Table for Experimental Conditions:

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances thiol nucleophilicity with hydrolysis risk.[1][2]
Temperature 4°C - Room TemperatureMinimizes hydrolysis rate.[13]
Co-solvent 0-5% DMSO (if tolerated)Can enhance stability of the pyrimidine derivative.[2]
Q4: How can I best prepare and store my 2-sulfonylpyrimidine derivatives to ensure their long-term stability?

A4: Best Practices for Storage and Handling

Proper storage is fundamental to preventing degradation before your experiments even begin.

  • Solid State Storage: Store your 2-sulfonylpyrimidine derivatives as dry solids in a desiccator at -20°C or lower.[6] This minimizes exposure to atmospheric moisture and reduces the rate of any potential solid-state degradation.

  • Solution Preparation: Prepare stock solutions in a dry, polar aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment. Do not store 2-sulfonylpyrimidine derivatives in aqueous buffers for extended periods.

Visual Guide: Troubleshooting Workflow for Hydrolysis

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Confirmation cluster_3 Action Plan observe Unexpected peak in HPLC / Loss of starting material lcms LC-MS Analysis observe->lcms Verify mass nmr NMR Spectroscopy observe->nmr Monitor degradation confirm_hydrolysis Mass matches pyrimidin-2-ol? NMR shows characteristic signals? lcms->confirm_hydrolysis nmr->confirm_hydrolysis optimize_pH Adjust pH to 6.5-7.5 confirm_hydrolysis->optimize_pH If 'Yes' control_temp Lower reaction temperature confirm_hydrolysis->control_temp fresh_prep Prepare solutions fresh confirm_hydrolysis->fresh_prep storage Review storage conditions confirm_hydrolysis->storage

Caption: A decision-making workflow for troubleshooting the suspected hydrolysis of 2-sulfonylpyrimidine derivatives.

Advanced Topic: The Mechanism of S-Arylation and Competing Hydrolysis

The reaction of a 2-sulfonylpyrimidine with a cysteine residue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7][14][15] This typically involves a two-step process with the formation of a Meisenheimer-Jackson complex intermediate.[1][2]

Visualizing the Reaction Pathway:

G reactants 2-Sulfonylpyrimidine + Cysteine-SH intermediate Meisenheimer Complex reactants->intermediate Nucleophilic Attack (Thiolate) product_h Pyrimidin-2-ol reactants->product_h Hydrolysis product_s S-Arylated Cysteine intermediate->product_s Leaving Group Departure hydrolysis H2O

Caption: A simplified diagram illustrating the desired S-arylation pathway versus the competing hydrolysis reaction.

Understanding that water can act as a competing nucleophile is fundamental to troubleshooting. By optimizing conditions to favor the reaction with the much more potent nucleophilic thiolate, the undesired hydrolysis pathway can be effectively minimized.

Conclusion

The successful use of 2-sulfonylpyrimidine derivatives hinges on a solid understanding of their stability and reactivity. By carefully controlling experimental parameters such as pH, temperature, and storage conditions, and by employing appropriate analytical techniques to monitor reaction progress, researchers can confidently utilize these powerful chemical tools while minimizing the impact of hydrolysis. This guide serves as a foundational resource, and we encourage you to reach out to our technical support team for further assistance with your specific applications.

References

Technical Support Center: Strategies for Tuning the Reactivity of 2-Sulfonylpyrimidine Warheads

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-sulfonylpyrimidine (2-SP) warheads. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile class of electrophiles for targeted covalent inhibition. Here, we will delve into the nuances of tuning their reactivity, troubleshoot common experimental hurdles, and provide a framework for the rational design of your next covalent inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Principles & Initial Design

Question 1: My 2-sulfonylpyrimidine isn't reacting with my target protein's cysteine. What are the primary factors I should consider to increase its reactivity?

Answer: The reactivity of 2-sulfonylpyrimidines is governed by a nucleophilic aromatic substitution (SNAr) reaction with the cysteine thiol.[1][2][3] The core principle is to enhance the electrophilicity of the C2 carbon on the pyrimidine ring. Here’s a breakdown of the key strategies to increase reactivity, ordered by their typical impact:

  • Electronic Effects on the Pyrimidine Ring: This is the most potent way to tune reactivity. The introduction of electron-withdrawing groups (EWGs) on the pyrimidine ring significantly accelerates the reaction rate. Conversely, electron-donating groups (EDGs) will decelerate or even completely switch off reactivity.[4][5]

    • High-Impact EWGs: Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) can increase the reaction rate by several orders of magnitude.[4][5] For instance, a 5-COOMe derivative was found to be over 800,000 times more reactive than the unsubstituted parent compound.[4][5]

    • Positional Influence: Substitution at the 5-position of the pyrimidine ring generally has the most significant impact on reactivity due to its strong influence on the electronic environment of the C2 position.[4][5]

  • Modification of the Sulfonyl Leaving Group: The nature of the R' group in the -SO2R' moiety can also be adjusted. Introducing electron-deficient aromatic systems or trifluoromethyl groups as the leaving group can lead to a rate acceleration of up to 1000-fold.[4]

  • Alteration of the Heteroaromatic Core: While this is a more advanced strategy, changing the heteroaromatic system itself (e.g., to a quinazoline or pyrazine) can modulate reactivity.[4][5]

Question 2: I'm concerned about off-target reactivity. How can I attenuate the reactivity of a highly reactive 2-sulfonylpyrimidine?

Answer: Balancing reactivity is crucial to minimize off-target modifications and ensure a good safety profile.[4][5] Here are several strategies to decrease the reactivity of your 2-SP warhead:

  • Introduce Electron-Donating Groups (EDGs): This is the most direct way to reduce the electrophilicity of the C2 carbon. Strong +M (mesomeric) EDGs like amino (-NH2) and methoxy (-OMe) groups can completely abrogate the reaction with thiols.[4][5] Weaker groups like methyl (-CH3) or phenyl (-Ph) allow for finer adjustments, typically within one order of magnitude.[4][5]

  • Increase Steric Hindrance: Increasing the steric bulk around the C2 position can hinder the approach of the nucleophilic cysteine. This can be achieved by using larger alkyl chains on the sulfonyl leaving group, such as n-butyl or t-butyl.[4]

  • Modify the Leaving Group: Replacing the sulfone with a sulfonamide can reduce the electrophilicity at C2, thereby moderating the reactivity.[4] In some cases, sulfonamide analogs have shown to be more potent inhibitors, with their efficacy driven more by increased binding affinity than by chemical reactivity.[6][7]

The interplay of these factors allows for a fine-tuning of reactivity over an astonishing nine orders of magnitude.[4][5]

Section 2: Experimental Design & Troubleshooting

Question 3: My reaction kinetics are inconsistent. What are the critical experimental parameters I need to control when assessing the reactivity of my 2-SP compounds?

Answer: Reproducible kinetic data is paramount for establishing a reliable structure-activity relationship (SAR). Here are the key parameters to control:

  • pH: The reaction rate is pH-dependent. The reaction is typically faster at a higher pH (e.g., 7.0 vs. 6.5) due to a higher equilibrium concentration of the more nucleophilic thiolate anion.[4][5] It is crucial to maintain a constant and accurately buffered pH throughout your experiments.

  • Choice of Model Thiol: N-acetylcysteine methyl ester (NACME) and L-glutathione (GSH) are commonly used model nucleophiles.[4] GSH can be a better mimic of a cysteine residue on a protein surface due to its peptidic nature.[8]

  • Solubility: 2-Sulfonylpyrimidines generally exhibit good aqueous stability and solubility.[4][5] However, for more hydrophobic analogs, ensure that the compound is fully dissolved. The use of a small percentage of a co-solvent like DMSO (e.g., 5%) is generally well-tolerated.[4]

  • Monitoring the Reaction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the reaction kinetics. It allows for the simultaneous tracking of the consumption of the warhead and the formation of the product, providing a direct readout of reaction specificity and the hydrolytic stability of the warhead.[4][5] The formation of methanesulfinic acid can be a characteristic signal to monitor.[4][5] UV-absorbance assays can also be employed and generally show good agreement with NMR data.[4][5]

Question 4: I'm observing a mass shift in my protein that corresponds to the addition of my 2-SP warhead, but I have low confidence in the site of modification. How can I definitively confirm covalent modification at the target cysteine?

Answer: While observing the correct mass shift via ESI-MS is a strong indicator of covalent modification, further validation is often necessary.[6][7] Here are the gold-standard techniques:

  • Tandem Mass Spectrometry (MS/MS): Following intact protein mass analysis, proteolytic digestion of the modified protein (e.g., with trypsin) followed by LC-MS/MS analysis can pinpoint the exact residue of modification.

  • X-ray Crystallography: If you can obtain a high-resolution crystal structure of your protein in complex with the inhibitor, this provides unambiguous evidence of the covalent bond formation and the specific cysteine involved.[4][5]

  • Competition Assays: Pre-treating your protein with a known cysteine-modifying agent and then adding your 2-SP compound can help confirm that the modification is occurring at a cysteine residue.

Visualizing the Mechanism and Tuning Strategies

The reaction of a 2-sulfonylpyrimidine with a cysteine residue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The following diagram illustrates this process.

SNAr_Mechanism reagents 2-Sulfonylpyrimidine + Cysteine-SH transition_state Transition State (Meisenheimer Complex) reagents:c0->transition_state Nucleophilic Attack products Covalently Modified Protein + Sulfinic Acid transition_state->products:c0 Leaving Group Departure Tuning_Strategies reactivity 2-SP Reactivity increase_reactivity Increase Reactivity reactivity->increase_reactivity decrease_reactivity Decrease Reactivity reactivity->decrease_reactivity ewg Add EWGs (-NO2, -CF3) on Pyrimidine Ring increase_reactivity->ewg leaving_group_mod_inc EWG on Leaving Group increase_reactivity->leaving_group_mod_inc edg Add EDGs (-NH2, -OMe) on Pyrimidine Ring decrease_reactivity->edg sterics Increase Steric Bulk (e.g., t-butyl on sulfone) decrease_reactivity->sterics leaving_group_mod_dec Sulfone to Sulfonamide decrease_reactivity->leaving_group_mod_dec

References

Technical Support Center: Overcoming Poor Solubility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)pyrimidine-4-carboxylic acid derivatives. This class of compounds holds significant promise in medicinal chemistry, yet frequently presents a formidable challenge: poor aqueous solubility. This guide is designed to provide you with a logical, in-depth framework for diagnosing and overcoming these solubility issues, ensuring your experiments are reliable, reproducible, and translatable.

The inherent structure of these molecules—a planar, aromatic pyrimidine ring, a strongly electron-withdrawing and polar methylsulfonyl group, and an acidic carboxylic acid—contributes to high crystal lattice energy and limited favorable interactions with water. The sulfonyl group, while polar, is a potent hydrogen bond acceptor but not a donor, and the carboxylic acid's solubility is highly dependent on its ionization state.[1][2] This guide will walk you through systematic strategies to modulate these properties and achieve the desired concentrations for your in vitro and in vivo studies.

Troubleshooting Guide: From Initial Dissolution to Advanced Formulation

This section is structured to follow a typical experimental workflow, addressing common problems with progressively sophisticated solutions.

Q1: My this compound derivative won't dissolve in standard aqueous buffers (e.g., PBS, pH 7.4) for my biological assay. What are my initial options?

This is the most common starting problem. The low solubility at neutral pH is expected due to the protonated state of the carboxylic acid. Your initial approach should focus on simple, rapid methods to disrupt intermolecular forces and enhance solvation.

Answer: Your first steps should involve fundamental physicochemical modifications: pH adjustment and the use of co-solvents. These methods are often sufficient for preparing stock solutions and working concentrations for many in vitro assays.

Strategy 1: pH Modification

  • The "Why": The carboxylic acid group on your pyrimidine derivative is weakly acidic, with a predicted pKa likely in the range of 2-4.[3][4] At a physiological pH of 7.4, the molecule exists predominantly in its protonated, neutral form, which is less soluble. By raising the pH of the solvent to at least 2 units above the compound's pKa, you can deprotonate the carboxylic acid to form a highly polar and much more water-soluble carboxylate salt.[5][6] This ionization dramatically increases the compound's affinity for aqueous media.[7]

  • Step-by-Step Protocol:

    • Determine the pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) for an estimated pKa. Experimental determination via potentiometric titration provides the most accurate value.[8]

    • Prepare Alkaline Buffer: Prepare a buffer system with a pH significantly higher than the pKa. For a pKa of ~3, a phosphate or borate buffer at pH 8.0-9.0 is a good starting point.

    • Attempt Dissolution: Weigh your compound and add the alkaline buffer. Use sonication or gentle vortexing to aid dissolution.

    • pH Readjustment (Optional): Once the compound is fully dissolved, you can carefully and slowly back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired final assay pH (e.g., 7.4). Monitor closely for any signs of precipitation. This method can sometimes create a supersaturated solution that is kinetically stable for the duration of an experiment.

Strategy 2: Co-solvents

  • The "Why": Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the overall solvent system.[9][10] They work by disrupting the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic regions of your molecule, such as the pyrimidine ring.[11]

  • Common Co-solvents for Preclinical Research:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

  • Step-by-Step Protocol:

    • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Pyrimidine-4-carboxylic acid itself has a high solubility in DMSO.[12]

    • Serial Dilution: Perform serial dilutions from this stock into your aqueous assay buffer.

    • Avoid "Crashing Out": A critical step is to ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, and ideally <0.1%) to avoid artifacts or cellular toxicity. When diluting the DMSO stock, add the stock solution to the buffer while vortexing vigorously to ensure rapid mixing and prevent localized supersaturation that leads to precipitation.

Data Presentation: Comparing Initial Strategies

StrategyMechanismProsConsBest For
pH Adjustment Ionization to a soluble salt form.[7]Simple, inexpensive, avoids organic solvents.Potential for compound instability at high pH; risk of precipitation upon pH change.Initial in vitro screens where pH can be controlled.
Co-solvents Reduces solvent polarity, disrupts water's H-bonds.[9]Effective for many compounds; allows for high-concentration stocks.Potential for solvent toxicity/artifacts in assays; risk of precipitation on dilution.[11]High-throughput screening (HTS) stock preparation.

Visualization: Initial Troubleshooting Workflow

G start Compound Fails to Dissolve in Aqueous Buffer (pH 7.4) ph_mod Strategy 1: pH Modification (Increase pH > pKa + 2) start->ph_mod cosolvent Strategy 2: Co-solvents (e.g., DMSO Stock) start->cosolvent dissolved_ph Soluble? (Visually Clear) ph_mod->dissolved_ph dissolved_co Soluble? (Visually Clear) cosolvent->dissolved_co success Proceed with Experiment (Monitor for stability) dissolved_ph->success Yes failure Proceed to Advanced Strategies dissolved_ph->failure No dissolved_co->success Yes dissolved_co->failure No

Caption: Initial decision tree for solubility issues.

Q2: I've tried basic pH adjustment and co-solvents, but I'm seeing precipitation over time, at higher concentrations, or my assay is sensitive to solvents. What's next?

This indicates that you are exceeding the equilibrium solubility of the compound even with simple modifications, or that the assay itself has constraints. The next step is to use more sophisticated excipients that can actively hold the compound in solution.

Answer: When basic methods are insufficient, you should explore formulation strategies involving complexation agents or surfactants. These approaches create thermodynamically stable systems that can significantly increase the apparent solubility of your compound.

Strategy 3: Complexation with Cyclodextrins

  • The "Why": Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate the poorly soluble, hydrophobic part of a guest molecule—in this case, the methylsulfonyl-pyrimidine core—forming a water-soluble "inclusion complex".[14][15] This masks the hydrophobic portion from the aqueous environment, leading to a substantial increase in solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Step-by-Step Protocol for Preparing a Cyclodextrin Formulation:

    • Select a Cyclodextrin: Start with HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Prepare CD Solution: Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v in water or buffer).

    • Add Compound: Add the this compound derivative to the CD solution.

    • Facilitate Complexation: Stir or shake the mixture overnight at room temperature to allow for equilibrium of the inclusion complex to be reached. Gentle heating (40-50°C) can sometimes accelerate this process.

    • Clarify Solution: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved material. The clear filtrate is your stock solution.

    • Determine Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of your compound in the stock solution.

Strategy 4: Surfactant-Based Formulations (Micellar Solubilization)

  • The "Why": Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being solubilized within the aqueous phase.[17]

  • Common Non-ionic Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

    • Solutol® HS 15

  • Step-by-Step Protocol:

    • Prepare Surfactant Solution: Prepare a solution of the surfactant in your desired buffer at a concentration well above its CMC (e.g., 1-5% w/v).

    • Add Compound: Add your compound to the surfactant solution.

    • Equilibrate: Stir the mixture, potentially with gentle warming, until a clear solution is obtained.

    • Filter and Quantify: As with cyclodextrins, filter the final solution and quantify the concentration of the dissolved compound.

Q3: My compound needs to be formulated for in vivo studies, and high concentrations of organic solvents or excipients are not viable due to toxicity concerns. What are my formulation strategies?

For in vivo applications, especially oral or parenteral administration, the formulation must be both effective and safe. This requires moving towards strategies that create stable, solid-state forms of the drug with intrinsically improved dissolution properties.

Answer: For in vivo studies, your primary goals are to maximize bioavailability and ensure safety. The two most powerful strategies in this domain are salt formation and the creation of amorphous solid dispersions.[18][19]

Strategy 5: Salt Formation

  • The "Why": While pH adjustment creates a salt in situ, forming a stable, isolated crystalline salt of your acidic compound with a suitable base can offer superior physicochemical properties, including higher solubility and dissolution rate compared to the free acid.[20][21] The choice of the counter-ion is critical and can significantly impact the salt's stability, hygroscopicity, and solubility.[22][23]

  • Salt Screening Workflow:

    • Counter-ion Selection: Choose a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-arginine).

    • Stoichiometric Reaction: React your compound with the chosen base in a suitable solvent system.

    • Induce Crystallization: Use techniques like solvent evaporation, cooling, or anti-solvent addition to crystallize the salt.

    • Characterization: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point and purity.

    • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of the most promising salt forms against the parent free acid.

Strategy 6: Amorphous Solid Dispersions (ASDs)

  • The "Why": Crystalline materials have a highly ordered structure with strong intermolecular forces (high lattice energy) that must be overcome for dissolution to occur. An amorphous solid, by contrast, lacks this long-range order and exists in a much higher energy state.[24][25] This higher energy translates directly to a significant increase in apparent solubility and dissolution rate.[26] In an ASD, the drug is molecularly dispersed within a polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[19][27]

  • Common Polymers for ASDs:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Methods for Preparing ASDs:

    • Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream. This is a highly scalable method.[27]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free and continuous process.

  • ASD Development Workflow:

    • Polymer Screening: Select polymers based on drug-polymer miscibility and potential for specific interactions (e.g., hydrogen bonding).

    • Preparation: Prepare ASDs at different drug loadings (e.g., 10%, 25%, 50% w/w) using a lab-scale spray dryer or extruder.

    • Characterization: Use PXRD to confirm the absence of crystallinity (a "halo" pattern) and DSC to identify a single glass transition temperature (Tg), confirming a homogeneous dispersion.

    • Performance Testing: Conduct dissolution studies under biorelevant conditions to assess the magnitude and duration of supersaturation achieved by the ASD formulation.

Visualization: Advanced Formulation Workflow

G start Need for In Vivo Formulation (High Conc. & Low Excipients) salt Strategy 5: Salt Formation (Screen Counter-ions) start->salt asd Strategy 6: Amorphous Solid Dispersions (Screen Polymers) start->asd char_salt Characterize Solid Form (PXRD, DSC) Test Solubility salt->char_salt char_asd Characterize Solid Form (PXRD, DSC, Tg) Test Dissolution/Supersaturation asd->char_asd success Select Lead Formulation for In Vivo Studies char_salt->success char_asd->success

Caption: Advanced formulation strategy selection.

Frequently Asked Questions (FAQs)

  • FAQ 1: How do I determine the pKa of my compound? The most accurate method is potentiometric titration. However, for early-stage research, several software packages (e.g., ChemDraw, MarvinSketch, ACD/Percepta) provide reliable in silico predictions based on the chemical structure. For pyrimidine carboxylic acids, the pKa is typically acidic, often between 2 and 5.[8][28][29]

  • FAQ 2: What is the best way to prepare a stock solution in DMSO and dilute it into an aqueous buffer to avoid precipitation (the "crash-out" problem)? This is a common issue caused by poor mixing. To avoid it, do not add the buffer to your small volume of DMSO stock. Instead, add the small aliquot of DMSO stock directly into the full volume of vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersion and minimizes localized high concentrations of the compound that can trigger precipitation.

  • FAQ 3: Can heating be used to improve solubility? What are the risks? Yes, heating can temporarily increase the solubility of most compounds. However, this method carries significant risks. First, upon cooling to ambient temperature, the solution will become supersaturated and may precipitate, often uncontrollably. Second, and more critically, many complex organic molecules can degrade at elevated temperatures.[30] Always perform a stability check (e.g., by HPLC) if you use heat to ensure your compound remains intact.

  • FAQ 4: My sulfonyl group seems to be causing issues. Why is this group problematic for solubility? The methylsulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, but it is not a hydrogen bond donor.[1] This contributes to a high melting point and strong crystal lattice energy. While it adds polarity, its inability to donate hydrogen bonds limits its favorable interactions with the water solvent network compared to groups like hydroxyls or amines.[2][31]

  • FAQ 5: Are there any structural modifications I can make to future analogues to improve solubility? Yes, medicinal chemists can employ several strategies. These include:

    • Adding Polar/Ionizable Groups: Incorporating basic amine groups can create zwitterions or allow for salt formation at acidic pH.

    • Disrupting Planarity/Symmetry: Adding non-planar groups (e.g., a spirocycle) can disrupt crystal packing, lower the melting point, and improve solubility. This is often referred to as "escaping from flatland."

    • Replacing the Sulfonyl Group: If the sulfonyl group is not essential for biological activity, replacing it with a more soluble bioisostere (e.g., a sulfonamide) could be considered.[32][33]

References

Side reactions of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use in organic synthesis. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: I'm attempting an amide coupling with this compound, but I'm getting a significant amount of a byproduct that doesn't contain my amine. What could it be?

A1: The most probable side reaction is the nucleophilic aromatic substitution (SNAr) of the 2-methylsulfonyl group by your amine. The pyrimidine ring is electron-deficient, and the methylsulfonyl group is an excellent leaving group, making the C2 position highly electrophilic. This results in the formation of a 2-(amino)pyrimidine-4-carboxylic acid derivative instead of your desired amide.

Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of a more polar, UV-active compound that is not my starting material or desired product. What is happening?

A2: This is likely due to the hydrolysis of the 2-methylsulfonyl group to a hydroxyl group, forming 2-hydroxypyrimidine-4-carboxylic acid.[1] This can occur if there is residual water in your solvents or reagents, especially under basic conditions or during prolonged reaction times. The resulting pyrimidin-2-ol is generally unreactive towards amide coupling.

Q3: Can the carboxylic acid group itself cause any issues during the reaction?

A3: Yes, beyond the intended amide bond formation, the carboxylic acid can potentially undergo decarboxylation under harsh thermal conditions, although this is less common for pyrimidine carboxylic acids compared to certain pyridine carboxylic acids.[2][3][4] More commonly, the acidic proton can complicate reactions by neutralizing basic reagents if not properly accounted for.

Q4: Are there specific coupling reagents that are more prone to causing side reactions with this substrate?

A4: While most modern coupling reagents are highly efficient, those that require strongly basic conditions or high temperatures can exacerbate the SNAr side reaction. The choice of coupling reagent and base is critical in managing the reactivity of this molecule. Reagents that generate highly reactive intermediates may also be less selective.

Troubleshooting Guide: Navigating Side Reactions

This section provides a detailed analysis of the common side reactions and step-by-step protocols to mitigate them.

Problem 1: Formation of 2-(Amino)pyrimidine-4-carboxylic Acid Byproduct via SNAr

The primary challenge in using this compound is the competing nucleophilic attack of the amine at the C2 position of the pyrimidine ring.

The pyrimidine ring is inherently electron-deficient. This deficiency is further amplified by the strong electron-withdrawing sulfonyl group at C2 and the carboxylic acid at C4. This makes the C2 position highly susceptible to nucleophilic attack. The methylsulfonyl group is an excellent leaving group, facilitating this SNAr reaction.[1][5] Studies on analogous systems have shown that amines readily displace the 2-methylsulfonyl group.[6]

graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

reagents [label="Amine (R-NH2)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate [label="2-(Methylsulfonyl)pyrimidine-\n4-carboxylic acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex\n(Intermediate)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; side_product [label="2-(Amino)pyrimidine\nByproduct", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Methanesulfinic Acid", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

reagents -> meisenheimer [label="Nucleophilic Attack at C2"]; substrate -> meisenheimer; meisenheimer -> side_product [label="Loss of Leaving Group"]; meisenheimer -> leaving_group; }

Figure 1. SNAr Side Reaction Pathway

Strategy 1: Low-Temperature Amide Coupling

Lowering the reaction temperature can significantly favor the desired amide coupling over the SNAr reaction, as the latter typically has a higher activation energy.

  • Protocol:

    • Dissolve this compound (1.0 eq) and a suitable coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir for 5-10 minutes to activate the carboxylic acid.

    • Slowly add a solution of the amine (1.2 eq) in the same solvent, keeping the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by LC-MS or TLC.

Strategy 2: Choice of Coupling Reagent and Base

Using a coupling reagent that promotes rapid amide bond formation at low temperatures can outcompete the SNAr reaction.

Coupling ReagentRecommended BaseTemperatureRationale
HATU DIPEA0 °C to RTForms a highly reactive activated ester, promoting rapid amide formation.
COMU DIPEA0 °C to RTSimilar to HATU, provides fast coupling with minimal side reactions.
EDC/HOBt NMM or DIPEA0 °C to RTA classic and effective combination, though potentially slower than phosphonium or uronium-based reagents.

Strategy 3: Order of Addition

Pre-activating the carboxylic acid before adding the amine can be beneficial.

  • Protocol:

    • To a solution of this compound in an anhydrous solvent, add the coupling reagent and base.

    • Stir at a low temperature (e.g., 0 °C) for 15-30 minutes to allow for the formation of the activated intermediate.

    • Add the amine to the pre-activated mixture.

    • Monitor the reaction closely.

Problem 2: Hydrolysis to 2-Hydroxypyrimidine-4-carboxylic Acid

The presence of water can lead to the hydrolysis of the sulfonyl group, rendering the starting material inactive for amide coupling.

The electrophilic C2 position is also susceptible to attack by water, which acts as a nucleophile. This reaction is often slower than the reaction with amines but can become significant with prolonged reaction times, elevated temperatures, or in the presence of excess base.[1]

graph "Hydrolysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Reaction Setup", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_water [label="Is water present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis to\n2-Hydroxypyrimidine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_hydrolysis [label="Desired Reaction Proceeds", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_reagents [label="Use Anhydrous Solvents\nand Reagents", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert_atm [label="Run Under Inert\nAtmosphere (N2/Ar)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_water; check_water -> hydrolysis [label="Yes"]; check_water -> no_hydrolysis [label="No"]; dry_reagents -> start; inert_atm -> start; }

Figure 2. Troubleshooting Workflow for Hydrolysis
  • Strict Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Ensure all reagents, including amines and bases, are anhydrous.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Minimize Reaction Time:

    • Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may favor hydrolysis.

Problem 3: Potential Decarboxylation

While less common, decarboxylation is a potential side reaction under harsh conditions.

Heating carboxylic acids, particularly those with electron-withdrawing groups on the aromatic ring, can lead to the loss of CO2. For pyrimidine carboxylic acids, this is analogous to the decarboxylation of pyridinecarboxylic acids.[2][3][4] The stability of the resulting carbanion intermediate influences the ease of decarboxylation.

  • Avoid High Temperatures: Do not heat the reaction mixture unless absolutely necessary. Most modern amide coupling reactions proceed efficiently at or below room temperature.

  • Use Mild Coupling Conditions: Opt for coupling reagents and conditions that do not require heating.

Summary of Recommended Reaction Conditions

ParameterRecommendationRationale
Temperature 0 °C to Room TemperatureMinimizes SNAr and decarboxylation side reactions.
Solvent Anhydrous DMF, DCM, or ACNEnsures a water-free environment to prevent hydrolysis.
Coupling Reagent HATU, COMU, or EDC/HOBtPromotes rapid and efficient amide bond formation.
Base Non-nucleophilic bases (e.g., DIPEA, NMM)Avoids competition with the amine nucleophile.
Atmosphere Inert (N2 or Argon)Prevents introduction of atmospheric moisture.
Order of Addition Pre-activation of the carboxylic acid may be beneficial.Can improve selectivity for the desired amide coupling.

By understanding the inherent reactivity of this compound and carefully controlling the reaction conditions, researchers can successfully synthesize their target amides while minimizing the formation of unwanted side products.

References

Technical Support Center: Purification of 2-Sulfonylpyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-sulfonylpyrimidine reaction products. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating and purifying these versatile compounds. The inherent reactivity and diverse physicochemical properties of 2-sulfonylpyrimidines can present unique challenges during downstream processing. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these hurdles and achieve your desired product purity.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My 2-sulfonylpyrimidine product appears to be degrading during flash column chromatography on silica gel. What is happening and how can I prevent it?

Answer:

Product degradation on silica gel is a common issue, particularly with highly reactive 2-sulfonylpyrimidine derivatives. The primary cause is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the sulfonyl group, especially in the presence of nucleophilic solvents like methanol.[1][2]

Causality Explained: The silicon dioxide backbone of silica gel possesses acidic silanol groups (Si-OH) on its surface. These can protonate the pyrimidine ring, increasing its electrophilicity and making the C2-sulfonyl bond more susceptible to nucleophilic attack by water or alcohol solvents present in the eluent.

Solutions:

  • Use Neutralized or Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine (typically 0.1-1% in the eluent system), can neutralize the acidic sites and significantly reduce product degradation.[3]

  • Anhydrous Conditions: For exceptionally sensitive compounds, performing flash chromatography under anhydrous conditions can be beneficial.[1][2] This involves using dry solvents and potentially packing the column in an inert atmosphere.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or C18-functionalized silica gel (reverse-phase chromatography) if your compound is sufficiently non-polar.

  • Swift Purification: Minimize the time your compound spends on the column. A rapid purification, as the name "flash chromatography" suggests, is crucial.[4]

Question 2: I'm struggling to remove unreacted sulfonyl chloride starting material from my reaction mixture. It co-elutes with my product during chromatography. How can I resolve this?

Answer:

Residual sulfonyl chloride is a frequent impurity, especially when used in excess to drive the reaction to completion. Its polarity can be similar to that of the desired 2-sulfonylpyrimidine product, leading to co-elution.[5]

Causality Explained: The similar polarity profiles of the sulfonyl chloride starting material and the 2-sulfonylpyrimidine product make chromatographic separation challenging using standard solvent systems.

Solutions:

  • Chemical Scavenging (Quenching): Before work-up and purification, quench the excess sulfonyl chloride by adding a nucleophilic scavenger. Simple amines or aqueous solutions of sodium bicarbonate can convert the sulfonyl chloride into a more polar and easily separable sulfonic acid or sulfonamide.[5] Be mindful that the chosen scavenger should not react with your desired product.

  • Liquid-Liquid Extraction Optimization: A carefully planned aqueous work-up can be very effective. Washing the organic layer with a dilute base solution (e.g., NaHCO3) can help to extract the unreacted sulfonyl chloride as its water-soluble sulfonate salt.[5]

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with different solvent systems to improve separation. A shallow gradient elution can often resolve closely eluting spots.[3]

    • Alternative Stationary Phases: If normal-phase silica gel fails, consider reverse-phase chromatography where the elution order might be different and provide better separation.

Question 3: My 2-sulfonylpyrimidine product is highly polar and either streaks on the TLC plate or remains at the baseline during column chromatography. How can I effectively purify it?

Answer:

Highly polar compounds present a significant challenge for traditional normal-phase chromatography on silica gel due to strong interactions with the stationary phase.[6][7]

Causality Explained: The strong hydrogen bonding and dipole-dipole interactions between a polar analyte and the silanol groups of silica gel lead to poor mobility in less polar mobile phases, resulting in streaking or immobility.

Solutions:

  • Highly Polar Mobile Phases: For normal-phase chromatography, you can use more polar solvent systems, such as dichloromethane/methanol or even chloroform/methanol/water mixtures. Adding a small amount of acetic acid or ammonia can sometimes improve peak shape for acidic or basic compounds, respectively.[3]

  • Reverse-Phase Chromatography (RPC): This is often a better choice for polar compounds. Using a C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol is a standard approach.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reverse-phase chromatography. It utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[6]

  • Ion-Exchange Chromatography (IEC): If your 2-sulfonylpyrimidine derivative is ionizable (contains acidic or basic functional groups), IEC can be a highly effective purification method.[6]

Question 4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is common when the melting point of the solute is lower than the boiling point of the solvent or when there are significant impurities present.[8]

Causality Explained: The presence of impurities disrupts the crystal lattice formation. Also, if the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid.

Solutions:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[8]

  • Add More Solvent: The concentration of your product might be too high. Re-heat the solution to dissolve the oil, add more hot solvent, and then allow it to cool slowly.[8]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.[8]

  • Pre-purification: If the crude product is very impure, a preliminary purification by flash chromatography may be necessary to remove the impurities that are inhibiting crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 2-sulfonylpyrimidine synthesis?

A1: Common impurities include unreacted starting materials (e.g., 2-chloropyrimidine, sulfonyl chlorides), byproducts from side reactions (e.g., hydrolysis of the sulfonyl chloride), and residual solvents from the reaction or work-up.[5][10]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and rapid method. It is advisable to analyze fractions in pools to expedite the process. For more quantitative analysis, techniques like HPLC or LC-MS can be used.[11]

Q3: My purified 2-sulfonylpyrimidine is unstable and decomposes upon storage. How can I improve its stability?

A3: Many 2-sulfonylpyrimidines are sensitive to moisture and can hydrolyze over time.[1][2] Store the purified compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20 °C).

Q4: Can I use reverse-phase chromatography for all 2-sulfonylpyrimidine derivatives?

A4: While reverse-phase chromatography is versatile, it is most suitable for compounds with some degree of hydrophobicity. Very polar derivatives may have poor retention and elute in the solvent front. In such cases, HILIC is a more appropriate technique.[6]

Experimental Protocols

Detailed Step-by-Step Protocol for Flash Column Chromatography

This protocol provides a general workflow for the purification of a moderately polar 2-sulfonylpyrimidine derivative using silica gel chromatography.

1. Preparation of the Crude Sample (Dry Loading): a. Dissolve your crude reaction product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution. c. Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained. This is your dry-loaded sample.[3]

2. Column Packing: a. Select an appropriately sized column based on the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand (approx. 1 cm). d. Fill the column with dry silica gel to the desired height (typically 6-10 inches).[3] e. Gently tap the column to ensure even packing. f. Add another layer of sand on top of the silica gel.

3. Column Equilibration: a. Pre-wet the packed silica gel with your starting eluent (a non-polar solvent mixture, e.g., 9:1 Hexane/Ethyl Acetate). b. Use gentle air pressure to push the solvent through the column until the entire silica bed is saturated and the solvent level is just above the top layer of sand.[4] Do not let the column run dry.

4. Loading the Sample: a. Carefully add your dry-loaded sample onto the top layer of sand. b. Gently add another thin layer of sand on top of the sample.

5. Elution and Fraction Collection: a. Carefully add your eluent to the top of the column. b. Apply gentle air pressure to begin eluting the compounds. c. Collect fractions in test tubes. The size of the fractions will depend on the scale of your purification. d. Gradually increase the polarity of the eluent (gradient elution) to elute your product. For example, you can move from 9:1 Hexane/Ethyl Acetate to 4:1, then 1:1, and so on.

6. Analysis of Fractions: a. Spot the collected fractions on a TLC plate. b. Develop the TLC plate in an appropriate solvent system. c. Visualize the spots under a UV lamp or by using a staining agent. d. Combine the fractions that contain your pure product.

7. Product Isolation: a. Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to obtain your purified 2-sulfonylpyrimidine.

Visualization of Purification Workflow

Purification Technique Selection Workflow

Purification_Workflow start Crude Reaction Mixture check_polarity Assess Product Polarity (TLC/HPLC) start->check_polarity low_mod_polarity Low to Moderate Polarity check_polarity->low_mod_polarity Non-polar/ Moderately Polar high_polarity High Polarity check_polarity->high_polarity Polar ionizable Ionizable Product check_polarity->ionizable Ionizable normal_phase Normal-Phase Flash Chromatography (Silica Gel) low_mod_polarity->normal_phase reverse_phase Reverse-Phase Chromatography (C18) high_polarity->reverse_phase hilic HILIC high_polarity->hilic If poor retention in RP ion_exchange Ion-Exchange Chromatography ionizable->ion_exchange check_purity Check Purity (TLC, HPLC, NMR) normal_phase->check_purity reverse_phase->check_purity hilic->check_purity ion_exchange->check_purity pure_product Pure Product check_purity->pure_product Purity ≥ 95% recrystallize Consider Recrystallization check_purity->recrystallize Purity < 95% recrystallize->pure_product

Caption: Decision workflow for selecting the appropriate purification technique.

Data Summary Table

IssueCommon Cause(s)Recommended Solution(s)
Product Degradation on Column Acidic silica gel, nucleophilic solventsUse neutralized silica, anhydrous conditions, or alternative stationary phases.[1][2][3]
Co-elution with Starting Material Similar polaritiesChemical quenching of impurities, optimized liquid-liquid extraction, or alternative chromatography modes.[5]
Poor Mobility of Polar Products Strong interaction with stationary phaseUse highly polar eluents, reverse-phase chromatography, HILIC, or ion-exchange chromatography.[6][7]
"Oiling Out" During Recrystallization High impurity level, rapid cooling, improper solventSlower cooling, change of solvent, seeding, or pre-purification by chromatography.[8]
Product Instability on Storage Hydrolysis due to moistureStore under inert atmosphere, in a desiccator, at low temperatures.[1][2]

References

Impact of pH on the stability and reactivity of 2-sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-sulfonylpyrimidines (2-SPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental nuances of working with this important class of compounds. Here, we address the critical impact of pH on the stability and reactivity of 2-SPs, offering troubleshooting solutions and foundational knowledge to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and validated methodologies.

Issue 1: Reaction with Thiol Nucleophile is Sluggish or Incomplete

You've set up a reaction between your 2-sulfonylpyrimidine and a cysteine-containing peptide or protein, but after the expected reaction time, you observe low product conversion by LC-MS or NMR.

Potential Causes & Solutions

  • Suboptimal pH: The primary driver of the reaction between a 2-SP and a thiol is a nucleophilic aromatic substitution (SNAr) mechanism.[1][2][3] This reaction is critically dependent on the deprotonated thiol, or "thiolate" anion, which is a far more potent nucleophile than its protonated form. The concentration of this thiolate anion is directly governed by the pH of the solution and the pKa of the thiol.

    • Causality: The reaction rate can be significantly enhanced by increasing the pH. For instance, reactions are often observed to be approximately five times faster at pH 7.0 compared to pH 6.5, a direct consequence of the higher equilibrium concentration of the reactive thiolate anion.[4][5]

    • Solution:

      • Verify Buffer pH: Ensure your buffer is correctly prepared and the pH is accurately measured. Buffers can change pH over time or with temperature fluctuations.

      • Increase Reaction pH: If your biomolecule is stable at a higher pH, consider increasing the reaction pH incrementally from 6.5 towards 7.5 or even 8.0. Monitor both the reaction rate and the stability of your starting materials at the new pH. For many applications, neutral pH (around 7.0-7.4) provides a good balance between reactivity and compound stability.[4][5][6][7]

      • Control Experiment: Set up parallel reactions at different pH values (e.g., 6.5, 7.0, 7.5) to empirically determine the optimal condition for your specific system.

  • Inappropriate Substituents on the Pyrimidine Ring: The electrophilicity of the C-2 position on the pyrimidine ring, and thus the reaction rate, is dramatically influenced by the electronic nature of other substituents on the ring.[1][4][5]

    • Causality: Strong electron-donating groups (+M EDGs) such as amines (-NH₂) or methoxy groups (-OMe) can significantly decrease the electrophilicity of the reaction center, sometimes shutting down reactivity completely.[4][5] Conversely, strong electron-withdrawing groups (-M EWGs) like nitro (-NO₂) or esters (-COOMe) can increase the reaction rate by several orders of magnitude.[4][5]

    • Solution:

      • Review Compound Design: If you are designing a new 2-SP derivative, consult structure-reactivity relationship (SRR) studies.[4][6] If slow reactivity is a persistent issue, consider synthesizing an analog with a more activating substituent, such as a 5-nitro or 5-trifluoromethyl group.

      • Benchmarking: Compare the reactivity of your compound to a reference compound, such as the parent 2-methylsulfonylpyrimidine, under identical conditions to gauge its intrinsic reactivity.[4][6]

Issue 2: Observation of Unexpected Byproducts or Loss of Starting Material

You notice a new peak in your chromatogram or NMR spectrum that does not correspond to your starting material or desired product, and the mass of your 2-SP starting material is decreasing over time, even before the addition of your nucleophile.

Potential Cause & Solution

  • Hydrolytic Degradation: 2-Sulfonylpyrimidines, particularly those activated with strong electron-withdrawing groups, can be susceptible to pH-dependent hydrolysis.[4][6]

    • Causality: In aqueous buffers, water can act as a nucleophile, attacking the electrophilic C-2 position. This leads to the displacement of the sulfonyl group and the formation of a corresponding, and typically unreactive, pyrimidin-2-ol byproduct.[4][6] This degradation pathway competes with your desired reaction.

    • Solution:

      • Perform a Stability Assay: Before initiating your reaction, incubate your 2-SP compound in the reaction buffer without the thiol nucleophile. Monitor the sample over several hours by NMR or LC-MS. The appearance of the pyrimidin-2-ol and the corresponding sulfinic acid byproduct will confirm hydrolytic instability.[4][6]

      • Lower the pH: Hydrolysis is often more pronounced at higher pH. If you observe significant degradation, try performing the reaction at a slightly lower pH (e.g., 6.5 instead of 7.5). This will reduce the rate of hydrolysis, though it may also slow the desired reaction. A balance must be found.

      • Minimize Incubation Time: Prepare solutions of the 2-SP immediately before use. Avoid prolonged storage of the compound in aqueous buffers.

      • Modify Compound Structure: If hydrolysis is a critical issue for a long-term application, consider designing analogs with less activating substituents or different substitution patterns that may improve hydrolytic stability.

Visualization of Key Processes

To better understand the underlying chemistry, the following diagrams illustrate the key pH-dependent pathways.

ph_reactivity cluster_equilibrium Thiol-Thiolate Equilibrium cluster_reaction SNAr Reaction Thiol R-SH (Thiol) Less Nucleophilic Thiolate R-S⁻ (Thiolate) Highly Nucleophilic Thiol->Thiolate + OH⁻ Thiolate->Thiol + H⁺ SP 2-Sulfonylpyrimidine (Electrophile) Thiolate->SP Nucleophilic Attack Product S-Arylated Product SP->Product Forms Covalent Bond caption Increasing pH shifts the equilibrium towards the more reactive thiolate anion, accelerating the SNAr reaction.

Caption: pH-Dependent Activation of Thiol Nucleophile.

competing_pathways cluster_desired Desired Reaction cluster_undesired Undesired Hydrolysis Start 2-Sulfonylpyrimidine in Aqueous Buffer Thiol + Thiol (R-SH) Start->Thiol SNAr Reaction Water + Water (H₂O) Start->Water Hydrolysis Product S-Arylated Product (Stable Conjugate) Thiol->Product Byproduct Pyrimidin-2-ol (Unreactive) Water->Byproduct caption The desired reaction with a thiol competes with undesired, pH-dependent hydrolysis.

Caption: Competing Reaction Pathways for 2-Sulfonylpyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the reactivity of 2-sulfonylpyrimidines with thiols?

A: Generally, reactivity increases with higher pH. The reaction proceeds via a nucleophilic attack from a deprotonated thiol (thiolate). Increasing the pH of the solution deprotonates more of the thiol, increasing the concentration of the highly reactive thiolate anion and thus accelerating the reaction.[4][5] Studies have shown a roughly 5-fold increase in reaction rate when moving from pH 6.5 to 7.0.[5]

Q2: How does pH affect the stability of 2-sulfonylpyrimidines?

A: While most 2-SPs exhibit good stability in aqueous buffers, some can undergo slow, time- and pH-dependent hydrolysis to form an unreactive pyrimidin-2-ol byproduct.[4][6] This is particularly true for derivatives containing strong electron-withdrawing groups, which make the C-2 position more susceptible to nucleophilic attack by water. This degradation pathway is often more significant at higher pH values.

Q3: What is the optimal pH range for conducting reactions with 2-sulfonylpyrimidines?

A: The optimal pH is a balance between reactivity and stability. For most bioconjugation applications, a neutral pH range of 6.5 to 7.5 is recommended.[4][5][6][7] This range is typically well-tolerated by proteins and provides a sufficient concentration of the reactive thiolate for the reaction to proceed efficiently without promoting excessive hydrolysis of the 2-SP reagent.[4][5]

Q4: Are 2-sulfonylpyrimidines reactive towards other amino acid residues like lysine or serine?

A: 2-Sulfonylpyrimidines exhibit excellent chemoselectivity for cysteine over other nucleophilic amino acids.[4] Experiments have shown no observable reaction with lysine, tyrosine, or serine, even at pH values as high as 8.2 over several hours.[4] This high selectivity makes them powerful tools for site-specific modification of cysteine residues in complex biological systems.

Q5: How can I monitor the progress of my reaction and check for stability?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method as it allows for simultaneous monitoring of the consumption of the 2-SP starting material, the formation of the S-arylated product, and the appearance of any hydrolysis byproducts (e.g., methanesulfinic acid).[4][5][6] UV-visible spectroscopy can also be used to determine reaction rate constants, especially for faster-reacting compounds.[5] For protein modifications, LC-MS is essential for confirming covalent adduct formation.

Experimental Protocol

General Procedure for Monitoring Reaction Rate and Stability via ¹H-NMR

This protocol provides a framework for assessing the reactivity and hydrolytic stability of your 2-SP compound.

1. Materials & Reagents:

  • 2-Sulfonylpyrimidine (2-SP) stock solution (e.g., 40 mM in d₆-DMSO)

  • Thiol nucleophile (e.g., L-Glutathione, GSH) stock solution (e.g., 200 mM in buffer)

  • Phosphate buffer (e.g., 50 mM Potassium Phosphate, KPi), pH adjusted to desired value (e.g., 7.0)

  • Internal standard stock solution (e.g., TMSP in D₂O)

  • NMR tubes and spectrometer

2. Stability Assay (Control):

  • To an NMR tube, add the appropriate volume of KPi buffer.

  • Add the internal standard (TMSP) to a final concentration that gives a clear, integrable signal. TMSP also serves as a reference for solubility.[4]

  • Add the 2-SP stock solution to achieve the desired final concentration (e.g., 2 mM). Ensure the final percentage of co-solvent (e.g., d₆-DMSO) is low (e.g., 5% v/v) to maintain aqueous conditions.[4]

  • Acquire a ¹H-NMR spectrum immediately (t=0) and then at regular intervals (e.g., 1h, 4h, 12h, 24h) while incubating at a constant temperature (e.g., 20 °C).

  • Analysis: Monitor for the disappearance of the 2-SP signals and the appearance of new signals corresponding to the pyrimidin-2-ol byproduct and the displaced sulfinic acid (methanesulfinic acid often appears around δ ≈ 2.3 ppm).[4][5]

3. Reactivity Assay:

  • Prepare the sample in an NMR tube as described in the stability assay (buffer, internal standard, 2-SP).

  • Acquire a t=0 spectrum before adding the nucleophile.

  • Initiate the reaction by adding the thiol stock solution (e.g., to a final concentration of 20 mM for pseudo-first-order conditions). Mix thoroughly but gently.

  • Immediately begin acquiring a series of ¹H-NMR spectra over time. The frequency of acquisition will depend on the reaction rate.

  • Analysis: Determine the reaction rate by monitoring the time-dependent decrease in the integral of a characteristic 2-SP proton signal relative to the stable internal standard.[6] Simultaneously, monitor the increase in the integral of a characteristic product signal.

workflow_troubleshooting Start Observed Issue: Low Product Yield / Slow Reaction Check_Stability Step 1: Check for Hydrolysis (Incubate 2-SP in buffer, no thiol) Start->Check_Stability Is_Degraded Is Compound Degrading? Check_Stability->Is_Degraded Action_Degraded Action: • Lower reaction pH (e.g., 7.0 -> 6.5) • Use freshly prepared solutions • Minimize reaction time Is_Degraded->Action_Degraded Yes Check_Reactivity Step 2: Assess Intrinsic Reactivity Is_Degraded->Check_Reactivity No Action_Degraded->Check_Reactivity Is_pH_Optimal Is pH Optimal? (6.5 - 7.5) Check_Reactivity->Is_pH_Optimal Is_EWG_Present Does 2-SP have -M / -I substituents? Is_pH_Optimal->Is_EWG_Present Yes Action_pH Action: • Verify buffer pH • Increase pH towards 7.4 (if biomolecule is stable) Is_pH_Optimal->Action_pH No Action_Substituent Problem Solved / Reaction Optimized Is_EWG_Present->Action_Substituent Yes Action_Redesign Consider Redesign: • Add activating EWG (e.g., 5-NO₂) Is_EWG_Present->Action_Redesign No (e.g., has EDG) Action_pH->Is_EWG_Present

Caption: Troubleshooting Workflow for 2-Sulfonylpyrimidine Reactions.

References

Technical Support Center: Modulation of Electrophilicity in 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this scaffold and need to fine-tune its electrophilic character for specific applications, such as targeted covalent inhibition. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What makes the C2 position of this compound so reactive towards nucleophiles?

The high electrophilicity of the C2 carbon is a result of a powerful convergence of electronic effects within the molecule.

  • π-Deficient Heteroaromatic Core : The pyrimidine ring itself is inherently "electron-poor" or π-deficient.[1] The two nitrogen atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring's carbon atoms.[2] This effect is most pronounced at the C2, C4, and C6 positions.[2]

  • A Superior Leaving Group : The methylsulfonyl group (-SO2Me) is an exceptionally potent electron-withdrawing group and, critically, an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4] Its ability to stabilize a negative charge makes the corresponding sulfinate anion (MeSO2⁻) highly stable upon its departure.

  • The SNAr Mechanism : The reaction proceeds via a two-step addition-elimination (SNAr) mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The combined electron-withdrawing power of the ring nitrogens and the sulfonyl group stabilizes this intermediate, lowering the activation energy for the reaction. The subsequent expulsion of the stable methanesulfinate anion is rapid and drives the reaction to completion.[5][6]

The presence of the carboxylic acid at the C4 position further contributes to the overall electron-deficient nature of the ring, enhancing the reactivity at the C2 position.

Q2: My compound is not reacting with my target nucleophile. How can I increase its electrophilicity?

The most effective strategy to increase reactivity is to add further electron-withdrawing groups (EWGs) to the pyrimidine ring. The position of these substituents is critical.

  • Substitution at the 5-Position : This is the most impactful position for modulating reactivity.[3][7] Adding a strong EWG at C5, such as a nitro (-NO2), trifluoromethyl (-CF3), or ester (-COOMe) group, can drastically increase the reaction rate by several orders of magnitude.[3][5] These groups effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.[3][5] For instance, a 5-COOMe derivative was found to be over 800,000 times more reactive than the unsubstituted parent compound.[7]

  • Substitution at the 4- or 6-Positions : While still effective, EWGs at these positions generally have a less pronounced effect compared to the 5-position.

The workflow below outlines the decision process for enhancing reactivity.

Increase_Reactivity start Low Reactivity Observed strategy Primary Strategy: Add Electron-Withdrawing Group (EWG) to Ring start->strategy position Choose Substituent Position strategy->position c5_pos 5-Position (Maximum Impact) position->c5_pos Preferred c46_pos 4- or 6-Position (Moderate Impact) position->c46_pos ewg_choice Select EWG based on Desired Reactivity Boost c5_pos->ewg_choice c46_pos->ewg_choice strong_ewg Strong EWG (-NO2, -COOMe) For >1000x Rate Increase ewg_choice->strong_ewg moderate_ewg Moderate EWG (-CF3, -CN) For 100-1000x Rate Increase ewg_choice->moderate_ewg synthesis Synthesize & Purify New Derivative strong_ewg->synthesis moderate_ewg->synthesis test Test Reactivity synthesis->test

Caption: Workflow for increasing electrophilicity.

Q3: My reaction is too fast and non-selective. How can I decrease the electrophilicity?

To attenuate reactivity, you can employ strategies that are the reverse of those used for increasing it. This involves introducing electron-donating groups (EDGs) or modifying the leaving group itself.

  • Add Electron-Donating Groups (EDGs) : Placing EDGs such as amino (-NH2) or methoxy (-OMe) groups on the ring will decrease the rate of SNAr. These groups donate electron density to the ring, which destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy and slowing the reaction.

  • Modify the Sulfonyl Leaving Group : Fine-tuning can be achieved by altering the exocyclic sulfonyl group.[3]

    • Increase Steric Hindrance : Replacing the methylsulfonyl group with a bulkier alkylsulfonyl group (e.g., n-butylsulfonyl, t-butylsulfonyl) can sterically hinder the nucleophile's approach to the C2 carbon, thus reducing the reaction rate.[3]

    • Reduce Electrophilicity : Replacing the sulfone with a sulfonamide (-SO2NR2) also effectively reduces the electrophilicity at the C2 position.[3]

Q4: How does pH affect my experiment when using a cysteine-containing peptide as a nucleophile?

The reaction rate with thiol-based nucleophiles like cysteine is highly pH-dependent.[3] The reactive species is the deprotonated thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH).[6][7]

  • At Low pH (e.g., < 7.0) : The thiol is predominantly in its protonated form. The concentration of the reactive thiolate is low, resulting in a slower reaction rate.

  • At Higher pH (e.g., > 7.0) : The equilibrium shifts towards the deprotonated thiolate form, increasing its effective concentration and accelerating the reaction rate.[3][7]

Troubleshooting Tip : If you observe slow or no reaction, consider increasing the pH of your buffer system, provided it is compatible with your target biomolecule. A change from pH 6.5 to 7.0 can increase the reaction rate by approximately 5-fold.[3][7] Conversely, to slow down a very rapid reaction, decreasing the pH is an effective strategy.

Quantitative Data Summary

The choice of substituent has a predictable and quantifiable impact on reactivity. The table below summarizes the relative reaction rates of various 5-substituted 2-(methylsulfonyl)pyrimidines with a model thiol nucleophile.

5-Substituent (R)Substituent TypeRelative Reactivity (k/kH)Reference
-H (Hydrogen)Neutral1[3][7]
-CF₃ (Trifluoromethyl)Strong EWG (-I)~1,750[3]
-COOMe (Ester)Strong EWG (-M)>800,000[7]
-NO₂ (Nitro)Strong EWG (-M)~300,000[3][7]

Data is derived from studies using model thiols like N-acetylcysteine methyl ester (NACME) or glutathione (GSH) at neutral pH. EWG = Electron-Withdrawing Group; -I = Inductive effect; -M = Mesomeric effect.[3][7]

Experimental Protocols & Methodologies
Protocol 1: General Synthesis of a 5-Substituted this compound Derivative

This protocol outlines a general route for introducing a functional group at the 5-position and converting a thioether precursor to the final reactive sulfone.

Synthesis_Workflow cluster_0 Synthesis Pathway A Start: 2-(Methylthio)pyrimidine -4-carboxylate ester B Step 1: Electrophilic Substitution at C5 (e.g., Nitration with HNO3/H2SO4) A->B C Step 2: Oxidation of Thioether to Sulfone (e.g., Oxone or m-CPBA) B->C D Step 3: Saponification (Ester Hydrolysis) (e.g., LiOH or NaOH) C->D E Final Product: 5-Substituted-2-(Methylsulfonyl) pyrimidine-4-carboxylic acid D->E

Caption: Synthetic workflow for target compounds.

Step-by-Step Methodology (Example: Oxidation Step)

  • Dissolution : Dissolve the 5-substituted-2-(methylthio)pyrimidine precursor (1 equivalent) in a suitable solvent mixture, such as acetone/water or dichloromethane (DCM).[6][8]

  • Cooling : Cool the solution to 0 °C in an ice bath to manage the exothermic reaction.

  • Oxidant Addition : Slowly add the oxidant, such as potassium peroxymonosulfate (Oxone®) (2-3 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA), in portions over 30-60 minutes.[6][8]

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if necessary. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-(methylsulfonyl)pyrimidine.[8]

References

Refinement of protocols for the synthesis of 2-sulfonylpyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-sulfonylpyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of covalent inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to ensure the successful and efficient synthesis of your target molecules.

Section 1: General Synthetic Strategies & Key Considerations

The synthesis of 2-sulfonylpyrimidines typically follows a convergent approach, culminating in the formation of the sulfonylpyrimidine core, which serves as the electrophilic "warhead" for covalent inhibition.[1][2] Two primary and well-established routes are the oxidation of a 2-thiopyrimidine precursor and the nucleophilic aromatic substitution (SNAr) on a 2-halopyrimidine. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

Section 2: Troubleshooting Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-sulfonylpyrimidine inhibitors, providing potential causes and actionable solutions.

Challenges in the Oxidation of 2-Thiopyrimidines

Question: My oxidation of the 2-thiopyrimidine to the corresponding 2-sulfonylpyrimidine is resulting in low yields and multiple side products. What are the likely causes and how can I optimize this step?

Answer:

The oxidation of a 2-thiopyrimidine is a critical step and can be prone to over-oxidation or incomplete conversion if not carefully controlled. Here’s a breakdown of potential issues and solutions:

  • Causality of Poor Yields:

    • Over-oxidation: Strong oxidizing agents can lead to the formation of undesired byproducts, including the corresponding sulfonic acid, or even degradation of the pyrimidine ring, especially if the ring is substituted with electron-donating groups.

    • Incomplete Conversion: Insufficient amounts of the oxidizing agent or suboptimal reaction temperatures can result in a mixture of the starting thiol, the intermediate sulfoxide, and the desired sulfone.

    • Solvent and pH Effects: The reaction is sensitive to the solvent system and pH. The stability of both the starting material and the product can be compromised under harsh acidic or basic conditions.

  • Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Oxidizing Agent Use a milder and more controlled oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[3][4][5]These reagents offer better selectivity for the sulfone and minimize over-oxidation compared to harsher reagents like potassium permanganate.
Stoichiometry Carefully control the stoichiometry of the oxidizing agent. Typically, 2.2-3.0 equivalents are required for the conversion of the thiol to the sulfone.A slight excess ensures complete conversion, but a large excess increases the risk of side reactions. It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal stoichiometry.
Temperature Maintain a low reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[5]This helps to control the exothermic nature of the oxidation and prevent runaway reactions that can lead to decomposition.
Solvent Use a biphasic solvent system, such as dichloromethane (DCM) and water, or a protic solvent like ethanol.[5][6]A biphasic system can help to moderate the reaction rate and facilitate product isolation. Protic solvents can help to solubilize the oxidizing agent.
Work-up Quench the reaction with a reducing agent like sodium thiosulfate or sodium sulfite to destroy any excess oxidizing agent.[5]This prevents further oxidation during product isolation and purification.

Experimental Protocol: Oxidation of 2-Thiopyrimidine with m-CPBA

  • Dissolve the 2-thiopyrimidine (1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of m-CPBA (2.5 equiv) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5][7]

Issues with Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on a 2-chloropyrimidine with a thiol, but the reaction is sluggish and gives a poor yield of the desired 2-thiopyrimidine precursor. How can I improve this reaction?

Answer:

The SNAr reaction on 2-chloropyrimidines is a powerful method, but its success is highly dependent on the electronic nature of the pyrimidine ring and the reaction conditions.[8][9]

  • Causality of Sluggish Reactions:

    • Electron-Rich Pyrimidine Ring: The presence of electron-donating groups (EDGs) on the pyrimidine ring deactivates it towards nucleophilic attack, slowing down the reaction rate.[4]

    • Weak Nucleophile: Thiols are generally good nucleophiles, but their reactivity can be diminished by steric hindrance or electronic effects.

    • Inappropriate Base or Solvent: The choice of base and solvent is crucial for deprotonating the thiol to the more nucleophilic thiolate and for facilitating the substitution reaction.

  • Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Activation of Pyrimidine Ring If possible, design the synthetic route to have electron-withdrawing groups (EWGs) on the pyrimidine ring during the SNAr step.[4]EWGs increase the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack.
Base Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to generate the thiolate in situ.These bases are effective in deprotonating the thiol without competing in the nucleophilic substitution.
Solvent Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[10]These solvents can solvate the cation of the base and enhance the nucleophilicity of the thiolate anion.
Temperature Heating the reaction mixture is often necessary to drive the reaction to completion, typically in the range of 60-100°C.[10]Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Catalysis In challenging cases, consider the use of a copper catalyst (Ullmann condensation) to facilitate the C-S bond formation.[10][11]Copper(I) catalysts can promote the coupling of thiols with aryl halides, often under milder conditions than the uncatalyzed reaction.

Experimental Protocol: SNAr of 2-Chloropyrimidine with a Thiol

  • To a solution of the thiol (1.1 equiv) in DMF, add potassium carbonate (2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add the 2-chloropyrimidine (1.0 equiv) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[7]

Challenges in Suzuki Cross-Coupling for Derivatization

Question: My Suzuki coupling reaction to introduce a substituent onto the pyrimidine ring is failing, with starting material recovery or formation of homocoupling byproducts. What could be the issue?

Answer:

Suzuki cross-coupling is a versatile tool for functionalizing the pyrimidine core.[5] However, it is a complex catalytic cycle with several potential points of failure.[12]

  • Causality of Failed Suzuki Coupling:

    • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. Improperly degassed solvents and reagents are a common cause.

    • Poor Substrate Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[13]

    • Incorrect Base or Ligand: The choice of base and phosphine ligand is critical for the efficiency of the catalytic cycle.[14][15] An inappropriate combination can lead to catalyst deactivation or slow transmetalation.

    • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures.[13]

  • Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Degassing Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.This removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.[12]
Catalyst and Ligand Screen different palladium catalysts and phosphine ligands. Common choices include Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like XPhos or SPhos.[14][15]The optimal catalyst-ligand combination is substrate-dependent. Buchwald-type ligands are often effective for challenging couplings.[14]
Base Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][14]The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.
Solvent System Use a solvent system that ensures the solubility of all reactants, such as a mixture of 1,4-dioxane and water or toluene and water.[13]Good solubility is essential for efficient mass transfer and reaction kinetics.
Boronic Acid Quality Use fresh, high-quality boronic acid. If decomposition is suspected, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.This minimizes the formation of homocoupling byproducts arising from boronic acid degradation.

Experimental Protocol: Suzuki Cross-Coupling on a Halogenated Pyrimidine

  • In a reaction vessel, combine the halogenated pyrimidine (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I purify my final 2-sulfonylpyrimidine inhibitor, which is a polar compound?

A1: The purification of polar 2-sulfonylpyrimidine inhibitors can be challenging. Standard silica gel chromatography may not be effective. Consider the following techniques:

  • Reverse-phase flash chromatography: This is often the most effective method for purifying polar compounds.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[7] Common solvents include ethanol, methanol, or mixtures with water or ethyl acetate.[7]

  • Preparative HPLC: For small quantities of high-purity material, preparative HPLC is an excellent option.

Q2: My 2-sulfonylpyrimidine product appears to be unstable during storage. What are the best practices for storing these compounds?

A2: 2-Sulfonylpyrimidines are electrophilic and can be susceptible to hydrolysis or reaction with nucleophiles. For long-term storage, it is recommended to:

  • Store the compound as a solid in a tightly sealed container.

  • Keep it in a desiccator to protect it from moisture.

  • Store at low temperatures (-20°C is ideal).

  • Protect from light if the compound is light-sensitive.

Q3: Can I synthesize the pyrimidine-2-sulfonyl chloride directly?

A3: The direct synthesis of pyrimidine-2-sulfonyl chlorides is possible but can be challenging due to their instability.[16] A common method involves the oxidation of the corresponding 2-mercaptopyrimidine with chlorine in an acidic aqueous medium.[16] However, these sulfonyl chlorides are often highly reactive and are typically used immediately in the next step without isolation. An alternative is the reaction of a sodium pyrimidine-2-sulfinate with N-chlorosuccinimide.[17]

Section 4: Visualizing Synthetic Workflows

To aid in understanding the synthetic pathways, the following diagrams illustrate the key transformations discussed.

Oxidation_Workflow 2-Thiopyrimidine 2-Thiopyrimidine Intermediate_Sulfoxide Intermediate_Sulfoxide 2-Thiopyrimidine->Intermediate_Sulfoxide [O] 2-Sulfonylpyrimidine 2-Sulfonylpyrimidine Intermediate_Sulfoxide->2-Sulfonylpyrimidine [O]

Caption: Oxidation of 2-thiopyrimidine to 2-sulfonylpyrimidine.

SNAr_Workflow 2-Chloropyrimidine 2-Chloropyrimidine 2-Thiopyrimidine_Precursor 2-Thiopyrimidine_Precursor 2-Chloropyrimidine->2-Thiopyrimidine_Precursor + R-SH, Base

Caption: SNAr reaction for the synthesis of a 2-thiopyrimidine precursor.

Suzuki_Workflow Halogenated_Pyrimidine Halogenated_Pyrimidine Functionalized_Pyrimidine Functionalized_Pyrimidine Halogenated_Pyrimidine->Functionalized_Pyrimidine + R-B(OH)₂, Pd Catalyst, Base

Caption: Suzuki cross-coupling for pyrimidine derivatization.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Covalent Binding of 2-Sulfonylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted covalent inhibitors, 2-sulfonylpyrimidines have emerged as a promising class of warheads, particularly for their reactivity towards cysteine residues.[1][2][3][4] Their mechanism, a nucleophilic aromatic substitution (SNAr), allows for a tunable reactivity profile, offering a potential advantage in achieving target selectivity while minimizing off-target effects.[1][2] However, the assertion of a covalent mechanism is a significant claim that demands rigorous, multi-faceted validation. Simply observing time-dependent inhibition is insufficient and can be misleading.

This guide provides an in-depth comparison of the essential experimental techniques required to unequivocally validate the covalent binding of 2-sulfonylpyrimidine inhibitors to their protein targets. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a self-validating and robust data package for any drug discovery program.

The Mechanism: A Nucleophilic Aromatic Substitution (SNAr)

The core of the interaction involves a nucleophilic attack by a deprotonated cysteine residue on the electron-deficient C2 position of the pyrimidine ring. This results in the formation of a stable thioether bond and the displacement of a sulfinic acid leaving group.[1][5] Understanding this mechanism is fundamental to designing and interpreting validation experiments.

Caption: Covalent modification via Nucleophilic Aromatic Substitution (SNAr).

Mass Spectrometry: The Definitive Proof of Adduct Formation

Mass spectrometry (MS) is the cornerstone for confirming covalent modification. It provides direct physical evidence of the inhibitor binding to the target protein by detecting the precise mass increase corresponding to the inhibitor adduct.[6]

A. Intact Protein Mass Spectrometry

This technique analyzes the mass of the entire protein, providing a rapid and clear confirmation of covalent binding and binding stoichiometry.

Causality & Experimental Logic: The goal is to observe a mass shift in the treated protein that equals the molecular weight of the inhibitor fragment that binds. By incubating the target protein with a molar excess of the 2-sulfonylpyrimidine inhibitor, we drive the covalent reaction towards completion. Comparing the resulting mass spectrum to a vehicle-treated control (e.g., DMSO) allows for unambiguous detection of the mass adduct.[5][7] This method quickly triages hyper-reactive compounds that may cause multiple additions to the protein.[7]

  • Sample Preparation: Incubate the purified target protein (e.g., 5-10 µM) with a 10-fold molar excess of the 2-sulfonylpyrimidine inhibitor. A parallel incubation with vehicle (DMSO) serves as the negative control. Incubate overnight at 4°C or for a time determined by kinetic assays.[5]

  • Desalting: Prior to MS analysis, remove non-reacted inhibitor and salts using a suitable method like reverse-phase HPLC or specialized desalting columns. This is critical for obtaining high-quality spectra.

  • Mass Analysis: Analyze the samples via electrospray ionization mass spectrometry (ESI-MS).[5][8]

  • Deconvolution: The raw ESI-MS data will show a series of peaks with different charge states (a charge state envelope). Deconvolute this raw data to obtain the zero-charge, accurate mass of the protein.

  • Analysis: Compare the deconvoluted mass of the inhibitor-treated protein with the DMSO-treated control. The expected mass shift is the molecular weight of the inhibitor minus the molecular weight of the sulfinic acid leaving group.[5]

B. Peptide Mapping by LC-MS/MS

While intact mass analysis confirms if binding occurred, peptide mapping tells you where. This is crucial for confirming that the modification is at the intended target residue (e.g., an active site cysteine) and not at a non-specific, solvent-exposed cysteine.[3][7]

Causality & Experimental Logic: By proteolytically digesting the protein (e.g., with trypsin), we generate a set of smaller peptides. These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The peptide carrying the covalent modification will have a specific mass increase. Fragmenting this modified peptide in the mass spectrometer (MS/MS) allows us to pinpoint the exact amino acid that was modified.[6]

  • Protein Modification: Prepare inhibitor-treated and control protein samples as described for the intact mass analysis.

  • Denaturation & Reduction/Alkylation: Denature the protein (e.g., with urea or guanidine-HCl). Reduce disulfide bonds with DTT and alkylate free cysteines (that did not react with the inhibitor) with iodoacetamide (IAM). This step prevents disulfide scrambling and ensures that only the covalently modified cysteine is left un-alkylated by IAM.

  • Proteolytic Digestion: Remove the denaturant (e.g., by buffer exchange or dilution) and digest the protein with a specific protease like trypsin overnight.

  • LC-MS/MS Analysis: Inject the peptide mixture into a high-resolution LC-MS/MS system (e.g., an Orbitrap or Q-TOF). The instrument will perform a full MS scan to detect all peptides, followed by MS/MS scans on selected parent ions to obtain fragmentation data.[9]

  • Data Analysis: Use specialized software to search the MS/MS data against the known protein sequence. Search for the expected mass modification on cysteine-containing peptides. The fragmentation pattern (b- and y-ions) will confirm the sequence and the precise site of modification.

cluster_workflow Mass Spectrometry Validation Workflow start Incubate Protein + Inhibitor intact_ms Intact Protein MS start->intact_ms confirm_adduct Confirm Mass Adduct? intact_ms->confirm_adduct digest Proteolytic Digestion confirm_adduct->digest Yes lc_msms Peptide Mapping (LC-MS/MS) digest->lc_msms confirm_site Confirm Target Residue? lc_msms->confirm_site validated Covalent Binding Validated confirm_site->validated Yes

Caption: A typical workflow for validating covalent binding using mass spectrometry.

X-ray Crystallography: The Atomic-Level Confirmation

X-ray crystallography provides the highest resolution view of the protein-inhibitor interaction, offering unequivocal evidence of the covalent bond formation and the precise orientation of the inhibitor within the binding site.[10][11][12]

Causality & Experimental Logic: By obtaining a high-resolution crystal structure of the protein-inhibitor complex, we can directly visualize the electron density connecting the inhibitor to the target cysteine residue.[3][13] This not only confirms the covalent linkage but also reveals crucial structural information about the binding mode, induced conformational changes, and interactions with neighboring residues, which is invaluable for structure-activity relationship (SAR) studies.[14]

  • Complex Formation (for Co-crystallization): Incubate the purified protein with a slight molar excess (e.g., 2-5 fold) of the 2-sulfonylpyrimidine inhibitor to ensure complete complex formation prior to setting up crystallization screens.

  • Crystal Soaking (Alternative): If high-quality crystals of the apo-protein are already available, they can be soaked in a solution containing the inhibitor.[14] This method can be higher-throughput for screening multiple compounds.

  • Crystallization Screening: Screen a wide range of crystallization conditions to find those that produce well-diffracting crystals of the protein-inhibitor complex.

  • Data Collection: Collect X-ray diffraction data from a cryo-cooled crystal at a synchrotron source.[10]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure, typically using molecular replacement if a structure of the apo-protein is known.

  • Analysis: Carefully examine the electron density maps (2Fo-Fc and Fo-Fc) in the active site. Unambiguous, continuous electron density between the sulfur atom of the target cysteine and the C2 position of the pyrimidine ring is the definitive proof of a covalent bond.[3][13]

Biochemical & Kinetic Assays: The Functional Validation

While MS and crystallography prove the physical bond, biochemical assays are essential to characterize the functional consequences and kinetics of this interaction. For covalent inhibitors, standard IC50 values can be misleading as they are time-dependent.[15]

Causality & Experimental Logic: A true covalent inhibitor will display time-dependent inhibition, meaning its potency increases with longer incubation times with the target protein.[5] Assays designed to measure the rate of inactivation (kinact/KI) provide a more accurate measure of potency than a simple IC50.[15][16] Furthermore, "washout" or "jump dilution" experiments are critical to differentiate between a slow-off, tight-binding reversible inhibitor and a truly irreversible one.[6]

  • Assay Setup: Pre-incubate the enzyme with various concentrations of the 2-sulfonylpyrimidine inhibitor for different lengths of time (e.g., 0, 5, 15, 30, 60 minutes).

  • Initiate Reaction: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Monitor the reaction progress over time.

  • Data Analysis: Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).

  • Determine kinact and KI: Re-plot the kobs values against the inhibitor concentrations. Fitting this data to a hyperbolic equation allows for the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI is the second-order rate constant that represents the inhibitor's efficiency.[15]

  • Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x KI) for a sufficient time to ensure significant covalent modification.

  • Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into an assay buffer containing the substrate.

  • Monitor Activity: Immediately monitor the enzymatic activity over time.

  • Interpretation: If the inhibitor is truly irreversible, the enzyme activity will not recover upon dilution. If activity recovers, it indicates a reversible binding mode, even if it is slow.[6]

Comparison of Validation Techniques

Technique Information Provided Throughput Key Advantage Key Limitation
Intact Protein MS Confirms covalent adduct formation and stoichiometry.[7]HighRapid, direct evidence of mass change.Does not identify the site of modification.[6]
Peptide Mapping (LC-MS/MS) Identifies the specific amino acid residue(s) modified.[6][7]MediumPinpoints the exact binding site(s).More complex data analysis; requires protein digestion.
X-ray Crystallography Provides atomic-resolution 3D structure of the covalent complex.[3][10]LowUnambiguous proof of covalent bond and binding mode.Requires well-diffracting crystals; can be time-consuming.
Kinetic Assays (kinact/KI) Quantifies the potency and efficiency of covalent inactivation.[15]HighProvides functionally relevant potency data for covalent inhibitors.Indirect evidence of covalency; requires functional enzyme assay.
Jump Dilution / Washout Differentiates between irreversible and reversible binding.[6]MediumConfirms irreversibility of target modification.Can be difficult to interpret for very slow off-rates.

Conclusion

Validating the covalent binding of a 2-sulfonylpyrimidine inhibitor is not a single experiment but a carefully constructed portfolio of evidence. A robust validation package should always begin with mass spectrometry to provide direct proof of the mass adduct and identify the target residue. This should be complemented by biochemical and kinetic assays to demonstrate time-dependent, irreversible inhibition and to accurately quantify the inhibitor's potency. Finally, for lead compounds, X-ray crystallography provides the ultimate atomic-level confirmation, cementing the mechanism of action and powerfully enabling future drug design efforts. By integrating these orthogonal approaches, researchers can build an unassailable case for the covalent mechanism of their 2-sulfonylpyrimidine compounds.

References

A Senior Application Scientist's Guide to Confirming 2-Sulfonylpyrimidine Adducts via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals engaged in the discovery of targeted covalent inhibitors, the definitive confirmation of a drug-protein adduct is a critical milestone. Among the rising stars in the covalent inhibitor toolkit are 2-sulfonylpyrimidines, which offer a tunable and reactive warhead for targeting nucleophilic residues, primarily cysteine.[1][2] Verifying that this intended covalent bond has formed—and formed at the correct site—requires robust analytical strategies. Mass spectrometry (MS) stands as the gold standard for this purpose, providing unparalleled sensitivity and structural information.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the unambiguous confirmation of 2-sulfonylpyrimidine adducts. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, empowering you to design and interpret your adduct confirmation studies with confidence.

The Analytical Challenge: Proving the Covalent Link

The reaction of a 2-sulfonylpyrimidine with a protein cysteine residue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The cysteine thiol attacks the electron-deficient C2 position of the pyrimidine ring, displacing a sulfinic acid leaving group and forming a stable thioether bond.[3][4]

The core analytical objective is to detect the mass shift on the target protein or its constituent peptides that corresponds precisely to the addition of the pyrimidine moiety. This requires methodologies that can handle the complexity of biological samples and provide definitive structural evidence.

Mass Spectrometry: A Multi-Faceted Approach for Adduct Confirmation

Mass spectrometry offers two primary strategies for analyzing covalent protein adducts: "top-down" analysis of the intact protein and "bottom-up" analysis of digested peptides. Each approach provides unique and complementary information.

Diagram: Overall Workflow for Adduct Confirmation

cluster_prep Sample Preparation cluster_topdown Top-Down Analysis cluster_bottomup Bottom-Up Analysis Incubation Incubate Protein with 2-Sulfonylpyrimidine Desalting Sample Desalting Incubation->Desalting Denature Denature, Reduce, Alkylate Incubation->Denature Control Prepare Control (e.g., DMSO) Control->Desalting Control->Denature IntactMS Intact Protein LC-MS Desalting->IntactMS Deconvolution Mass Deconvolution IntactMS->Deconvolution MassShift Confirm Mass Shift Deconvolution->MassShift Site_ID Identify Modification Site Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LCMSMS Peptide LC-MS/MS Digest->LCMSMS DB_Search Database Search (Variable Modification) LCMSMS->DB_Search DB_Search->Site_ID Expected MS/MS Fragmentation of a Cys-Adducted Peptide cluster_peptide cluster_fragments N_term H₂N- AA1 AA₁ AA2 AA₂ Cys Cys AA2->Cys  b₂ AA4 AA₄ Cys->AA4 y₂   Adduct Pyrimidine Cys->Adduct S C_term -COOH b2 b₂ ion Annotation1 Cleavage at peptide backbone generates b- and y-ions. y2_mod y₂ ion (mass shifted) Annotation2 Fragment ions containing the modified Cys (like y₂) will have their mass increased by the mass of the pyrimidine adduct.

References

The Ascendance of 2-Sulfonylpyrimidines: A Comparative Guide to Covalent Warhead Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success, dictating its potency, selectivity, and overall safety profile.[1][2][3] For years, Michael acceptors, particularly acrylamides, have been the mainstay for targeting cysteine residues.[1] However, the emergence of 2-sulfonylpyrimidines (2-SPs) as a highly tunable and selective class of electrophiles is reshaping the field, offering a compelling alternative for researchers in drug development.[4][5][6] This guide provides an in-depth comparison of the reactivity of 2-sulfonylpyrimidines with other prominent electrophilic warheads, supported by experimental data and detailed protocols to empower researchers in their quest for superior covalent therapeutics.

The Covalent Conundrum: Balancing Reactivity and Selectivity

The fundamental challenge in designing TCIs lies in achieving a delicate balance: the warhead must be reactive enough to form a covalent bond with the intended target but not so reactive that it indiscriminately modifies other proteins, leading to off-target toxicity.[3][7] The ideal warhead exhibits "tuned" reactivity, often targeting less reactive cysteines to achieve greater selectivity, as hyper-reactive cysteines can be more promiscuous.[1]

This guide will focus on cysteine-reactive warheads, as cysteine is a common target due to the high nucleophilicity of its thiol group.[1][8][9] We will delve into the mechanistic nuances and comparative performance of 2-sulfonylpyrimidines against established warheads like acrylamides and chloroacetamides.

Unveiling the 2-Sulfonylpyrimidine Moiety: A Tunable Powerhouse

2-Sulfonylpyrimidines have emerged as a privileged scaffold for cysteine-directed covalent inhibition.[4][5][6][10] Their mechanism of action involves a nucleophilic aromatic substitution (SNAr) reaction, where the cysteine thiol attacks the C2 position of the pyrimidine ring, displacing a sulfinate leaving group to form a stable thioether bond.[10][11][12]

A key advantage of the 2-SP warhead is its remarkable tunability. Researchers have demonstrated that by strategically modifying the pyrimidine ring with electron-withdrawing or -donating groups, the reactivity of the 2-SP core can be finely adjusted over an astonishing nine orders of magnitude.[4][5][6][13] This allows for the precise calibration of reactivity to match a specific cysteine target, a significant advantage over less tunable electrophiles. For instance, the introduction of a strong electron-withdrawing group like a nitro group at the 5-position of the pyrimidine ring can increase the reaction rate by several orders of magnitude compared to an unsubstituted pyrimidine.[4][13]

Comparative Reactivity: 2-Sulfonylpyrimidines vs. The Field

Experimental evidence underscores the unique reactivity profile of 2-sulfonylpyrimidines. In direct comparative studies, 2-SPs have demonstrated distinct advantages over other common electrophilic warheads.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the comparative reactivity of selected electrophilic warheads against a model thiol, such as glutathione (GSH) or N-acetylcysteine methyl ester (NACME), under physiological pH. The second-order rate constant (k) is a direct measure of the intrinsic reactivity of the warhead.

Electrophilic WarheadReaction TypeModel ThiolpHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key Characteristics
2-Sulfonylpyrimidine (unsubstituted) SNArNACME/GSH7.0~1.2 x 10⁻²[4][13]Highly tunable reactivity, stable adducts
2-Sulfonylpyrimidine (5-COOMe) SNArNACME/GSH7.0~9900[4][13]Demonstrates vast reactivity tuning
Acrylamide Michael AdditionGSH~7.4Variable, often in the range of 0.1 - 10Widely used, but can be promiscuous[14]
Chloroacetamide SN2GSH~7.4Generally higher than acrylamidesCan be highly reactive, leading to off-target effects
N-benzylmaleimide Michael AdditionNACME/GSH7.0> 0.5 (very fast)[13]Highly reactive, often produces mixed products[13]

Note: Rate constants can vary significantly based on the specific substituents on the warhead and the experimental conditions. The data presented here is for illustrative comparison.

A striking finding from comparative studies is that under conditions where 2-SPs show tunable reactivity, some common warheads like acrylamides, boronates, epoxides, and sulfonyl fluorides showed no discernible reaction.[13] This highlights the unique and controllable reactivity space occupied by 2-sulfonylpyrimidines.

The Mechanism of Action: A Visual Guide

To better understand the interaction between a 2-sulfonylpyrimidine warhead and a cysteine residue, the following diagram illustrates the SNAr mechanism.

SNAr Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products 2SP 2-Sulfonylpyrimidine (Electrophile) TS Meisenheimer Complex (Intermediate) 2SP->TS Nucleophilic Attack Cys Cysteine Thiolate (Nucleophile) Cys->TS Adduct Covalent Adduct (Thioether) TS->Adduct Leaving Group Departure LG Sulfinate (Leaving Group) TS->LG

Caption: SNAr mechanism of 2-sulfonylpyrimidine with a cysteine residue.

Experimental Protocols: A Guide to Comparative Analysis

For researchers aiming to evaluate and compare electrophilic warheads, the following protocols provide a robust framework for assessing reactivity and selectivity.

Experimental Workflow for Warhead Comparison

This workflow outlines the key steps in comparing the reactivity of different electrophilic warheads.

Caption: A generalized workflow for the comparative analysis of electrophilic warheads.

Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy

This method allows for the direct monitoring of the reaction between an electrophilic warhead and a model thiol.

Objective: To determine the second-order rate constant (k) for the reaction of an electrophile with a model thiol like N-acetylcysteine methyl ester (NACME) or glutathione (GSH).[13]

Materials:

  • Electrophilic warhead of interest

  • N-acetylcysteine methyl ester (NACME) or L-glutathione (GSH)

  • Potassium phosphate buffer (KPi), pH 7.0

  • d⁶-DMSO

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the electrophilic warhead and the model thiol in a suitable solvent (e.g., d⁶-DMSO).

  • Reaction Initiation: In an NMR tube, combine the KPi buffer (containing 5% d⁶-DMSO for locking) with the model thiol solution.[13] Acquire a baseline ¹H NMR spectrum.

  • Data Acquisition: Initiate the reaction by adding the electrophilic warhead stock solution to the NMR tube, quickly mix, and immediately begin acquiring ¹H NMR spectra at regular time intervals. The reaction is typically run under pseudo-first-order conditions with a 10-fold excess of the thiol nucleophile.[13]

  • Data Analysis: Monitor the reaction by integrating the signals corresponding to the disappearance of the starting material (electrophile) and the appearance of the product (covalent adduct).

  • Calculation of Rate Constant: Plot the natural logarithm of the concentration of the electrophile versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the model thiol.

Causality and Self-Validation: This method provides a direct and continuous readout of the reaction, allowing for accurate and reproducible determination of rate constants.[13] The internal d⁶-DMSO serves as a lock signal, and the pseudo-first-order conditions simplify the kinetic analysis. Comparing the rates of disappearance of the reactant and appearance of the product provides an internal validation of the reaction stoichiometry.

Protocol 2: Confirmation of Covalent Modification by Intact Protein Mass Spectrometry

This protocol is essential to verify that the electrophilic warhead forms a covalent bond with the target protein.

Objective: To confirm the covalent modification of a target protein by an electrophilic inhibitor and determine the stoichiometry of labeling.

Materials:

  • Target protein

  • Electrophilic inhibitor

  • Incubation buffer (e.g., PBS or Tris, pH 7.4)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Incubation: Incubate the target protein with a molar excess (e.g., 10-fold) of the electrophilic inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., overnight).[11][12] A DMSO control (protein incubated with the vehicle) must be run in parallel.

  • Sample Preparation: Desalt the protein samples to remove unreacted inhibitor and buffer components. This can be achieved using a C4 ZipTip or a similar desalting column.

  • Mass Spectrometry Analysis: Analyze the desalted protein samples by ESI-MS. Acquire mass spectra for both the DMSO-treated and inhibitor-treated protein.

  • Data Analysis: Deconvolute the raw mass spectra to determine the molecular weight of the protein. Compare the mass of the inhibitor-treated protein to the DMSO-treated control. An increase in mass corresponding to the molecular weight of the inhibitor fragment that forms the adduct confirms covalent modification.[11][12] The relative abundance of the modified and unmodified protein peaks can be used to estimate the extent of labeling.[11][12]

Causality and Self-Validation: The inclusion of a DMSO control is critical to establish the baseline mass of the unmodified protein. The observed mass shift should precisely match the expected mass of the covalent adduct, providing strong evidence of a specific covalent interaction. The presence of minor peaks corresponding to multiple alkylation events can also provide insights into the selectivity of the warhead.[11][12]

Conclusion: The Future is Tunable and Selective

The era of one-size-fits-all electrophiles is waning. 2-Sulfonylpyrimidines represent a significant advancement in the design of targeted covalent inhibitors, offering a unique combination of tunable reactivity, high stability, and demonstrated efficacy.[4][5][6] Their ability to be finely tuned allows for the targeting of a wider range of cysteines with greater precision, paving the way for the development of more selective and safer covalent therapeutics. As researchers continue to explore and expand the repertoire of electrophilic warheads, the principles of tunable reactivity and rigorous comparative analysis outlined in this guide will be paramount in realizing the full potential of covalent drug discovery.

References

A Tale of Two Warheads: A Comparative Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid and Acrylamide for Cysteine Targeting

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of covalent chemical biology and targeted drug discovery, the precise and selective modification of cysteine residues remains a cornerstone of innovation. The unique nucleophilicity of the cysteine thiol allows it to be singled out among the proteinogenic amino acids, providing a powerful handle for researchers to probe protein function, develop activity-based probes, and design potent, covalent inhibitors.[1]

Among the arsenal of electrophilic "warheads" designed to react with cysteine, acrylamides have long been a workhorse, featured in numerous approved drugs and chemical probes.[2] However, a newer class of reagents, heteroaryl sulfones, and specifically 2-sulfonylpyrimidines, are emerging as highly promising alternatives, offering a distinct reactivity profile and potential advantages in selectivity and stability.[3][4]

This guide provides an in-depth, objective comparison of 2-(methylsulfonyl)pyrimidine-4-carboxylic acid and the archetypal acrylamide warhead for cysteine targeting. We will delve into their respective mechanisms of action, explore the nuances of their reactivity and selectivity, discuss the stability of the resulting covalent adducts, and provide practical, experimentally-grounded protocols for their application.

The Fundamental Chemistry: Two Distinct Mechanisms of Covalent Modification

The divergent reactivity of these two warheads stems from their fundamentally different chemical mechanisms for engaging the cysteine thiol.

Acrylamide: The Michael Acceptor

Acrylamide belongs to the class of α,β-unsaturated carbonyl compounds, which act as Michael acceptors. The reaction proceeds via a conjugate addition mechanism where the nucleophilic cysteine thiolate attacks the β-carbon of the alkene. This reaction is often irreversible and is a widely used strategy for targeting non-catalytic cysteines.[5][6] The reactivity of acrylamides can be modulated by substitutions on the α- or β-carbons, but this can also influence the potential for off-target reactions.[7]

Acrylamide_Mechanism cluster_0 Michael Addition Acrylamide Acrylamide Adduct Protein-Cys-S-Adduct Acrylamide->Adduct Nucleophilic Attack Cysteine Protein-Cys-S⁻ Cysteine->Adduct

Figure 1: Mechanism of cysteine targeting by acrylamide via Michael addition.

This compound: The SNAr Reagent

In contrast, this compound reacts with cysteine via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] The electron-deficient pyrimidine ring is activated by the strongly electron-withdrawing sulfonyl group at the C2 position, making this position susceptible to nucleophilic attack by the cysteine thiolate. The methylsulfinate ion is subsequently eliminated as a leaving group, resulting in a stable S-aryl thioether linkage.[3][8]

SNAr_Mechanism cluster_1 Nucleophilic Aromatic Substitution (SNAr) Pyrimidine 2-(Methylsulfonyl)pyrimidine -4-carboxylic acid Meisenheimer Meisenheimer Intermediate Pyrimidine->Meisenheimer Nucleophilic Attack Cysteine Protein-Cys-S⁻ Cysteine->Meisenheimer Adduct S-aryl Thioether Adduct Meisenheimer->Adduct Elimination LeavingGroup Methylsulfinate (leaving group) Meisenheimer->LeavingGroup

Figure 2: Mechanism of cysteine targeting by this compound via SNAr.

Head-to-Head Comparison: Reactivity, Selectivity, and Stability

The choice of a cysteine-targeting warhead is a critical experimental design parameter, with significant implications for the success of an experiment or drug discovery campaign. Here, we compare these two scaffolds across key performance metrics.

FeatureThis compoundAcrylamide
Mechanism Nucleophilic Aromatic Substitution (SNAr)[4]Michael Addition[5]
Selectivity High for Cysteine over other nucleophilic amino acids (Lys, Tyr, Ser, Pro).[5]Preferentially reacts with soft nucleophiles like Cysteine, but can exhibit off-target reactivity.[2][9]
Reactivity Tunable over 9 orders of magnitude by substitution on the pyrimidine ring.[3][10]Reactivity can be modulated by α/β substitutions.[7]
Adduct Stability Forms a highly stable S-aryl thioether bond.[4][8]Adduct stability can be variable; retro-Michael reaction is possible, especially in reversible covalent inhibitors.
Aqueous Solubility & Stability Generally high solubility and stability in aqueous buffers.[11]Can have variable solubility and stability depending on the specific derivative.

Experimental Deep Dive: Assessing Reactivity and Selectivity

A key advantage of the 2-sulfonylpyrimidine scaffold is its remarkable tunability and high chemoselectivity. A comprehensive study by Baud and colleagues systematically evaluated the reactivity of over 40 different 2-sulfonylpyrimidine derivatives against glutathione (GSH), a common cysteine surrogate.[3][5]

This study demonstrated that the reaction rates could be modulated over nine orders of magnitude by introducing electron-donating or electron-withdrawing groups onto the pyrimidine ring. For instance, a strong electron-withdrawing group like a nitro group at the 5-position dramatically increases reactivity, while an electron-donating amino group at the same position effectively switches off reactivity.[3] The carboxylic acid group at the 4-position in this compound is expected to be electron-withdrawing, suggesting a moderate to high reactivity.

Crucially, in benchmarking experiments against other common cysteine-reactive warheads, a representative acrylamide derivative showed no reactivity under the assay conditions where many 2-sulfonylpyrimidines reacted efficiently.[5] Furthermore, extensive control experiments showed no reaction of a reference 2-sulfonylpyrimidine with other nucleophilic amino acids such as lysine, tyrosine, proline, or serine, even at elevated pH, underscoring the exceptional chemoselectivity of this scaffold for cysteine.[5]

The Stability Advantage: A More Permanent Connection

A significant, and often underappreciated, aspect of covalent probe design is the stability of the resulting adduct. The S-aryl thioether bond formed from the SNAr reaction of 2-sulfonylpyrimidines is markedly more stable in aqueous buffers compared to the adducts formed from Michael acceptors like acrylamide.[4] This is a critical consideration for applications requiring long-term target engagement, such as in vivo studies or the development of long-acting therapeutics. The potential for retro-Michael addition with acrylamide adducts can lead to a dynamic and heterogeneous mixture of modified and unmodified protein over time.

Practical Application: Experimental Protocols

The following protocols provide a framework for comparing the cysteine-labeling efficiency of this compound and a standard acrylamide probe on a model protein.

Experimental Workflow

Experimental_Workflow cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Reaction Quenching & Cleanup cluster_3 Analysis prep Prepare model protein solution (e.g., BSA, ~1 mg/mL in PBS pH 7.4) label_pyrimidine Incubate protein with 2-(methylsulfonyl)pyrimidine- 4-carboxylic acid (e.g., 10-fold molar excess) prep->label_pyrimidine Divide into 3 aliquots label_acrylamide Incubate protein with Acrylamide probe (e.g., 10-fold molar excess) prep->label_acrylamide Divide into 3 aliquots control Incubate protein with vehicle (e.g., DMSO) prep->control Divide into 3 aliquots quench Quench reaction with excess free cysteine or DTT label_pyrimidine->quench Incubate (e.g., 1 hr, RT) label_acrylamide->quench Incubate (e.g., 1 hr, RT) control->quench Incubate (e.g., 1 hr, RT) cleanup Remove excess reagent (e.g., spin desalting column) quench->cleanup ms_analysis Analyze samples by LC-MS to determine labeling stoichiometry cleanup->ms_analysis gel_analysis Analyze samples by SDS-PAGE (optional, for fluorescent probes) cleanup->gel_analysis

Figure 3: A generalized workflow for comparing the cysteine labeling efficiency of the two warheads.

Step-by-Step Protocol: Protein Labeling
  • Protein Preparation:

    • Prepare a stock solution of a model protein containing accessible cysteine residues (e.g., Bovine Serum Albumin, BSA) at a concentration of approximately 1 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of this compound and a comparable acrylamide-based probe in an appropriate solvent (e.g., DMSO).

  • Labeling Reaction:

    • Set up three reactions in separate microcentrifuge tubes:

      • Test 1 (Pyrimidine): Add a 10-fold molar excess of the this compound stock solution to an aliquot of the protein solution.

      • Test 2 (Acrylamide): Add a 10-fold molar excess of the acrylamide probe stock solution to a second aliquot of the protein solution.

      • Control: Add an equivalent volume of the solvent (e.g., DMSO) to a third aliquot of the protein solution.

    • Incubate the reactions at room temperature for a defined period (e.g., 1 hour) with gentle mixing.

  • Quenching and Cleanup:

    • Quench the reactions by adding a reducing agent with a free thiol, such as DTT or free L-cysteine, to a final concentration of ~10 mM to consume any unreacted electrophile.

    • Remove excess, unreacted labeling reagent using a spin desalting column appropriate for the molecular weight of the protein.

Step-by-Step Protocol: Analysis by Mass Spectrometry
  • Sample Preparation:

    • Dilute the protein samples from the cleanup step to a suitable concentration for mass spectrometry analysis (e.g., 0.1 mg/mL) in an appropriate buffer (e.g., 2% acetonitrile, 0.1% formic acid in water).

  • LC-MS Analysis:

    • Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

    • Acquire data in positive ion mode over a mass range that encompasses the expected masses of the unlabeled and labeled protein.

  • Data Analysis:

    • Deconvolute the resulting mass spectra to determine the molecular weights of the protein species in each sample.

    • Compare the spectra from the labeled samples to the control. The mass shift corresponding to the addition of the labeling reagent will indicate successful covalent modification. For example, the addition of this compound will result in a specific mass increase on the protein.

    • Calculate the labeling efficiency by comparing the relative intensities of the peaks corresponding to the unlabeled and labeled protein.

Conclusion and Future Perspectives

Both this compound and acrylamide are effective reagents for targeting cysteine residues, but they operate via distinct mechanisms that confer different properties regarding selectivity, reactivity, and stability.

Acrylamide remains a powerful and widely used warhead, particularly in the context of established covalent inhibitors. Its reactivity profile is well-understood, and a vast body of literature supports its application.

However, the 2-sulfonylpyrimidine scaffold, as exemplified by this compound, presents a compelling alternative with several key advantages. Its high chemoselectivity for cysteine minimizes the risk of off-target modifications, a crucial factor in both chemical probe development and therapeutic design. The ability to finely tune its reactivity over an exceptionally wide range provides a level of control that is difficult to achieve with traditional Michael acceptors. Furthermore, the superior stability of the resulting S-aryl thioether adduct ensures a durable and lasting covalent modification.

As the field of covalent chemical biology continues to evolve, the rational design of electrophilic warheads with precisely tailored properties will become increasingly important. The 2-sulfonylpyrimidine scaffold represents a significant step forward in this endeavor, offering researchers a versatile, selective, and stable tool to explore the cysteinome and develop the next generation of covalent therapeutics.

References

A Comparative Guide: The Ascendancy of 2-Sulfonylpyrimidines over Sulfonyl Fluorides as Covalent Modifiers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic "warhead" is a critical determinant of a drug candidate's success, governing its potency, selectivity, and safety profile. For years, sulfonyl fluorides (SFs) have been a mainstay, valued for their ability to engage a variety of nucleophilic amino acid residues. However, an emerging class of electrophiles, 2-sulfonylpyrimidines (2-SPs), is presenting a compelling case for superiority, offering a level of precision and tunability that addresses many of the inherent limitations of sulfonyl fluorides. This guide provides an in-depth, data-supported comparison for researchers in drug discovery, illuminating the distinct advantages of the 2-sulfonylpyrimidine scaffold.

The Established Warhead: A Critical Look at Sulfonyl Fluorides

Sulfonyl fluorides are recognized for their unique reactivity profile, often described as "latent electrophiles." They remain relatively inert until positioned within a protein's binding pocket, where the local microenvironment can activate them for covalent modification.[1][2] This reactivity is harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[3][4]

Mechanism and Target Scope The key feature of sulfonyl fluorides is their capacity to react with a broad range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[3][5][6] This versatility has made them invaluable tools for developing chemical probes and inhibitors, particularly when a target protein lacks a suitably positioned cysteine residue.[3][7]

Inherent Limitations Despite their utility, sulfonyl fluorides possess several drawbacks that can complicate drug development:

  • Limited Reactivity Tuning: While some modulation is possible through substitution on an associated aryl ring, the ability to finely tune reactivity is restricted. This can make it challenging to achieve the optimal balance between on-target modification and off-target effects.[3][5]

  • Hydrolytic Instability: Many sulfonyl fluorides exhibit susceptibility to hydrolysis in aqueous solutions.[8][9] This instability can lead to a loss of active compound before it reaches its target and complicates the interpretation of biological data. Some highly reactive SFs are noted to be unstable in buffered aqueous solutions.[3] In one comparative study, a sulfonyl fluoride probe was largely hydrolyzed within 24 hours under physiological pH, whereas its fluorosulfate analogue remained intact.[8]

  • Broad Reactivity and Off-Target Concerns: The same promiscuity that makes SFs versatile can also be a significant liability. Reaction with numerous nucleophilic residues increases the risk of off-target modifications, which is a primary concern for medicinal chemists.[1]

  • Unstable Cysteine Adducts: While SFs can react with cysteine, the resulting adducts are often unstable, making them unsuitable for the sustained, irreversible inhibition of cysteine-containing proteins.[3]

The Challenger: 2-Sulfonylpyrimidines as a Superior Alternative

2-Sulfonylpyrimidines have emerged as a privileged class of warheads, primarily for the selective arylation of cysteine residues.[10][11][12][13] Their mechanism proceeds through a mild and efficient Nucleophilic Aromatic Substitution (SNAr) reaction, where the cysteine thiol attacks the C-2 position of the pyrimidine ring, displacing a stable sulfinate leaving group.[14][15]

References

A Senior Application Scientist's Guide to Comparing the Stability of Protein Adducts from Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and pioneers in drug development, the rational design of covalent inhibitors represents a frontier of immense promise. These molecules, which form a stable chemical bond with their target protein, offer unparalleled advantages in potency and duration of action.[1] However, the very feature that makes them powerful—the covalent bond—also introduces a critical parameter that dictates their ultimate success and safety: the stability of the drug-protein adduct.

This guide provides an in-depth comparison of the methodologies used to assess protein adduct stability. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also deeply informative for your drug discovery pipeline.

The Covalent Bond: A Spectrum of Stability

Covalent inhibitors typically operate via a two-step mechanism: an initial, reversible binding event (governed by the inhibition constant, Kᵢ) followed by the formation of a covalent bond (governed by the rate of inactivation, kᵢₙₐ꜀ₜ).[2] The resulting adduct's stability is not a simple binary state of "bonded" or "not bonded"; rather, it exists on a spectrum from highly stable and effectively irreversible to transient and readily reversible.

The nature of this bond is largely dictated by the inhibitor's electrophilic "warhead" and the nucleophilic amino acid residue it targets on the protein.[3] Understanding this relationship is fundamental to designing inhibitors with the desired pharmacodynamic profile.

  • Irreversible Adducts: Formed by warheads like acrylamides and sulfonyl fluorides, these bonds are highly stable under physiological conditions. The inhibition lasts for the lifetime of the protein, which can lead to prolonged efficacy.[4] However, this permanence also carries the risk of off-target effects and potential immunogenicity if the warhead is not sufficiently selective.[5][6]

  • Reversible Adducts: Warheads such as nitriles, aldehydes, and cyanoacrylamides can form adducts that exist in equilibrium with the unbound inhibitor.[4][7] This reversibility can be a significant advantage, mitigating the risk of off-target modification by allowing the inhibitor to dissociate from unintended targets.[5][8] The therapeutic effect is then driven by a combination of binding affinity and the kinetics of adduct formation and reversal.

The choice between an irreversible and a reversible strategy depends entirely on the therapeutic goal, the target's biology, and the desired safety profile.

G cluster_0 Mechanism of Covalent Inhibition cluster_1 Adduct Fate E_I E + I (Enzyme + Inhibitor) EI_noncov E·I (Non-covalent Complex) E_I->EI_noncov Kᵢ (Binding Affinity) EI_cov E-I (Covalent Adduct) EI_noncov->EI_cov kᵢₙₐ꜀ₜ (Bond Formation) Irreversible Irreversible Adduct (e.g., Acrylamide) • Highly Stable • Long Duration of Action EI_cov->Irreversible k_rev ≈ 0 Reversible Reversible Adduct (e.g., Cyanoacrylamide, Nitrile) • Equilibrium Dynamics • Potential for Improved Safety EI_cov->Reversible k_rev > 0 Degradation Protein Turnover Irreversible->Degradation Reversible->EI_noncov k_rev (Reversal Rate)

Figure 1: General mechanism of covalent inhibition leading to either irreversible or reversible adducts.

Core Methodologies for Assessing Adduct Stability

To compare the stability of adducts from different inhibitors, a multi-faceted experimental approach is required. No single technique tells the whole story; instead, orthogonal methods should be employed to build a comprehensive and validated dataset.

Mass Spectrometry (MS)-Based Methods: The Gold Standard

Mass spectrometry is the cornerstone of covalent adduct analysis, offering unparalleled precision in confirming bond formation, identifying the site of modification, and quantifying stability.[9]

This "top-down" approach provides a rapid confirmation of covalent binding and the stoichiometry of the interaction.

  • Causality and Principle: By measuring the total mass of the protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms that a covalent bond has formed.[10] This method is ideal for an initial screen to verify that the inhibitor is behaving as expected and to check for undesirable outcomes, such as multiple additions to the protein.[10]

  • Experimental Protocol: Intact Protein MS

    • Sample Preparation: Incubate the target protein (e.g., 5-10 µM) with the covalent inhibitor (e.g., 1-5 molar excess) in an MS-compatible buffer (e.g., ammonium acetate) for a defined period (e.g., 1-2 hours). Prepare a control sample with protein and vehicle (e.g., DMSO) only.

    • Chromatography (Cleanup): It is critical to separate the adducted protein from the excess, unbound inhibitor. Use a rapid liquid chromatography (LC) step with a reverse-phase column suitable for proteins.[11]

    • MS Analysis: Infuse the eluent directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[12]

    • Data Deconvolution: The raw data will show a distribution of multiply charged ions. Use deconvolution software (e.g., MaxEnt) to convert this into a zero-charge mass spectrum.

    • Analysis: Compare the deconvoluted mass of the inhibitor-treated sample to the control. The mass difference should equal the mass of the inhibitor.

This "bottom-up" approach is essential for identifying the specific amino acid residue modified by the inhibitor and for quantifying adduct stability over time.

  • Causality and Principle: The protein-adduct complex is proteolytically digested into smaller peptides. LC-MS/MS analysis then identifies the specific peptide containing the mass shift from the inhibitor. The fragmentation pattern (MS/MS) pinpoints the exact amino acid that was modified.[9][13] To measure stability, the relative abundance of the modified peptide versus its unmodified counterpart can be tracked over time or after a "chase" experiment.

  • Experimental Protocol: Adduct Stability via Peptide Mapping

    • Adduct Formation & Time Course: Incubate the protein and inhibitor as described above. To measure stability, take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours). For reversible inhibitors, a "chase" step can be added where a large excess of a scavenger molecule (like glutathione) or an irreversible binder is introduced after initial adduct formation to measure the rate of dissociation.[13]

    • Denaturation, Reduction, and Alkylation: Denature the protein in the aliquots (e.g., with urea). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (IAM). Causality: This ensures that any observed modifications are from the inhibitor and not from disulfide scrambling, and it prepares the protein for consistent enzymatic digestion.

    • Proteolytic Digestion: Digest the protein with a specific protease, most commonly trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a nano-LC system coupled to a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode to automatically select peptides for fragmentation.

    • Data Analysis: Use proteomics software to search the MS/MS data against the protein's sequence. Specify the inhibitor's mass as a potential modification on nucleophilic residues (Cys, Lys, His, etc.). Quantify the peak areas for both the modified and unmodified versions of the target peptide at each time point to determine the adduct's half-life.

Immunoassays: For High-Throughput and In-Vivo Analysis

When a specific adduct is a known biomarker, antibody-based methods offer a high-throughput alternative to MS.

  • Causality and Principle: These techniques rely on generating a highly specific antibody that recognizes the unique epitope of the protein-inhibitor adduct. This allows for quantification using standard immunoassay platforms like ELISA or Western blotting.[14][15] This is particularly valuable for measuring adduct levels in complex biological samples like serum or cell lysates, where MS might be too low-throughput.[14][16]

  • Experimental Protocol: Competitive ELISA for Adduct Quantification

    • Assay Plate Preparation: Coat a 96-well plate with a synthesized peptide standard that contains the covalent adduct of interest. Block the remaining sites on the plate to prevent non-specific binding.[17]

    • Sample and Antibody Incubation: In a separate plate, pre-incubate your samples (containing an unknown amount of the adduct) with a limited amount of the specific anti-adduct primary antibody.

    • Competitive Binding: Add the sample/antibody mixtures to the coated assay plate. The free antibody (not bound to the adduct in your sample) will bind to the peptide coated on the plate. The more adduct present in your sample, the less antibody will be available to bind to the plate.

    • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Add the enzyme's substrate to generate a colorimetric or fluorescent signal.

    • Analysis: The signal is inversely proportional to the amount of adduct in the sample. Quantify by comparing to a standard curve generated with known amounts of the free peptide adduct.

Radiolabeling Assays: The Classic Approach for Sensitivity

Using a radiolabeled inhibitor is a traditional and extremely sensitive method for quantifying the extent and stability of covalent binding.

  • Causality and Principle: The inhibitor is synthesized to include a radioactive isotope (e.g., ¹⁴C or ³H). After incubation with the protein, the amount of covalently bound inhibitor is measured by quantifying the radioactivity associated with the protein fraction. Stability is assessed by measuring the retention of radioactivity over time.

  • Experimental Protocol: Radiolabeling Stability Assay

    • Incubation: Incubate the target protein with the radiolabeled inhibitor.

    • Separation of Unbound Inhibitor: This step is critical. Unbound, highly radioactive inhibitor must be completely removed from the protein-adduct complex. This can be achieved through dialysis, gel filtration chromatography, or protein precipitation.

    • Time Course & Quantification: For stability measurements, conduct the separation step at various time points after the initial incubation. The radioactivity of the protein fraction is then measured using a scintillation counter.

    • Analysis: Plot the retained radioactivity over time. The rate of decline corresponds to the dissociation of the adduct and/or protein degradation.

Figure 2: Decision workflow for selecting the appropriate method to analyze protein adduct stability.

Comparative Data & Interpretation

The ultimate goal of these experiments is to generate quantitative data that can be used to rank-order compounds and guide medicinal chemistry efforts.

A key study highlighted the difference in adduct stability between two model electrophiles: a maleimide (BMCC) and an iodoacetamide (IAB).[18][19] While both readily formed adducts with proteins, the maleimide-protein adducts were rapidly cleared in intact cells, whereas the iodoacetamide adducts were highly stable.[18][20] This demonstrates that even within the class of "irreversible" inhibitors, the cellular environment can dramatically impact adduct longevity.

Warhead ClassTarget ResidueAdduct TypeRelative StabilityKey Considerations
Iodoacetamide CysteineThioetherVery High (Irreversible)Highly reactive, potential for lower selectivity. Adducts are stable in cells.[18]
Acrylamide CysteineThioether (Michael Adduct)High (Irreversible)Widely used in approved drugs.[4] Reactivity can be tuned to improve selectivity.
Maleimide CysteineThioether (Michael Adduct)ModerateCan be susceptible to elimination reactions in vivo, leading to adduct reversal.[18]
Cyanoacrylamide CysteineThioether (Michael Adduct)Low to Moderate (Reversible)Reversibility can be tuned by substitution, offering a balance of potency and safety.[4]
Nitrile CysteineThioimidateLow (Reversible)Often used for reversible covalent inhibition, particularly in proteases.[21]
Aryl Fluorosulfate Lysine, TyrosineSulfonyl Ester/EtherHigh (Irreversible)Provides a means to target other nucleophilic residues beyond cysteine.[22]

Table 1: Comparative Stability of Adducts from Common Covalent Warheads

Conclusion: Stability as a Design Parameter

The stability of a drug-protein adduct is not merely a chemical curiosity; it is a critical design parameter that profoundly influences a drug's efficacy, duration of action, and safety profile.[23] A highly stable, irreversible adduct may be ideal for targets where sustained inhibition is required to overcome rapid protein turnover or to compete with high concentrations of a natural substrate.[3] Conversely, a reversible covalent mechanism may provide the optimal balance of on-target residence time and off-target safety, particularly for indications requiring chronic dosing.[8]

By employing the rigorous, multi-faceted methodologies outlined in this guide, researchers can gain a clear understanding of adduct stability. This enables the selection and optimization of covalent inhibitors not just for potency, but for a tailored pharmacodynamic profile that maximizes therapeutic benefit while minimizing risk.

References

A Head-to-Head Comparison of Substituent Effects on Pyrimidine Ring Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance of electrons within the pyrimidine ring is fundamental to designing novel therapeutics and functional molecules. The strategic placement of substituents on this privileged scaffold can dramatically alter its reactivity, dictating the course of synthetic transformations and ultimately influencing biological activity. This guide provides an in-depth, objective comparison of how different substituents modulate the reactivity of the pyrimidine ring, supported by experimental data and mechanistic insights.

The Intrinsic Reactivity of the Pyrimidine Ring: An Electron-Deficient Heterocycle

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient.[1] This electron deficiency arises from the electronegativity of the nitrogen atoms, which withdraw electron density from the carbon atoms of the ring, making them susceptible to nucleophilic attack.[1] Consequently, nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyrimidines, while electrophilic aromatic substitution is generally more challenging compared to electron-rich aromatic systems like benzene.[1][2]

The positions on the pyrimidine ring exhibit differential reactivity. The C2, C4, and C6 positions are the most electron-deficient and, therefore, the primary sites for nucleophilic attack.[1] Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic substitution, particularly when the ring is activated by electron-donating groups.[1]

The Guiding Hand of Substituents: Modulating Reactivity

The nature of the substituents on the pyrimidine ring plays a pivotal role in either enhancing or diminishing its intrinsic reactivity. These effects can be broadly categorized into two main classes: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Activating the Ring for Electrophilic Attack

Electron-donating groups, such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the pyrimidine ring through resonance and inductive effects.[1][3] This increased electron density, particularly at the C5 position, facilitates electrophilic aromatic substitution.[1] For instance, the presence of activating groups like -NH₂ or -OH enables halogenation and nitrosation reactions at the C5 position, which are otherwise difficult to achieve with an unsubstituted pyrimidine ring.[1]

A subtle interplay between the electronic nature of substituents can be observed in electrophilic substitution reactions. For example, in the electrophilic nitrosation of 4,6-disubstituted pyrimidines, the presence of activating groups is crucial.[4] However, steric hindrance from bulky substituents on an amino group can impede the reaction's progress despite the presence of another activating group.[4]

Electron-Withdrawing Groups (EWGs): Enhancing Susceptibility to Nucleophilic Attack

Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) groups, further decrease the electron density of the pyrimidine ring, making it even more susceptible to nucleophilic attack.[5] This is a cornerstone of pyrimidine chemistry, enabling the synthesis of a vast array of functionalized derivatives.

Structure-reactivity studies on 2-sulfonylpyrimidines have demonstrated a dramatic increase in reaction rates with strong mesomeric and inductive EWGs at the 5-position.[5] For example, a nitro group (-NO₂) at the C5 position can increase the rate of nucleophilic substitution by approximately six orders of magnitude compared to an unsubstituted pyrimidine.[5]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

When a pyrimidine ring bears leaving groups at multiple positions, the site of nucleophilic attack is governed by both electronic and steric factors. In the case of 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position.[6][7] This preference can be rationalized by considering the stability of the Meisenheimer intermediate formed during the reaction. The intermediate resulting from attack at C4 can be stabilized by three resonance structures, whereas the intermediate from C2 attack is less stabilized.[6] Furthermore, the greater proximity of the two nitrogen atoms at the C2 position may lead to increased electrostatic repulsion with the incoming nucleophile.[6]

The introduction of an electron-withdrawing group can further influence this regioselectivity. For instance, in the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine, the first azide group adds to the more reactive C4 position. The resulting tetrazole, being an electron-withdrawing group, further activates the pyrimidine system for the second nucleophilic addition at the C2 position.[7]

Substituent Effects in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation on pyrimidine rings. The electronic nature of the substituents on both the pyrimidine and the boronic acid partner can significantly impact the reaction's efficiency.

In the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids, it was observed that electron-rich boronic acids generally provide better yields of the coupled products.[8] Conversely, the use of electron-withdrawing boronic acids can lead to slower reaction rates and lower yields.[8] This suggests that the electron density of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle.

Similarly, in the Suzuki-Miyaura coupling of 4-pyrimidyl sulfonic esters, electron-rich aryl boronic acids showed higher yields when triflate was the leaving group, while electron-poor aryl boronic acids reacted faster with nonaflate as the leaving group.[9]

Quantitative Comparison of Substituent Effects

To provide a clearer picture of the magnitude of substituent effects, the following tables summarize experimental data from the literature.

Table 1: Effect of Substituents on the Rate of Nucleophilic Aromatic Substitution of 2-Sulfonylpyrimidines [5]

Substituent at C5Relative Rate Constant (k)
-H1 (reference)
-CF₃~3.5 x 10³
-COOMe~3.5 x 10³
-NO₂~1 x 10⁶

Table 2: Effect of Boronic Acid Substituents on the Yield of Suzuki-Miyaura Coupling with 5-(4-bromophenyl)-4,6-dichloropyrimidine [8]

Aryl Boronic AcidYield (%)
Phenylboronic acid85
4-Methoxyphenylboronic acid (EDG)90
4-Methylphenylboronic acid (EDG)88
4-Chlorophenylboronic acid (EWG)75
4-Trifluoromethylphenylboronic acid (EWG)65

Experimental Protocols for Assessing Pyrimidine Reactivity

For researchers wishing to conduct their own comparative studies, the following generalized protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling are provided.

General Protocol for Nucleophilic Aromatic Substitution

This protocol is a generalized procedure for comparing the reactivity of different substituted chloropyrimidines with a common nucleophile.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Substituted Pyrimidine (1 eq) Nucleophile (1.1 eq) Stir Stir at specified temperature Reactants->Stir Solvent Solvent (e.g., DMF, EtOH) Solvent->Stir Base Base (e.g., K₂CO₃, Et₃N) Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench reaction Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize product Purify->Characterize

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Step-by-step Methodology:

  • To a solution of the substituted chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, ethanol), add the nucleophile (1.1 eq) and a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq).

  • Stir the reaction mixture at a predetermined temperature (e.g., room temperature, 80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a substituted halopyrimidine with an arylboronic acid.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Halopyrimidine (1 eq) Arylboronic Acid (1.2 eq) Degas Degas the mixture Reactants->Degas Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Degas Base Base (e.g., K₂CO₃, K₃PO₄) Base->Degas Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Degas Heat Heat under inert atmosphere Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Upon completion Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize product Purify->Characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-step Methodology:

  • In a reaction vessel, combine the substituted halopyrimidine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄) (2.0 eq).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the organic solvent used in the reaction.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired coupled product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The reactivity of the pyrimidine ring is a finely tunable parameter, heavily influenced by the electronic nature of its substituents. Electron-donating groups activate the ring towards electrophilic substitution at the C5 position, while electron-withdrawing groups enhance its susceptibility to nucleophilic attack, primarily at the C4 and C2/C6 positions. This understanding is crucial for the rational design of synthetic routes to novel pyrimidine derivatives with desired chemical and biological properties. By leveraging the principles outlined in this guide, researchers can more effectively navigate the rich and diverse chemistry of this important heterocyclic scaffold.

References

A Researcher's Guide to Comparing the Potency of 2-Sulfonylpyrimidine-Based Inhibitors Using In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of kinase and enzyme inhibitors, the 2-sulfonylpyrimidine scaffold has emerged as a privileged warhead for developing potent and often covalent inhibitors.[1][2] This guide provides an in-depth technical comparison of in vitro assays crucial for evaluating the potency of this class of compounds. We will delve into the mechanistic underpinnings of these assays, provide actionable experimental protocols, and present comparative data to inform your inhibitor selection and development process.

The 2-Sulfonylpyrimidine Moiety: A Covalent Advantage

The 2-sulfonylpyrimidine core is an electrophilic motif that can engage in a nucleophilic aromatic substitution (SNAr) reaction with cysteine residues within the target protein's active site.[1] This interaction forms a stable, covalent bond, leading to irreversible inhibition. This mechanism offers the potential for high potency and prolonged duration of action.

Below is a diagram illustrating the general mechanism of covalent inhibition by 2-sulfonylpyrimidine-based inhibitors.

G Target_Protein Target Protein (e.g., Kinase, Helicase) with Cysteine Residue Covalent_Adduct Stable Covalent Adduct (Irreversible Inhibition) Target_Protein->Covalent_Adduct Nucleophilic Attack (SNAr Reaction) Inhibitor 2-Sulfonylpyrimidine Inhibitor Inhibitor->Target_Protein Reversible Binding (Non-covalent complex)

Caption: Covalent inhibition mechanism of 2-sulfonylpyrimidine compounds.

Biochemical Assays: A First Look at Potency

Biochemical assays are the frontline tools for assessing the direct interaction between an inhibitor and its purified target enzyme. They are typically performed in a cell-free system, providing a clean measure of an inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).

Luminescence-Based ATP Detection Assays (e.g., ADP-Glo™)

Principle: These assays quantify enzyme activity by measuring the amount of ADP produced from ATP during the enzymatic reaction. The ADP-Glo™ assay, for instance, uses a two-step process. First, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the initial enzyme activity.[3][4]

Advantages: High sensitivity, broad applicability to any ATP-consuming enzyme, and resistance to interference from compounds that absorb or emit light.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)

Principle: TR-FRET assays measure the binding of an inhibitor to a kinase (binding assay) or the phosphorylation of a substrate by a kinase (activity assay). In a binding assay, a europium-labeled antibody that binds to the kinase and a fluorescent "tracer" that binds to the ATP pocket are used. When the tracer is bound, FRET occurs. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[6][7]

Advantages: Homogeneous (no-wash) format, high throughput, and the time-resolved fluorescence detection minimizes interference from compound autofluorescence and scattered light.[7]

Comparative Potency of 2-Sulfonylpyrimidine-Based Inhibitors in Biochemical Assays

The following table summarizes the biochemical potency of several 2-sulfonylpyrimidine-based inhibitors against their respective targets. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as assay conditions can vary.

InhibitorTargetAssay TypeIC50 (nM)Reference
HRO761 WRN HelicaseATPase Assay100[8]
Compound 17 CDK2Biochemical Assay0.29[9]
ON108110 CDK4Biochemical Assay6[10]
ON108110 CDK6Biochemical Assay10[10]
ON108110 CK2α1Biochemical Assay3[10]
ON108110 CK2α2Biochemical Assay2[10]

Cell-Based Assays: Assessing Potency in a Physiological Context

While biochemical assays are essential, they don't capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and competition with high intracellular ATP concentrations.[11] Cell-based assays are therefore critical for validating an inhibitor's activity in a more physiologically relevant setting.

Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA®)

Principle: CETSA is a powerful biophysical technique that assesses whether a compound binds to its intended target in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of an inhibitor indicates target engagement.[11][12][13]

Advantages: Provides direct evidence of target binding in a cellular environment, does not require modification of the compound or target, and can be used to determine an EC50 for target engagement.[14]

Cellular Proliferation and Viability Assays

Principle: These assays measure the effect of an inhibitor on the growth and health of cancer cell lines. Assays like CellTiter-Glo® measure the number of viable cells by quantifying ATP levels.[15] A reduction in cell viability upon treatment with an inhibitor suggests it is engaging its target and affecting downstream signaling pathways that are critical for cell survival and proliferation.

Advantages: Provides a functional readout of the inhibitor's overall effect on cancer cells and is a good predictor of in vivo anti-tumor activity.

The workflow below illustrates the progression from biochemical screening to cellular validation.

G cluster_0 In Vitro Assay Cascade Biochemical_Assays Biochemical Assays (e.g., ADP-Glo, LanthaScreen) - Determine IC50 - Assess direct enzyme inhibition Target_Engagement Target Engagement Assays (e.g., CETSA) - Confirm binding in cells - Determine cellular EC50 Biochemical_Assays->Target_Engagement Promising Compounds Cellular_Assays Cellular Functional Assays (e.g., Proliferation, Phosphorylation) - Measure downstream effects - Assess anti-cancer activity Target_Engagement->Cellular_Assays Validated Target Binders Lead_Candidate Lead Candidate for In Vivo Studies Cellular_Assays->Lead_Candidate Potent & Efficacious Inhibitors

Caption: A typical in vitro assay cascade for inhibitor evaluation.

Signaling Pathways Targeted by 2-Sulfonylpyrimidine Inhibitors

Many 2-sulfonylpyrimidine-based inhibitors target protein kinases, which are key regulators of cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of cellular assays.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, particularly the G1/S phase transition.[16][17] Dysregulation of the CDK2 pathway is a common feature in many cancers.

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation (inactivation) E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Transcription Inhibitor 2-Sulfonylpyrimidine CDK2 Inhibitor Inhibitor->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway and the point of inhibition.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[18][19][20]

G Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation (activation) Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38->Downstream_Targets Phosphorylation Inflammation_Apoptosis Inflammation, Apoptosis Downstream_Targets->Inflammation_Apoptosis Inhibitor 2-Sulfonylpyrimidine p38 Inhibitor Inhibitor->p38 Inhibition

Caption: Overview of the p38 MAPK signaling pathway and inhibition.

Experimental Protocols

ADP-Glo™ Kinase Assay (General Protocol)

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP should be optimized for each target.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 2X kinase solution.

    • Add 2.5 µL of 2X substrate/ATP solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[21]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[21]

    • Incubate at room temperature for 30-60 minutes.[21]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

LanthaScreen® Eu Kinase Binding Assay (General Protocol)

This is a generalized protocol; specific concentrations will depend on the kinase and tracer used.

  • Compound Plating:

    • Prepare serial dilutions of the 2-sulfonylpyrimidine inhibitor in DMSO.

    • Add 4 µL of the diluted compound to the assay wells of a 384-well plate.[6]

  • Addition of Kinase and Antibody:

    • Prepare a 2X solution of the kinase and the Eu-labeled antibody in the assay buffer.

    • Add 8 µL of this mixture to each well.[6]

  • Addition of Tracer:

    • Prepare a 4X solution of the fluorescent tracer.

    • Add 4 µL of the tracer solution to each well.[6]

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[6]

    • Read the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~615 nm for Europium and ~665 nm for the tracer).

Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the 2-sulfonylpyrimidine inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[12]

  • Heat Challenge:

    • Harvest and resuspend the cells in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[14]

  • Protein Quantification and Western Blot:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the target protein.[12]

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the normalized band intensity versus temperature to generate melting curves and determine the thermal shift.

Conclusion

The evaluation of 2-sulfonylpyrimidine-based inhibitors requires a multi-faceted approach, starting with robust biochemical assays to determine direct potency and progressing to cell-based assays to confirm target engagement and functional effects in a physiological setting. By understanding the principles behind each assay and following well-defined protocols, researchers can generate high-quality, comparable data to confidently advance the most promising candidates in the drug discovery pipeline.

References

Comparison Guide: Benchmarking Novel Covalent Inhibitors Against Clinically-Validated Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study: The 2-(Methylsulfonyl)pyrimidine Warhead vs. Acrylamide-Based Therapeutics

Executive Summary

The landscape of drug discovery has been profoundly shaped by the resurgence of covalent inhibitors, molecules capable of forming a permanent bond with their protein targets. This strategy offers distinct advantages in potency and duration of action, leading to breakthrough therapies in oncology and beyond. This guide provides a comprehensive framework for benchmarking a novel covalent inhibitor against established, clinically-approved drugs.

We will focus on a case study centered around the 2-sulfonylpyrimidine chemical group, a promising new "warhead" for targeted covalent inhibition. While not a drug itself, 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid represents this emerging class of reactive motifs designed to offer alternative reactivity and selectivity profiles compared to the widely used acrylamide warhead.[1][2] We will outline the essential head-to-head comparisons against three pillars of modern covalent drug therapy: Ibrutinib (a BTK inhibitor), Osimertinib (an EGFR inhibitor), and Sotorasib (a KRAS G12C inhibitor).

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple data lists to explain the causality behind experimental choices, providing detailed protocols and a logical workflow for a rigorous, self-validating benchmarking campaign.

Part 1: The Covalent Inhibition Paradigm

Covalent inhibitors function via a two-step mechanism: first, the inhibitor (I) reversibly binds to the target protein (E) to form a non-covalent complex (E·I), characterized by the inhibition constant, Ki. Following this initial binding, an irreversible covalent bond forms between the inhibitor's electrophilic "warhead" and a nucleophilic amino acid residue on the target, with a rate constant of kinact.

This mechanism distinguishes them from traditional non-covalent drugs. A simple IC50 value is insufficient to capture the potency of a covalent inhibitor because of the time-dependent nature of the inhibition. The true measure of efficiency is the second-order rate constant, kinact/Ki*, which represents the overall efficiency of covalent modification, incorporating both binding affinity (Ki) and the rate of bond formation (kinact).[3][4][5] A higher kinact/Ki value indicates a more efficient and potent covalent inhibitor.

Our analysis will therefore focus on comparing a hypothetical inhibitor built with a 2-sulfonylpyrimidine warhead, hereafter named "Sulfonyl-Pyrim-Inhibitor," against benchmark drugs that utilize the canonical acrylamide warhead.

Part 2: Profiling the Benchmark Covalent Drugs

A robust benchmarking study requires well-characterized comparators. We have selected three FDA-approved drugs that are leaders in their respective classes and exemplify the success of the acrylamide warhead.

DrugTargetCovalent ResidueWarheadIndication
Ibrutinib Bruton's Tyrosine Kinase (BTK)Cysteine-481AcrylamideB-cell cancers[6][7]
Osimertinib Epidermal Growth Factor Receptor (EGFR)Cysteine-797AcrylamideNon-small cell lung cancer (NSCLC)[8][9]
Sotorasib KRAS GTPase (G12C mutant)Cysteine-12AcrylamideKRAS G12C-mutated solid tumors[10][11]

Ibrutinib works by covalently binding to Cys-481 in the ATP-binding domain of BTK, a critical kinase in the B-cell receptor signaling pathway, thereby inhibiting B-cell proliferation.[7][12]

Osimertinib was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which stymied earlier-generation inhibitors. It achieves this by forming a covalent bond with Cys-797 in the EGFR kinase domain.[8][13]

Sotorasib represents a landmark achievement against a target long considered "undruggable." It selectively and irreversibly binds to the mutant cysteine in KRAS G12C, locking the protein in an inactive, GDP-bound state and shutting down oncogenic signaling.[14][15]

Part 3: The Benchmarking Workflow: A Step-by-Step Guide

A comprehensive evaluation requires a multi-faceted approach, progressing from pure biochemical characterization to complex cellular systems.

Workflow Overview

The following diagram outlines the logical flow for evaluating a novel covalent inhibitor.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo & PK/PD b_assay Biochemical Potency Assay (Determine kinact/Ki) ms_confirm Intact Protein MS (Confirm Covalent Adduct) b_assay->ms_confirm te_assay Cellular Target Engagement (CETSA or NanoBRET) ms_confirm->te_assay selectivity Proteomic Selectivity Profiling (Chemoproteomics/ABPP) te_assay->selectivity potency_assay Cellular Potency Assay (Target Phosphorylation, Viability) selectivity->potency_assay pkpd Pharmacokinetics & Pharmacodynamics (Target Occupancy in Vivo) potency_assay->pkpd start Novel Covalent Inhibitor Candidate start->b_assay

Figure 1: High-level workflow for covalent inhibitor evaluation.
Biochemical Potency (kinact/Ki Determination)

Causality: This is the most critical biochemical parameter. It provides a direct measure of the inhibitor's efficiency, allowing for a fair comparison of different warheads and scaffolds, independent of incubation time. A compound with a high kinact/Ki can achieve target modification rapidly and at low concentrations.

Protocol: Progress Curve Analysis for Irreversible Covalent Inhibition

This protocol is adapted from established methods for kinetic analysis.[16][17]

  • Reagents & Setup:

    • Purified recombinant target protein (e.g., BTK, EGFR, KRAS G12C).

    • Test inhibitors (Sulfonyl-Pyrim-Inhibitor, Ibrutinib, etc.) dissolved in DMSO.

    • Substrate and co-factors for the enzyme assay (e.g., ATP, peptide substrate).

    • Assay buffer.

    • Microplate reader capable of kinetic measurements.

  • Procedure:

    • Dispense a serial dilution of the inhibitor into a microplate.

    • Add the enzyme to all wells and mix.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Immediately begin reading the signal (e.g., fluorescence, absorbance) kinetically over a set period (e.g., 60 minutes).

  • Data Analysis:

    • The resulting progress curves (signal vs. time) will show a decrease in reaction velocity as the enzyme is progressively inactivated.

    • Fit the data for each inhibitor concentration to the equation for irreversible inhibition: P(t) = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where P(t) is product at time t, v₀ is the initial velocity, and kobs is the observed rate of inactivation.

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this secondary plot to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and Ki (the Km of the plot).

    • Calculate the final efficiency constant: kinact/Ki*.

Hypothetical Comparative Data:

CompoundTargetWarheadKi (nM)kinact (min-1)kinact/Ki (M-1s-1)
IbrutinibBTKAcrylamide4.50.05185,185
OsimertinibEGFRT790MAcrylamide210.0647,619
SotorasibKRASG12CAcrylamide1500.1011,111
Sulfonyl-Pyrim-Inhibitor BTKSulfonyl-pyrimidine150.0444,444

Note: Data are representative examples for illustrative purposes.

Cellular Target Engagement and Selectivity

Causality: A potent biochemical inhibitor is only useful if it can reach and engage its target within the complex environment of a living cell. Furthermore, off-target covalent interactions are a primary source of toxicity.[18] Therefore, quantifying on-target engagement and profiling off-target binding are essential safety and efficacy checkpoints.

Protocol: Intact Protein Mass Spectrometry for Target Engagement

This method provides direct, unambiguous evidence of covalent bond formation in a cellular context.[19][20]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a KRAS G12C mutant line for Sotorasib).

    • Treat cells with varying concentrations of the inhibitor for a defined time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Lysis and Target Enrichment:

    • Harvest and lyse the cells under non-denaturing conditions.

    • (Optional but recommended) Enrich the target protein using immunoprecipitation.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein sample using high-resolution liquid chromatography-mass spectrometry (LC-MS).

    • Deconvolute the resulting spectra to determine the mass of the protein.

  • Data Analysis:

    • Compare the mass of the protein from inhibitor-treated cells to the DMSO control.

    • A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

    • The relative abundance of the modified vs. unmodified protein peaks can be used to quantify the percentage of target engagement.

Hypothetical Target Engagement Data (in MIA PaCa-2 cells at 1 µM):

CompoundTarget% Target Engagement (2 hr)
SotorasibKRASG12C95%
Sulfonyl-Pyrim-Inhibitor BTK88%

Chemoproteomics for Selectivity: For a global view of selectivity, advanced techniques like Activity-Based Protein Profiling (ABPP) are employed.[21][22] These methods use chemical probes to map all the proteins that a compound covalently binds to across the entire proteome, providing a comprehensive selectivity profile.

Cellular Potency

Causality: The ultimate goal is to translate target engagement into a desired biological effect. Cellular potency assays measure the downstream consequences of inhibiting the target, such as blocking a signaling pathway or inducing cell death.

Protocol: Western Blot for Phospho-Protein Inhibition

This assay measures the inhibition of the target's downstream signaling activity.

  • Cell Treatment: Treat cells with a serial dilution of the inhibitor for a set time (e.g., 2 hours).

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against the phosphorylated downstream substrate (e.g., anti-p-ERK for the KRAS pathway) and the total protein as a loading control.

    • Incubate with secondary antibodies and detect the signal.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein.

    • Normalize the phospho-signal to the total protein signal.

    • Plot the normalized signal against inhibitor concentration and fit to a four-parameter logistic curve to determine the EC50 value.

Hypothetical Comparative Cellular Data:

CompoundCell LineAssayEC50 (nM)
IbrutinibTMD8 (B-cell lymphoma)p-BTK Inhibition8
OsimertinibNCI-H1975 (EGFRL858R/T790M)p-EGFR Inhibition15
SotorasibMIA PaCa-2 (KRASG12C)p-ERK Inhibition40
Sulfonyl-Pyrim-Inhibitor TMD8 (B-cell lymphoma)p-BTK Inhibition25

Part 4: Visualizing the Mechanism in Context

Understanding the biological context is crucial. The diagram below illustrates the KRAS signaling pathway, showing the point of intervention for Sotorasib. By locking KRAS G12C in its inactive state, Sotorasib prevents the activation of downstream effectors like RAF, MEK, and ERK, which drive uncontrolled cell proliferation.[15]

G RTK Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP->GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently Binds & Traps in Inactive State

Figure 2: KRAS signaling pathway and Sotorasib's mechanism.

Part 5: Synthesis and Conclusion

This guide outlines a rigorous, multi-step process for benchmarking a novel covalent inhibitor. By progressing from fundamental biochemical kinetics to cellular target engagement and functional outcomes, researchers can build a comprehensive data package to compare their molecule against established clinical agents.

In our case study, the hypothetical "Sulfonyl-Pyrim-Inhibitor" demonstrated a respectable biochemical potency (kinact/Ki of 44,444 M-1s-1), though lower than the benchmark Ibrutinib. It achieved strong target engagement in cells and translated this to a cellular EC50 of 25 nM. This profile suggests a viable, albeit less potent, alternative to the acrylamide-based incumbent. The key differentiator for such a compound would then rely on other properties not covered here, such as improved selectivity (fewer off-targets), better metabolic stability, or a different resistance profile.

The choice of warhead is a critical decision in covalent inhibitor design. While acrylamides are clinically validated and highly effective, novel reactive groups like 2-sulfonylpyrimidines offer an opportunity to modulate reactivity and potentially achieve superior selectivity profiles.[1] A disciplined, systematic benchmarking campaign, as detailed here, is the essential tool to validate these new strategies and drive the next generation of covalent medicines.

References

A Senior Application Scientist's Guide to the Characterization of the 2-Sulfonylpyrimidine-Glutathione Adduct

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the characterization of the adduct formed between 2-sulfonylpyrimidine and glutathione (GSH). It is intended for researchers, scientists, and drug development professionals who are investigating the metabolic fate and toxicological profiles of compounds containing the 2-sulfonylpyrimidine moiety. This document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a robust and self-validating approach to adduct characterization.

Introduction: The Significance of 2-Sulfonylpyrimidine-Glutathione Adducts

The 2-sulfonylpyrimidine scaffold is an increasingly common motif in medicinal chemistry, valued for its ability to act as a covalent inhibitor by targeting cysteine residues in proteins.[1][2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonyl group acts as an excellent leaving group upon attack by a nucleophile, such as the thiol group of cysteine.[1][3] In the context of drug metabolism, the ubiquitous intracellular antioxidant glutathione (GSH) can react with electrophilic xenobiotics, a process often mediated by glutathione S-transferases (GSTs).[4][5] The formation of a 2-pyrimidinyl-glutathione conjugate is a critical event to monitor, as it can signify the presence of a reactive metabolite and has implications for both detoxification and potential bioactivation pathways.[4]

This guide will provide a comparative overview of the essential techniques for unequivocally identifying and characterizing this specific adduct, focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis and Purification of the 2-Sulfonylpyrimidine-Glutathione Adduct

A prerequisite for comprehensive characterization is the synthesis of an authentic standard of the adduct. This allows for the development of optimized analytical methods and provides a definitive reference for comparison with in vitro or in vivo generated metabolites.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The formation of the adduct proceeds through an SNAr reaction. The electron-withdrawing nature of the pyrimidine ring activates the C2 position for nucleophilic attack by the thiolate of glutathione, leading to the displacement of the sulfinate leaving group.

SNAr_Mechanism Reactants GSH Glutathione (GSH-) (Nucleophile) Intermediate Meisenheimer Complex (Intermediate) GSH->Intermediate Nucleophilic Attack Sulfonylpyrimidine 2-Sulfonylpyrimidine (Electrophile) Sulfonylpyrimidine->Intermediate Adduct 2-Pyrimidinyl-Glutathione Adduct Intermediate->Adduct Leaving Group Departure LeavingGroup Sulfinate (Leaving Group) Intermediate->LeavingGroup Products Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Purity Check HRMS HRMS Analysis LCMS->HRMS Preliminary ID NMR NMR Analysis HRMS->NMR Elemental Composition Final_Structure Final Structure Elucidation NMR->Final_Structure Definitive Structure

References

Safety Operating Guide

Navigating the Disposal of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid stands as a compound of interest. While its potential applications are significant, a thorough understanding of its safe handling and disposal is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Initial Considerations

Core Principles for Handling:

  • Assume Hazard: In the absence of complete toxicological data, treat this compound as a hazardous substance.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2][3][4]

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates that a hazardous waste determination be made for any chemical waste.[3] Given the lack of specific data for this compound, it is prudent to manage it as a hazardous waste.

Key Segregation Steps:

  • Solid Waste:

    • Collect unadulterated this compound and any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or absorbent pads) in a designated, robust, and sealable container.[6]

    • This container should be clearly labeled for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste.[6]

    • Crucially, do not mix this waste stream with other types of chemical waste , such as halogenated solvents or heavy metal waste, unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).[7] Incompatible wastes can lead to dangerous reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe accumulation and disposal of this compound waste. This process should be incorporated into your laboratory's standard operating procedures (SOPs) and its broader Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA).[5][8][9]

Step 1: Container Selection and Labeling
  • Container Choice: Select a container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) is a suitable choice for many chemical wastes. The container must have a secure, screw-top lid.[10]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled with a hazardous waste tag.[11] The label must include:

    • The words "Hazardous Waste"[12][13]

    • The full chemical name: "this compound" and any other components in the waste stream with their approximate percentages.

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").

    • The date accumulation started.

    • The name and contact information of the responsible researcher or principal investigator.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[10][15] The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals. Secondary containment (such as a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

Step 3: Preparing for Disposal
  • Container Fullness: Do not overfill waste containers. A good rule of thumb is to fill to no more than 90% capacity to allow for expansion and prevent spills.[16]

  • Requesting Pickup: Once the container is full or you are discontinuing the use of this chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[17] Follow your institution's specific procedures for requesting a waste pickup.

The decision-making process for handling and disposing of this compound can be visualized as follows:

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Scenario Containment Cleanup Disposal
Small Solid Spill (<1g) Cordon off the area.Gently sweep the solid material into a dustpan or use absorbent pads to collect it. Avoid creating dust.Place the collected material and cleaning supplies into the designated solid hazardous waste container.
Small Liquid Spill (<100mL) Cover the spill with a chemical absorbent material (e.g., vermiculite or sand).Once absorbed, carefully scoop the material into a sealable bag or container.Dispose of the bag and any contaminated PPE in the solid hazardous waste container.
Large Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department immediately.Do not attempt to clean up a large spill without specialized training and equipment.Follow the guidance of EHS personnel.

For any exposure, consult the available SDS and seek medical attention.[1] In case of skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes.[1]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a compound with limited publicly available hazard data, a conservative and systematic approach to disposal is essential. By adhering to the principles of hazard assumption, proper segregation, and compliant labeling and storage, researchers can ensure that their work is conducted not only at the cutting edge of science but also with the utmost commitment to safety.

References

A Senior Application Scientist's Guide to Handling 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work requires the synthesis and handling of novel chemical entities. 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid (CAS No. 1370411-46-3) is a heterocyclic building block whose structural motifs—a sulfonyl group and a pyrimidine carboxylic acid—are common in pharmacologically active molecules.[1] A thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring researcher safety and experimental integrity.

A review of available safety literature reveals a critical data gap: the Safety Data Sheet (SDS) for this specific compound lacks detailed hazard classification.[2] In such instances, a conservative approach, grounded in the principles of chemical analogy, is not just recommended—it is essential. We must infer the potential hazards by examining the known safety profiles of structurally related compounds. This guide synthesizes data from analogous sulfonylpyrimidines and pyrimidine carboxylic acids to construct a comprehensive safety protocol, providing the essential, immediate, and procedural guidance needed for its safe handling.

Hazard Assessment: A Chemist's Perspective

To understand the risks, we must deconstruct the molecule into its core functional groups and analyze their inherent reactivity and potential hazards.

  • Pyrimidine-4-Carboxylic Acid Moiety : Carboxylic acids are, by definition, acidic and can be corrosive.[3] Analogs like Pyrimidine-2-carboxylic acid and Pyridine-2-carboxylic acid are classified as causing skin and serious eye irritation. Direct contact with skin or, more critically, eyes, can lead to irritation or chemical burns.

  • Methylsulfonyl Group : The sulfonyl group is strongly electron-withdrawing. This feature is key to its utility in medicinal chemistry but also influences its reactivity. Research on 2-sulfonylpyrimidines has identified them as privileged "warheads" for covalent inhibition, reacting specifically with cysteine residues in proteins.[4] This reactivity implies a potential for sensitization and disruption of biological pathways upon exposure. Furthermore, related sulfonylpyrimidines are known respiratory irritants.

  • Solid Form : The compound is a solid. Handling it as a powder poses a significant risk of aerosolization and inhalation, making respiratory protection a key consideration.

Based on these analogs, we can build a presumptive hazard profile for this compound.

Potential Hazard Basis of Assessment (Analog Compounds) Primary Routes of Exposure
Serious Eye Damage/Irritation Pyrimidine-2-carboxylic acid, Pyridine-2-carboxylic acid, 2-Methylsulfonyl-4,6-dimethoxypyrimidine[5]Eyes
Skin Irritation Pyrimidine-2-carboxylic acid, 2-(Methylsulfonyl)pyrimidineSkin
Respiratory Irritation Pyrimidine-2-carboxylic acid, 2-Methylsulfonyl-4,6-dimethoxypyrimidineInhalation
Harmful if Swallowed Pyridine-2-carboxylic acidIngestion

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk-based assessment for each task. Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.

PPE Selection Logic

The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Workflow cluster_0 Risk Assessment & Control cluster_1 Mandatory PPE Ensemble cluster_2 Task-Specific Enhancements Start Task: Handling This compound Engineering_Controls Work within a certified Chemical Fume Hood? Start->Engineering_Controls Base_PPE Standard PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Chemical-Resistant Lab Coat Engineering_Controls->Base_PPE YES Weighing Task: Weighing Solid Dissolving Task: Dissolving / Reactions Large_Spill Event: Large Spill Cleanup Double_Gloves Use Double Gloves Weighing->Double_Gloves Face_Shield Add Face Shield Dissolving->Face_Shield Dissolving->Double_Gloves Large_Spill->Face_Shield Large_Spill->Double_Gloves Respirator Add Respirator (N95 or Elastomeric) Large_Spill->Respirator

Caption: PPE selection workflow based on the specific laboratory task.

Core PPE Requirements
  • Engineering Controls : All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood. This is the primary barrier to prevent inhalation of aerosolized powder and to contain any potential vapors.

  • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[6] Due to the corrosive potential inferred from its carboxylic acid group, the use of a full-face shield over the goggles is strongly recommended during any operation with a splash risk, such as dissolution or reaction workup.[7]

  • Hand Protection : Chemical-resistant nitrile gloves are the standard. Given the unknown permeation characteristics of this specific molecule, double-gloving is a prudent measure that provides an additional layer of safety.[8] Gloves should be inspected before use and changed immediately if contamination is suspected or every 30-60 minutes during continuous handling.[9]

  • Body Protection : A chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs is mandatory. This protects the skin on the arms and torso from accidental contact.[8] Do not wear standard cotton lab coats, as they can absorb chemical splashes.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a standardized procedure minimizes variability and risk.

Protocol 1: Weighing Solid Compound
  • Preparation : Ensure the chemical fume hood sash is at the appropriate working height. Place an anti-static weigh boat or paper on the analytical balance inside the hood.

  • Don PPE : Don all required PPE, including double nitrile gloves, lab coat, and safety goggles.

  • Aliquot Compound : Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Perform this action deep within the fume hood to ensure any aerosolized powder is captured by the airflow.

  • Seal and Clean : Tightly cap the stock bottle immediately after use. Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the cloth as hazardous waste.

  • Transfer : Carefully transport the weighed compound in its container to the reaction vessel, keeping it low and within the fume hood.

Protocol 2: Dissolution and Reaction Setup
  • Preparation : Ensure the reaction vessel is securely clamped within the fume hood. Have the chosen solvent and any other reagents ready.

  • Don PPE : Don all required PPE, including double gloves, lab coat, safety goggles, and a face shield.

  • Solvent Addition : Add the solvent to the reaction vessel first.

  • Slow Addition of Solid : Using a powder funnel, slowly add the pre-weighed this compound to the solvent while stirring to prevent splashing and clumping.

  • Rinsing : Rinse the weigh boat and funnel with a small amount of solvent, adding the rinsate to the reaction vessel to ensure a complete transfer.

  • Proceed with Reaction : Continue with the experimental procedure, keeping all operations within the fume hood.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Solid Spill (<1g) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE ensemble, gently cover the spill with an absorbent material like vermiculite or sand to prevent further aerosolization.[10]

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a damp cloth, followed by soap and water. Dispose of all cleanup materials as hazardous waste.[10]

  • Liquid Spill (Solution) :

    • Alert personnel and evacuate the immediate area if necessary.

    • Wearing full PPE, contain the spill by surrounding it with absorbent pads or dikes.

    • Cover the spill with an inert, non-combustible absorbent material.[10]

    • Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

    • Decontaminate the area and dispose of all materials as hazardous waste.

Storage and Disposal Workflow

Proper segregation and disposal are critical to prevent hazardous reactions and ensure regulatory compliance.

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Start Waste Generated (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste Streams: - Solid Waste - Liquid Waste (Aqueous/Organic) - Sharps / Glass Start->Segregate Container Use designated, sealed, and compatible waste containers Segregate->Container Label Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics (Corrosive, Irritant) - Accumulation Start Date Container->Label Storage Store waste container in a secondary containment tray in a designated Satellite Accumulation Area Label->Storage EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) (Do NOT dispose down the drain) Storage->EHS_Pickup

Caption: Waste management and disposal workflow.

  • Storage : Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. It should be stored in a dedicated non-metal cabinet for corrosive materials, segregated from bases, oxidizing agents, and other incompatible chemicals.[3][11][12]

  • Waste Disposal :

    • Segregation : Do not mix waste containing this compound with other waste streams unless permitted by your institution's EHS department.[10]

    • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents.

    • Contaminated Materials : All disposable items that come into contact with the compound, including gloves, weigh boats, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.[13]

    • Empty Containers : Empty stock bottles must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[10] The defaced, triple-rinsed container can then be disposed of as regular trash, pending local regulations.

    • Collection : All hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department for proper disposal.[13] Under no circumstances should this chemical or its solutions be poured down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.